molecular formula C28H24F2N2O3 B15569890 GPR41 modulator 1

GPR41 modulator 1

Numéro de catalogue: B15569890
Poids moléculaire: 474.5 g/mol
Clé InChI: YQFRQKBRNOZWJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPR41 modulator 1 is a useful research compound. Its molecular formula is C28H24F2N2O3 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H24F2N2O3

Poids moléculaire

474.5 g/mol

Nom IUPAC

4-[5-(3,5-difluorophenyl)furan-2-yl]-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H24F2N2O3/c1-15-6-3-4-7-20(15)32-28(34)25-16(2)31-21-8-5-9-22(33)26(21)27(25)24-11-10-23(35-24)17-12-18(29)14-19(30)13-17/h3-4,6-7,10-14,27,31H,5,8-9H2,1-2H3,(H,32,34)

Clé InChI

YQFRQKBRNOZWJB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the GPR41 Signaling Pathway and the Action of GPR41 Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical metabolic sensor activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. Its role in regulating energy homeostasis, immune function, and gastrointestinal motility has made it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the GPR41 signaling cascade, with a specific focus on the activity of "GPR41 modulator 1," a potent synthetic agonist. We detail the canonical and non-canonical signaling pathways, present quantitative data for key ligands, and provide standardized protocols for essential experimental assays to facilitate further research and development in this area.

GPR41: The Receptor and its Endogenous Ligands

GPR41 is a member of the G protein-coupled receptor family that is predominantly expressed in adipose tissue, the gastrointestinal tract, the peripheral nervous system, and immune cells.[1][2] It is activated by SCFAs, such as acetate, propionate, and butyrate, which are the primary metabolic byproducts of dietary fiber fermentation by anaerobic gut bacteria.[1][3] These ligands activate GPR41 with potencies in the millimolar range, consistent with the high concentrations of SCFAs found in the colonic lumen.[3]

The GPR41 Signaling Pathway

Upon activation by an agonist like this compound or endogenous SCFAs, GPR41 initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins of the Gi/o family, but can also engage other pathways, including β-arrestin recruitment.[1][3][4]

Canonical Gi/o-Coupled Pathway

The primary and most well-characterized signaling pathway for GPR41 involves its coupling to Gi/o proteins.[1]

  • G Protein Activation: Ligand binding induces a conformational change in GPR41, allowing it to act as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric Gi/o protein. It catalyzes the exchange of GDP for GTP on the Gαi/o subunit.

  • Downstream Effectors of Gαi/o: The activated, GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4]

  • Downstream Effectors of Gβγ: The freed Gβγ dimer can activate its own set of effector molecules. Notably, it has been shown to activate Phospholipase Cβ (PLCβ).[5] Activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which can subsequently activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[5][6]

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist-occupied GPR41 can recruit β-arrestin proteins.[7][8]

  • Recruitment and Desensitization: β-arrestin recruitment to the receptor is a canonical mechanism for GPCR desensitization, which terminates G protein coupling and promotes receptor internalization.[8]

  • Scaffolding and Signal Transduction: β-arrestins can also act as signal transducers themselves by serving as scaffolds for other signaling proteins, initiating a "second wave" of G protein-independent signaling.[7] For instance, β-arrestin can mediate the activation of the NF-κB pathway and MAP kinases like ERK and JNK, contributing to the receptor's overall cellular effect.[7][9]

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR41 GPR41 (FFAR3) Gi_protein Gi/o GPR41->Gi_protein activates beta_arrestin β-Arrestin GPR41->beta_arrestin recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP PLC Phospholipase Cβ (PLCβ) MAPK_cascade MAPK Cascade (ERK1/2, p38) PLC->MAPK_cascade activates G_alpha Gαi/o-GTP Gi_protein->G_alpha G_beta_gamma Gβγ Gi_protein->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->PLC activates PI3K_AKT PI3K-AKT-mTOR Pathway G_beta_gamma->PI3K_AKT activates PKA PKA cAMP->PKA activates beta_arrestin->MAPK_cascade activates Modulator This compound (or SCFA) Modulator->GPR41

Figure 1: GPR41 Signaling Cascade. Max Width: 760px.

Other Associated Pathways
  • PI3K/AKT/mTOR Pathway: Studies have demonstrated that GPR41 activation can also lead to the stimulation of the PI3K-AKT-mTOR pathway, which is crucial for regulating cell proliferation and growth.[10]

  • MAPK (p38 and JNK): In addition to ERK1/2, GPR41 signaling has been shown to modulate the phosphorylation of other MAP kinases like p38 and JNK, particularly in the context of inflammatory responses.[9][11]

Quantitative Data and Ligand Potency

The potency of ligands is a critical parameter in drug development. This compound is a synthetic agonist with significantly higher potency than the endogenous SCFAs.

LigandTypeEC50 Value (µM)Reference
This compound (compound 10ak) Synthetic Agonist0.679 [12][13]
Propionate (C3)Endogenous Agonist~500[3][14]
Butyrate (C4)Endogenous Agonist~500[3][14]
Acetate (C2)Endogenous Agonist~500[3][14]
Pentanoate (C5)Endogenous AgonistMost potent SCFA[15]
Compound 1-3 (Arena Pharmaceuticals)Synthetic Agonist0.32[16]
Compound 1-4 (Arena Pharmaceuticals)Synthetic Agonist0.23[16]

Table 1: Comparative Potency of GPR41 Ligands.

Detailed Experimental Protocols

To characterize the activity of GPR41 modulators, a suite of in vitro pharmacological assays is essential. Below are detailed methodologies for key experiments.

GTPγS Binding Assay (G Protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct readout of G protein coupling.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR41 (e.g., HEK293T or CHO-K1).

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Add 10 µM GDP to keep G proteins in an inactive state.

  • Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein), varying concentrations of this compound, and 0.1 nM [³⁵S]GTPγS in the assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the modulator concentration to determine EC50 values.

GTP_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Membranes Prepare Membranes (GPR41-expressing cells) Setup Combine Membranes, Modulator 1, & [³⁵S]GTPγS Membranes->Setup Buffer Prepare Assay Buffer (HEPES, NaCl, MgCl2, GDP) Buffer->Setup Incubate Incubate at 30°C for 60 min Setup->Incubate Filter Terminate & Filter (GF/B filter plate) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate EC50) Count->Analyze

Figure 2: GTPγS Binding Assay Workflow. Max Width: 760px.

cAMP Accumulation Assay (Adenylyl Cyclase Inhibition)

This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels following GPR41 activation.

Methodology:

  • Cell Culture: Plate GPR41-expressing cells in a 96-well plate and grow to confluence.

  • Cell Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of this compound along with an adenylyl cyclase stimulator, such as Forskolin (10 µM).[1] Forskolin raises basal cAMP levels, making the inhibitory effect of the Gi-coupled receptor measurable.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the detection kit.

  • Detection: Measure cAMP levels in the cell lysates using a competitive immunoassay format, such as HTRF, ELISA, or LANCE.

  • Data Analysis: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the modulator concentration to determine IC50 values.

cAMP_Assay_Workflow Plate Plate GPR41-expressing cells Pretreat Pre-treat with PDE inhibitor (IBMX) Plate->Pretreat Stimulate Add Modulator 1 + Forskolin Pretreat->Stimulate Incubate Incubate at 37°C for 30 min Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Detect Measure cAMP (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze

Figure 3: cAMP Accumulation Assay Workflow. Max Width: 760px.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR41 receptor, a key event in receptor desensitization and G protein-independent signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or EFC (Enzyme Fragment Complementation) are commonly used.[8]

Methodology (using EFC - e.g., PathHunter Assay):

  • Cell Line: Use a cell line engineered to co-express GPR41 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.[8]

  • Cell Plating: Plate the engineered cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. Receptor activation will cause the PK-tagged GPR41 and EA-tagged β-arrestin to interact.

  • Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Incubate at room temperature for 60 minutes and measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the modulator concentration to determine EC50 values.

Arrestin_Assay_Workflow Plate Plate engineered cells (GPR41-PK + β-arrestin-EA) Add_Modulator Add this compound Plate->Add_Modulator Incubate_37C Incubate at 37°C for 60-90 min Add_Modulator->Incubate_37C Add_Reagent Add Detection Reagent (Substrate) Incubate_37C->Add_Reagent Incubate_RT Incubate at RT for 60 min Add_Reagent->Incubate_RT Measure Measure Chemiluminescence Incubate_RT->Measure Analyze Data Analysis (Calculate EC50) Measure->Analyze

Figure 4: β-Arrestin Recruitment Assay Workflow. Max Width: 760px.

Conclusion and Future Directions

The GPR41 signaling pathway represents a crucial nexus between gut microbial metabolism and host physiology. Potent and selective synthetic ligands, such as this compound, are invaluable tools for dissecting the complex biology of this receptor and exploring its therapeutic potential. Understanding the nuances of its signaling, from Gi/o-mediated cAMP inhibition to Gβγ-driven MAPK activation and β-arrestin scaffolding, is paramount for the rational design of novel therapeutics for metabolic and inflammatory diseases. The experimental protocols detailed herein provide a robust framework for researchers to quantify the activity of new modulators and further elucidate the intricate mechanisms governed by GPR41.

References

GPR41 Modulator 1: A Technical Guide to Downstream Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. Its role in regulating energy homeostasis, immune responses, and gastrointestinal motility has made it a significant target for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways and molecular targets affected by the activation of GPR41. For the purpose of this document, "GPR41 Modulator 1" refers to a selective agonist of GPR41, exemplified by compounds such as "this compound (compound 10ak)" which has a reported EC50 value of 0.679 µM.[1][2] This guide will detail the canonical signaling cascades initiated by GPR41 activation, present quantitative data on its physiological effects, and provide illustrative experimental protocols for key assays.

Introduction to GPR41 and its Ligands

GPR41 is a member of the G-protein coupled receptor family that is predominantly expressed in adipose tissue, the gastrointestinal tract, and immune cells.[3] It is activated by SCFAs, particularly propionate, butyrate, and acetate, which are produced through the fermentation of dietary fibers by gut microbiota.[4] The activation of GPR41 by these endogenous ligands, or by synthetic modulators like this compound, initiates a cascade of intracellular signaling events.[3]

Primary Signaling Pathways of GPR41 Activation

GPR41 primarily couples to the Gi/o family of G proteins.[3][4] This initial interaction dictates the immediate downstream signaling events. The activation of Gi/o by a GPR41 agonist leads to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The Gαi/o subunit, upon activation, directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This is a canonical pathway for Gi/o-coupled receptors and is a key mechanism by which GPR41 activation can influence cellular function.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

GPR41 activation has been shown to stimulate the MAPK signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[6] This activation is often mediated by the Gβγ subunit and can influence a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. In intestinal epithelial cells, SCFA-mediated activation of GPR41 leads to ERK1/2 and p38 MAPK signaling, resulting in the production of chemokines and cytokines.[6]

Stimulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another important downstream target of GPR41. This pathway is critical for cell survival, growth, and metabolism. The activation of the PI3K/Akt pathway by GPR41 has been implicated in the regulation of neuronal apoptosis and cell proliferation.

A schematic representation of the primary GPR41 signaling pathways is provided below:

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Modulator1 This compound (Agonist) Modulator1->GPR41 Binds and Activates G_beta_gamma Gβγ Gi_o->G_beta_gamma G_alpha_i Gαi Gi_o->G_alpha_i G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates MAPK_pathway MAPK Cascade (ERK1/2, p38) G_beta_gamma->MAPK_pathway Activates G_alpha_i->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Ca_PKC Ca²⁺ release Protein Kinase C (PKC) IP3_DAG->Ca_PKC Activate Akt Akt PI3K->Akt Activates Cellular_Effects_PI3K Cell Survival, Growth Akt->Cellular_Effects_PI3K Leads to Cellular_Effects_MAPK Gene Expression, Inflammation MAPK_pathway->Cellular_Effects_MAPK Leads to

Figure 1. GPR41 signaling pathways initiated by an agonist.

Physiological Downstream Targets and Effects

The activation of GPR41 by a modulator results in a variety of physiological responses in different tissues. These are summarized below.

Hormone Secretion
  • Leptin: In adipose tissue, GPR41 activation has been shown to stimulate the secretion of leptin, a hormone that plays a crucial role in appetite regulation and energy expenditure.[7] Studies have shown that oral administration of propionate in mice increases circulating leptin levels.[7]

  • Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1): In enteroendocrine L-cells of the gut, GPR41 activation contributes to the release of PYY and GLP-1, hormones that promote satiety and improve glucose homeostasis.

Regulation of Energy Homeostasis

GPR41 plays a significant role in the regulation of energy balance. By influencing the secretion of metabolic hormones and potentially modulating gut motility, GPR41 activation can impact energy intake and expenditure.

Immune System Modulation

In immune cells, GPR41 activation can modulate inflammatory responses. The stimulation of MAPK pathways can lead to the production of cytokines and chemokines, thereby influencing the recruitment and activity of immune cells.[6]

Quantitative Data on this compound Effects

While specific quantitative data for a proprietary "this compound" is not publicly available, the effects of endogenous agonists (SCFAs) have been quantified in numerous studies. These provide a benchmark for the expected potency and efficacy of a synthetic modulator.

ParameterAgonistCell Type/SystemObserved EffectEC50/ConcentrationReference
GPR41 Activation This compound (compound 10ak)Recombinant cellsAgonist activity0.679 µM[1][2]
Leptin Secretion PropionateMouse adipose tissue primary cultureIncreased leptin secretionEC50 ≈ 190 µM[8]
cAMP Inhibition PropionateCHO-K1 cells expressing GPR41Inhibition of forskolin-stimulated cAMP accumulationEC50 ≈ 300 µM[8]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to characterize the downstream effects of GPR41 activation.

cAMP Measurement Assay

This protocol describes how to measure changes in intracellular cAMP levels following GPR41 activation.

Objective: To quantify the inhibition of adenylyl cyclase activity by a GPR41 agonist.

Materials:

  • CHO-K1 cells stably expressing human GPR41.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Forskolin (adenylyl cyclase activator).

  • This compound or SCFA (e.g., propionate).

  • cAMP enzyme immunoassay (EIA) kit.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Procedure:

  • Seed GPR41-expressing CHO-K1 cells in a 96-well plate and grow to confluence.

  • Wash the cells once with pre-warmed PBS.

  • Pre-incubate the cells with varying concentrations of this compound (or propionate) for 15 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of the GPR41 modulator for 30 minutes at 37°C.

  • Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.

  • Perform the cAMP EIA on the cell lysates to determine the intracellular cAMP concentration.

  • Plot the cAMP concentration against the modulator concentration to determine the IC50 value.

cAMP_Assay_Workflow A Seed GPR41-CHO-K1 cells in 96-well plate B Wash cells with PBS A->B C Pre-incubate with This compound B->C D Stimulate with Forskolin + Modulator C->D E Lyse cells D->E F Perform cAMP EIA E->F G Analyze data and determine IC50 F->G

Figure 2. Workflow for the cAMP measurement assay.
MAPK (ERK1/2) Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to GPR41 activation.

Objective: To determine if a GPR41 agonist induces the phosphorylation of ERK1/2.

Materials:

  • Intestinal epithelial cells (e.g., Caco-2) or other GPR41-expressing cells.

  • This compound or SCFA.

  • Serum-free medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 80-90% confluency and serum-starve overnight.

  • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify band intensities to determine the ratio of p-ERK1/2 to t-ERK1/2.

MAPK_Assay_Workflow A Serum-starve GPR41-expressing cells B Treat with This compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE and Western Blot transfer C->D E Probe with anti-p-ERK1/2 D->E F Detect signal E->F G Strip and re-probe with anti-total-ERK1/2 F->G H Quantify and analyze p-ERK/t-ERK ratio G->H

Figure 3. Workflow for the MAPK phosphorylation assay.
Leptin Secretion Assay

This protocol details how to measure leptin secretion from adipocytes upon GPR41 stimulation.

Objective: To quantify the amount of leptin secreted by adipocytes in response to a GPR41 agonist.

Materials:

  • Primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

  • This compound or SCFA.

  • Culture medium.

  • Leptin ELISA kit.

Procedure:

  • Culture and differentiate adipocytes in a multi-well plate.

  • Wash the differentiated adipocytes with PBS.

  • Incubate the cells with serum-free medium containing various concentrations of this compound for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of leptin in the supernatant using a leptin ELISA kit according to the manufacturer's instructions.

  • Plot the leptin concentration against the modulator concentration to determine the dose-response relationship.

Conclusion

This compound, as a selective agonist for GPR41, is poised to be a valuable tool for dissecting the physiological roles of this receptor and holds therapeutic potential for metabolic and inflammatory diseases. Its downstream effects are primarily mediated through the Gi/o-cAMP, MAPK, and PI3K/Akt signaling pathways. These initial signaling events translate into important physiological outcomes, including the modulation of hormone secretion, energy homeostasis, and immune responses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream signaling network of GPR41 and to characterize the effects of novel modulators. Further research into specific, potent, and selective GPR41 modulators will be crucial for the development of new therapeutic strategies targeting this important metabolic receptor.

References

An In-depth Technical Guide on the Interaction of GPR41 Modulator 1 and the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the G protein-coupled receptor 41 (GPR41) and its interaction with the gut microbiota, centered around the activity of a selective agonist, designated here as GPR41 Modulator 1. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical sensor of microbial metabolites, particularly short-chain fatty acids (SCFAs), and plays a pivotal role in host physiology, including energy homeostasis, gut motility, and immune responses. This document details the molecular mechanisms of GPR41 activation, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for investigating GPR41 modulation, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.

Introduction: The Gut Microbiota-GPR41 Axis

The human gut is colonized by a complex and dynamic community of microorganisms, collectively known as the gut microbiota. These microbes play a crucial role in host health and disease by fermenting indigestible dietary fibers into a variety of metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] These SCFAs act as signaling molecules that can influence host physiology.

G protein-coupled receptor 41 (GPR41) is a key receptor for SCFAs, with propionate being its most potent natural ligand.[3][4] GPR41 is expressed in various tissues, including enteroendocrine L-cells in the gut, adipose tissue, pancreatic β-cells, and immune cells.[5][6] Upon activation by SCFAs, or a selective agonist like this compound, GPR41 initiates a cascade of intracellular signaling events, primarily through the Gαi/o protein pathway.[5] This leads to the modulation of various physiological processes, making GPR41 an attractive therapeutic target for metabolic and inflammatory diseases.

This guide will explore the intricate relationship between the gut microbiota, GPR41, and the host, with a focus on the therapeutic potential of this compound.

GPR41 Signaling Pathways

Activation of GPR41 by its ligands, such as the SCFAs produced by gut bacteria or a synthetic agonist like this compound, triggers intracellular signaling primarily through the inhibitory G-protein subunit, Gαi/o. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] In some cellular contexts, the Gβγ subunits dissociated from Gαi/o can activate downstream effector pathways, including phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2.[3][7]

Diagram: GPR41 Signaling Cascade

Caption: GPR41 signaling pathway upon activation by a modulator.

Quantitative Data on GPR41 Activation

The activation of GPR41 by its agonists leads to measurable physiological responses. The following tables summarize quantitative data from key preclinical studies investigating the effects of GPR41 activation, which can be extrapolated to the expected effects of this compound.

Table 1: Effect of GPR41 Agonists on Gut Hormone Secretion
Agonist (Concentration)Cell/Tissue TypeHormoneFold Increase (vs. Control)Reference
Propionate (50 mmol/L)Primary murine colonic culturesPYY1.8[8]
Propionate (50 mmol/L)Primary murine colonic culturesGLP-12.2[8]
Acetate (1 mM)Perfused rat colonGLP-1Significantly increased[9]
Butyrate (1 mM)Perfused rat colonGLP-1Significantly increased[9]
Acetate (1 mM)Perfused rat colonPYYSignificantly increased (minor)[9]
Butyrate (1 mM)Perfused rat colonPYYSignificantly increased (minor)[9]
Table 2: Physiological Effects of GPR41 Modulation in Animal Models
Animal ModelDietPhenotypeObservationReference
GPR41 knockout miceLow-fatBody Fat MassIncreased in males[10][11]
GPR41 knockout miceLow-fatEnergy ExpenditureDecreased in males[10][11]
GPR41 knockout miceHigh-fatBody Fat MassIncreased in males[10]
GPR41 knockout miceHigh-fatLean Body MassReduced in males[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between GPR41 modulators and the gut microbiota.

In Vitro Assessment of Gut Hormone Secretion

Objective: To determine the effect of this compound on GLP-1 and PYY secretion from primary intestinal cultures.

Materials:

  • C57BL/6 mice

  • Collagenase Type I

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • ELISA kits for GLP-1 and PYY

Protocol:

  • Isolate colonic crypts from C57BL/6 mice by collagenase digestion.

  • Culture the isolated crypts in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • After 24 hours, wash the cells and incubate with varying concentrations of this compound (e.g., 1-50 mmol/L) for 2 hours.[8]

  • Collect the supernatant and measure the concentrations of GLP-1 and PYY using commercially available ELISA kits.

  • Normalize the hormone secretion data to the total protein content of the cells in each well.

In Vivo Analysis in GPR41 Knockout Mice

Objective: To evaluate the physiological role of GPR41 in energy metabolism in response to dietary changes.

Materials:

  • GPR41 knockout mice and wild-type littermates

  • Standard low-fat and high-fat diets

  • Metabolic cages for indirect calorimetry

  • Dual-energy X-ray absorptiometry (DEXA) scanner

Protocol:

  • House GPR41 knockout and wild-type mice on either a standard low-fat or a high-fat diet for a specified period (e.g., 12 weeks).[10][11]

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention, assess body composition (fat and lean mass) using a DEXA scanner.

  • Acclimate mice to metabolic cages and measure energy expenditure, respiratory exchange ratio, and physical activity over a 24-hour period.

  • Collect blood samples to measure plasma levels of glucose, insulin, and lipids.

Visualizing the GPR41-Gut Microbiota Interaction

Diagram: Experimental Workflow for this compound Evaluation

GPR41_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Primary Intestinal Cell Culture Hormone_Assay GLP-1/PYY Secretion Assay Cell_Culture->Hormone_Assay Treat with This compound Data_Integration Integrate In Vitro & In Vivo Data Hormone_Assay->Data_Integration Animal_Model GPR41 Knockout & Wild-Type Mice Dietary_Intervention High-Fat vs. Low-Fat Diet Animal_Model->Dietary_Intervention Metabolic_Phenotyping Energy Expenditure & Body Composition Dietary_Intervention->Metabolic_Phenotyping Biochemical_Analysis Plasma Metabolite Analysis Metabolic_Phenotyping->Biochemical_Analysis Biochemical_Analysis->Data_Integration Mechanism_Elucidation Elucidate Mechanism of Action Data_Integration->Mechanism_Elucidation Therapeutic_Potential Assess Therapeutic Potential Mechanism_Elucidation->Therapeutic_Potential

Caption: Workflow for preclinical evaluation of this compound.

Diagram: Gut Microbiota, GPR41, and Host Physiology

Gut_Microbiota_GPR41_Axis Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota fermentation SCFAs Short-Chain Fatty Acids (Propionate, Acetate, Butyrate) Gut_Microbiota->SCFAs GPR41 GPR41 Activation (Enteroendocrine Cells) SCFAs->GPR41 Hormone_Secretion ↑ GLP-1 & PYY Secretion GPR41->Hormone_Secretion Physiological_Effects Physiological Effects Hormone_Secretion->Physiological_Effects Satiety ↑ Satiety Gut_Motility ↓ Gut Motility Glucose_Homeostasis Improved Glucose Homeostasis Energy_Expenditure Modulation of Energy Expenditure

Caption: The interplay between diet, gut microbiota, SCFAs, and GPR41.

Conclusion and Future Directions

The GPR41 receptor represents a critical nexus in the communication between the gut microbiota and the host. As a sensor for microbial-derived SCFAs, it plays a significant role in regulating key aspects of metabolism and gut function. The development of selective GPR41 agonists, such as the hypothetical this compound, holds considerable promise for the treatment of metabolic disorders like obesity and type 2 diabetes.

Future research should focus on elucidating the tissue-specific roles of GPR41 and further characterizing its downstream signaling pathways. Moreover, clinical trials will be necessary to validate the therapeutic efficacy and safety of GPR41 modulators in human populations. A deeper understanding of the intricate interplay between diet, the gut microbiome, and GPR41 signaling will be paramount to the successful development of novel therapeutic strategies targeting this pathway.

References

An In-depth Technical Guide to the Endogenous Ligands of GPR41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on this receptor. This document details the primary endogenous ligands, their quantitative binding affinities, the intricate signaling pathways they trigger, and the detailed experimental protocols used for their characterization.

Endogenous Ligands for GPR41

GPR41 is a G-protein coupled receptor that is predominantly activated by short-chain fatty acids (SCFAs), which are produced in the gut through the bacterial fermentation of dietary fiber[1][2][3]. The primary endogenous ligands for GPR41 are:

  • Propionate (C3)

  • Butyrate (C4)

  • Acetate (C5)

These SCFAs play a crucial role in host energy regulation, immune responses, and gastrointestinal motility[1][3]. The potency of these ligands at GPR41 varies, with propionate and butyrate generally exhibiting higher potency than acetate[4].

Quantitative Data: Ligand Affinities

The binding affinities of endogenous ligands to GPR41 are typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following table summarizes the EC50 values for the primary endogenous ligands of GPR41 from various studies.

LigandReported EC50 (µM)Cell Line/SystemAssay TypeReference
Propionate ~500Not specifiedNot specified[2]
0.32 ± 0.05Flp-In-293cAMP Assay[5]
0.23 ± 0.07Flp-In-293cAMP Assay[5]
Butyrate ~500Not specifiedNot specified[2]
Acetate ~500Not specifiedNot specified[2]
Pentanoate More potent than propionateHEK293T[35S]GTPγS Binding[6]

Note: EC50 values can vary depending on the cell line, assay conditions, and specific experimental setup.

GPR41 Signaling Pathways

GPR41 primarily couples to the inhibitory G-protein alpha subunit, Gαi/o[3]. Activation of GPR41 by its endogenous ligands initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR41 activation has been shown to modulate the p38 and JNK signaling pathways[7]. This signaling cascade is integral to the physiological functions attributed to GPR41, including the regulation of hormone secretion and energy homeostasis[3].

GPR41 Signaling Pathway Diagram

GPR41_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 SCFA->GPR41 Binds to G_protein Gαi/oβγ GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Hormone Secretion, Energy Homeostasis) cAMP->Response Leads to MAPK->Response Leads to

Caption: GPR41 signaling cascade upon SCFA binding.

Experimental Protocols

The characterization of GPR41 and its endogenous ligands relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Fluo-4 Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentrations following GPCR activation. Although GPR41 is primarily Gαi/o-coupled, co-transfection with a promiscuous G-protein like Gα16 can redirect the signal towards the Gαq pathway, leading to calcium release.

Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A Seed cells expressing GPR41 and Gα16 in a 96-well plate B Incubate overnight A->B C Wash cells with PBS B->C D Add Fluo-4 AM loading buffer C->D E Incubate for 1 hour at 37°C D->E F Wash cells to remove excess dye E->F G Add SCFA ligands at various concentrations F->G H Measure fluorescence intensity (Ex/Em = 490/525 nm) G->H I Plot fluorescence intensity vs. time H->I J Calculate dose-response curves and determine EC50 values I->J

Caption: Workflow for a Fluo-4 calcium mobilization assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells transiently or stably co-expressing human GPR41 and a promiscuous G-protein (e.g., Gα16).

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium[8].

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator[9].

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving Fluo-4 AM in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[8].

    • Aspirate the growth medium from the cell plate and add 100 µL of the Fluo-4 AM dye-loading solution to each well[8].

    • Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light[8].

  • Assay Performance:

    • Prepare serial dilutions of the SCFA ligands (propionate, butyrate, acetate) in the assay buffer.

    • Just before the assay, wash the cells with the assay buffer to remove extracellular dye.

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation).

    • Add the SCFA solutions to the wells and immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm[8].

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

    • Plot the peak fluorescence response against the logarithm of the ligand concentration to generate dose-response curves.

    • Calculate the EC50 values from the dose-response curves using a suitable nonlinear regression model.

HTRF cAMP Assay

This competitive immunoassay measures the accumulation of cAMP in cells and is ideal for studying Gαi/o-coupled receptors like GPR41.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis A Culture cells expressing GPR41 B Harvest and resuspend cells in stimulation buffer A->B C Add cells to a 384-well plate B->C D Add Forskolin (to stimulate cAMP) and varying concentrations of SCFA ligands C->D E Incubate for 30 minutes at room temp. D->E F Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate E->F G Incubate for 1 hour at room temp. F->G H Read HTRF signal on a compatible plate reader G->H I Calculate cAMP concentrations and determine IC50 values H->I

Caption: Workflow for an HTRF cAMP assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells expressing GPR41 (e.g., CHO-K1 or HEK293) to confluency.

    • Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation[10].

  • Cell Stimulation:

    • Dispense the cell suspension into a low-volume 384-well plate[11].

    • Prepare a solution of forskolin (an adenylyl cyclase activator) and serial dilutions of the SCFA ligands.

    • Add the forskolin and ligand solutions to the cells. The GPR41 agonist will inhibit forskolin-induced cAMP production.

    • Incubate the plate for 30 minutes at room temperature[12].

  • cAMP Detection:

    • Following stimulation, add the HTRF detection reagents: cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate donor[12][13].

    • Incubate the plate for 1 hour at room temperature to allow for the competitive binding to reach equilibrium[11].

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

    • The HTRF ratio is inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the samples and plot the inhibition of forskolin-stimulated cAMP production against the ligand concentration to determine IC50 values.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Experimental Workflow Diagram

GTPgS_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis A Prepare cell membranes expressing GPR41 B Determine protein concentration A->B C Incubate membranes with SCFA ligands, GDP, and [35S]GTPγS B->C D Incubate for 60 minutes at 30°C C->D E Terminate the reaction by rapid filtration through a glass fiber filter D->E F Wash filters to remove unbound [35S]GTPγS E->F G Measure radioactivity on the filters using a scintillation counter F->G H Plot specific binding vs. ligand concentration and determine EC50 G->H

Caption: Workflow for a [35S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing GPR41. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (5-20 µg of protein), varying concentrations of the SCFA ligand, a fixed concentration of GDP (to facilitate nucleotide exchange), and the assay buffer[14].

    • Initiate the binding reaction by adding [35S]GTPγS (typically at a final concentration of 0.1-0.5 nM)[14][15].

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

    • Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific [35S]GTPγS binding as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The identification of short-chain fatty acids as the endogenous ligands for GPR41 has opened up new avenues for understanding the interplay between the gut microbiome and host physiology. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of the ligand-receptor interactions and the downstream signaling pathways is critical for the development of novel therapeutics targeting GPR41 for the treatment of metabolic and inflammatory diseases.

References

A Technical Guide to GPR41 Gene Expression in Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). It details its expression across various tissues, the signaling pathways it governs, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction

GPR41 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiome.[1][2] This receptor plays a crucial role in the regulation of whole-body energy homeostasis and intestinal immunity.[3][4] As a sensor for microbial metabolites, GPR41 is implicated in a variety of physiological processes and has emerged as an attractive therapeutic target for metabolic and inflammatory diseases.[1][5] Understanding the tissue-specific expression and function of GPR41 is paramount for the development of targeted therapies.

GPR41 Signaling Pathways

GPR41 is primarily coupled to the pertussis toxin-sensitive G(i/o)-alpha family of G proteins.[3][6] Upon activation by SCFAs, GPR41 initiates a signaling cascade that includes the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels.[3] Concurrently, GPR41 activation can stimulate phospholipase C (PLC), resulting in the formation of inositol 1,4,5-trisphosphate (IP3) and the subsequent mobilization of intracellular calcium.[3][7] Furthermore, GPR41 signaling involves the phosphorylation of the MAPK/ERK kinases, specifically MAPK3/ERK1 and MAPK1/ERK2.[3] This complex signaling network allows GPR41 to modulate a wide range of cellular responses, from hormone secretion to inflammatory processes.[4]

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR41 GPR41 (FFAR3) Gi_o Gαi/o GPR41->Gi_o Activates PLC PLC Gi_o->PLC Activates AC Adenylate Cyclase Gi_o->AC Inhibits ERK1_2 p-ERK1/2 Gi_o->ERK1_2 Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Produces SCFA Short-Chain Fatty Acids (e.g., Propionate, Butyrate) SCFA->GPR41 Activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes Cellular_Response Cellular Response (e.g., Hormone Secretion, Immune Modulation) Ca2->Cellular_Response cAMP->Cellular_Response Modulates ERK1_2->Cellular_Response

Caption: GPR41 Signaling Pathway

GPR41 Gene Expression in Different Tissues

The expression of GPR41 has been detected in a variety of human and animal tissues at both the mRNA and protein levels. However, the relative abundance can vary significantly between tissues and species.

Quantitative mRNA Expression Data

The following table summarizes the relative mRNA expression levels of GPR41 in various tissues, as determined by quantitative real-time PCR (qRT-PCR). It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental protocols and normalization controls.

TissueSpeciesRelative Expression LevelReference
Adipose Tissue HumanDetected[1][2]
MouseNot consistently detected[2][8]
PigDetected[9]
Pancreas HumanDetected[1]
MouseDetected in pancreatic islets[10][11]
Spleen HumanDetected[1]
PigDetected[9]
Lymph Nodes HumanDetected[1]
Bone Marrow HumanDetected[1]
Peripheral Blood Mononuclear Cells (PBMCs) HumanDetected (including monocytes)[1]
Colon HumanDetected in colonic mucosa[12][13]
PigDetected[9]
Ileum PigHighest expression among tested tissues[9]
Liver PigDetected[9]
Heart PigDetected[14]
Skeletal Muscle PigDetected[14]
Airway Smooth Muscle HumanDetected[15]
Protein Expression Data

Western blot analysis and immunohistochemistry have confirmed the presence of GPR41 protein in several tissues.

TissueSpeciesMethodFindingsReference
Adipose Tissue RabbitWestern BlotProtein expression detected[16]
Liver RabbitWestern BlotProtein expression detected[16]
Muscle RabbitWestern BlotProtein expression detected[16]
Ileum RatImmunohistochemistry, Western BlotProtein expression detected[17]
Colon HumanWestern Blot, ImmunohistochemistryProtein localized in enterocytes and enteroendocrine cells[12][13]
MouseWestern BlotProtein expression detected in colonic mucosa[18]
Spleen PigWestern Blot, ImmunohistochemistryProtein expression detected[9]
Adipose Tissue PigWestern Blot, ImmunohistochemistryProtein expression detected[9]
Cardiomyocytes MouseWestern Blot, In situ hybridizationProtein and mRNA expression detected[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of GPR41 expression. The following sections provide an overview of key experimental protocols.

Quantitative Real-Time PCR (qRT-PCR) for GPR41 mRNA Expression

This protocol outlines the steps for quantifying GPR41 mRNA levels in tissue samples.

1. RNA Extraction:

  • Total RNA is extracted from homogenized tissue samples using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy from Qiagen).[20]

  • To eliminate genomic DNA contamination, an on-column DNase digestion or a separate DNase treatment step is performed.[10] The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.[10][20]

3. qRT-PCR Reaction:

  • The qPCR reaction is typically performed in a 10-20 µL final volume containing cDNA template, forward and reverse primers specific for GPR41, and a SYBR Green-based qPCR master mix.[21]

  • Each sample is run in triplicate for technical replication.[21]

  • A no-template control (NTC) and a no-reverse-transcriptase (-RT) control are included to check for contamination and genomic DNA amplification, respectively.[21]

4. Data Analysis:

  • The relative expression of GPR41 mRNA is calculated using the comparative Ct (ΔΔCt) method.

  • The expression levels are normalized to one or more stable housekeeping genes (e.g., β-actin, GAPDH, HPRT).[10]

qRT_PCR_Workflow Tissue_Sample Tissue Sample RNA_Extraction RNA Extraction (TRIzol or Kit-based) Tissue_Sample->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment RNA_QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) DNase_Treatment->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run qRT-PCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method, Normalization) qPCR_Run->Data_Analysis Result Relative GPR41 mRNA Expression Data_Analysis->Result

Caption: qRT-PCR Workflow for GPR41 mRNA Expression Analysis
Western Blotting for GPR41 Protein Expression

This protocol describes the detection and semi-quantification of GPR41 protein in tissue lysates.

1. Protein Extraction:

  • Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

  • The lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein concentration is determined using a standard assay such as the Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for GPR41 overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • The band intensity is quantified using densitometry software (e.g., ImageJ).

  • To ensure equal loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.[14][18]

In Situ Hybridization (ISH) for GPR41 mRNA Localization

This technique allows for the visualization of GPR41 mRNA expression within the cellular context of a tissue section.

1. Probe Preparation:

  • A labeled antisense RNA probe complementary to the GPR41 mRNA is synthesized by in vitro transcription using a linearized plasmid containing the GPR41 cDNA.[22]

  • The probe is typically labeled with digoxigenin (DIG) or a fluorescent tag.[22][23]

2. Tissue Preparation:

  • Tissues are fixed (e.g., in 4% paraformaldehyde), cryoprotected in sucrose, and then sectioned using a cryostat.[22]

  • The sections are mounted on coated slides.

3. Hybridization:

  • The tissue sections are pretreated to enhance probe accessibility.

  • The labeled probe is diluted in a hybridization buffer and applied to the sections.[22]

  • Hybridization is carried out overnight in a humidified chamber at an elevated temperature (e.g., 65°C).[22]

4. Post-Hybridization Washes and Detection:

  • A series of stringent washes are performed to remove unbound probe.

  • For DIG-labeled probes, an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.[22]

  • The signal is visualized by adding a chromogenic substrate that produces a colored precipitate at the site of mRNA localization.[22]

  • For fluorescently labeled probes, the signal is detected using fluorescence microscopy.[24]

Conclusion

GPR41 is a critical receptor that links the gut microbiome to host physiology, with its expression spanning a wide range of tissues involved in metabolism and immunity. The data and protocols presented in this guide offer a foundational resource for researchers investigating the role of GPR41 in health and disease. Further research, employing standardized and robust methodologies, will continue to elucidate the complex functions of this receptor and its potential as a therapeutic target.

References

GPR41 protein localization and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GPR41 (FFAR3) Protein Localization and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor that plays a crucial role in mediating the dialogue between the host and its gut microbiota.[1] GPR41 is activated by short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are produced in the colon by bacterial fermentation of dietary fiber.[1][2][3] This unique ligand specificity positions GPR41 as a key sensor of microbial metabolic activity, influencing host energy homeostasis, immune responses, and gastrointestinal motility.[2][4] Understanding the precise localization and functional signaling of GPR41 is critical for developing therapeutic strategies targeting metabolic and inflammatory diseases.[3][5]

GPR41 Protein Localization

The expression of GPR41 is widespread, though its abundance varies significantly across different tissues and cell types. Initial studies suggested broad expression, but more recent and specific analyses have refined our understanding of its localization.

Tissue Distribution: GPR41 mRNA and protein have been detected in a variety of tissues. Key sites of expression include:

  • Gastrointestinal Tract: GPR41 is notably expressed in the gut, particularly in enteroendocrine cells (EECs) of the small and large intestine.[2][6][7] In the human colon, it is found in the cytoplasm of enterocytes and PYY-containing enteroendocrine cells.[8][9]

  • Peripheral Nervous System: The receptor is abundantly expressed in sympathetic ganglia, such as the superior cervical ganglion, in both mice and humans.[2][10][11][12] It is also found in enteric neurons.[6]

  • Adipose Tissue: The expression of GPR41 in adipose tissue is a subject of debate. While some studies have reported GPR41 mRNA in human and mouse adipose tissue[1][2][5][13], other groups have been unable to detect it, suggesting that GPR43 might be the more functionally relevant SCFA receptor in mouse adipocytes.[2][5][7][14]

  • Immune Cells & Tissues: GPR41 mRNA has been identified in the pancreas, spleen, lymph nodes, bone marrow, and peripheral blood mononuclear cells, including monocytes.[1][13]

Cellular Localization:

  • Enteroendocrine Cells (EECs): GPR41 is co-localized with key gut hormones. It is expressed in virtually all cholecystokinin (CCK), glucose-dependent insulinotropic peptide (GIP), and secretin cells in the proximal small intestine, and in glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and neurotensin cells in the distal small intestine.[6][7]

  • Enterocytes: In the human colonic mucosa, GPR41 protein is localized in the cytoplasm of enterocytes.[8][9]

  • Sympathetic Neurons: In situ hybridization has confirmed high levels of Gpr41 mRNA in mouse sympathetic ganglia.[2][10]

Table 1: Summary of GPR41 Expression
Tissue/Cell TypeSpeciesMethodFindingReference
Adipose TissueHuman, MousemRNA analysisGPR41 mRNA detected.[1][2][13]
Adipose TissueMouseqRT-PCR, In situ hybridizationGPR41 expression not detected; GPR43 is predominant.[2][5][7]
Sympathetic GangliaMouse, HumanqRT-PCR, In situ hybridizationAbundant GPR41 expression.[2][10][11][12]
Colon MucosaHumanWestern Blot, IHC, RT-PCRGPR41 protein and mRNA expressed in enterocytes and PYY-containing EECs.[8][9]
Intestinal L-cellsMousemRNA analysisGpr41 mRNA expression confirmed.[2][7]
Spleen, Lymph NodesNot SpecifiedmRNA analysisGPR41 mRNA detected.[1][13]
Peripheral Blood Mononuclear CellsNot SpecifiedmRNA analysisGPR41 mRNA detected.[1][13]

IHC: Immunohistochemistry

GPR41 Function and Signaling Pathways

GPR41 is a Gi/o-protein-coupled receptor.[2][7] Its activation by SCFAs initiates downstream signaling cascades that vary depending on the cellular context, leading to diverse physiological outcomes.

Core Signaling Pathway

Upon binding of SCFAs like propionate and butyrate, GPR41 couples to Gi/o proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into Gαi/o and Gβγ subunits allows these components to modulate other downstream effectors.

GPR41_Core_Signaling SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 (FFAR3) SCFA->GPR41 G_protein Gαi/o Gβγ GPR41->G_protein Activates AC Adenylyl Cyclase (AC) G_protein:f0->AC Downstream Downstream Cellular Response G_protein:f1->Downstream Modulates other pathways (e.g., PLC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Downstream

Caption: Core GPR41 signaling cascade via Gi/o protein coupling.

Function in the Gastrointestinal Tract

In the gut, GPR41 activation on enteroendocrine L-cells stimulates the release of anorectic hormones GLP-1 and PYY.[2][15] This process is crucial for regulating appetite, gut motility, and glucose homeostasis.[2][16]

  • PYY Secretion: SCFA-mediated GPR41 activation leads to increased circulating levels of PYY, which suppresses gut motility.[2][7] This slows intestinal transit, allowing for more efficient nutrient and SCFA absorption.[2] GPR41 knockout mice exhibit faster intestinal transit and have higher fecal SCFA content.[2]

  • GLP-1 Secretion: Activation of GPR41 enhances glucose-stimulated GLP-1 secretion.[2] Consequently, GPR41 knockout mice show impaired oral glucose tolerance.[2]

Gut_Hormone_Release cluster_lumen Gut Lumen cluster_cell Enteroendocrine L-Cell cluster_effects Systemic Effects DietaryFiber Dietary Fiber Microbiota Gut Microbiota DietaryFiber->Microbiota Fermentation SCFAs SCFAs Microbiota->SCFAs GPR41 GPR41 SCFAs->GPR41 Activates Signaling Intracellular Signaling GPR41->Signaling Hormones PYY & GLP-1 Release Signaling->Hormones Motility Decreased Gut Motility Hormones->Motility Appetite Decreased Appetite Hormones->Appetite Glucose Improved Glucose Tolerance Hormones->Glucose

Caption: GPR41-mediated regulation of gut hormone release and its effects.

Function in the Peripheral Nervous System

In sympathetic neurons, GPR41 activation by propionate leads to an increase in sympathetic outflow and energy expenditure.[2][11][17] This signaling pathway is distinct as it primarily involves the Gβγ subunit.

  • Signaling Cascade: Propionate-induced GPR41 activation stimulates the Gβγ subunit, which in turn activates Phospholipase C (PLC). This leads to the activation of the ERK1/2 pathway, ultimately increasing the release of norepinephrine from sympathetic neurons.[2][11][12]

  • Physiological Effect: This increased sympathetic activity results in a higher heart rate and energy expenditure.[2] Conversely, the ketone body β-hydroxybutyrate (β-HB) acts as an antagonist to GPR41, suppressing sympathetic activity during fasting conditions.[2][11][12]

Sympathetic_Neuron_Signaling Propionate Propionate GPR41 GPR41 Propionate->GPR41 Activates BHB β-hydroxybutyrate (Antagonist) BHB->GPR41 Inhibits G_protein Gαi/o Gβγ GPR41->G_protein PLC Phospholipase C (PLC) G_protein:f1->PLC Activates ERK ERK1/2 PLC->ERK Activates Norepi Norepinephrine Release ERK->Norepi Energy Increased Energy Expenditure Norepi->Energy

Caption: GPR41 signaling pathway in sympathetic neurons.

Function in Adipose Tissue and Inflammation
  • Adipose Tissue: The role of GPR41 in adipocytes is controversial. Some studies suggest that propionate-stimulated GPR41 activation increases the release of leptin, an appetite-suppressing hormone.[2] However, other research indicates this effect may be mediated by GPR43, not GPR41, in mice.[2][14]

  • Inflammation: In intestinal epithelial cells, SCFAs can activate GPR41 and GPR43, leading to the activation of MAPK signaling pathways (ERK1/2 and p38).[18][19] This induces the production of chemokines and cytokines, suggesting a role for GPR41 in mediating immune responses and tissue inflammation in the gut.[18][19]

Quantitative Data Summary

Table 2: Ligand Potency at GPR41
LigandReceptorPotency OrderNoteReference
Short-Chain Fatty AcidsGPR41Propionate ≥ Butyrate > AcetateBased on induction of smooth muscle contraction.[8][9]
Short-Chain Fatty AcidsGPR43Propionate = Butyrate = AcetateComparison for ligand preference.[8][9]
Ketone Body (β-HB)GPR41Antagonist (Ki = 0.7 mM)Suppresses propionate-induced sympathetic activation.[2][10]
Table 3: Functional Outcomes in GPR41 Knockout (KO) Mice
PhenotypeConditionObservation in GPR41 KO vs. Wild-TypeSexReference
Body Weight & FatStandard DietSignificantly reduced body and fat pad weight.Not specified[2]
Body Weight & FatStandard or High-Fat DietMale-specific increase in body fat mass.Male[2]
Gut MotilityStandard DietSignificantly faster intestinal transit rate.Not specified[2]
PYY LevelsPost-microbiota colonizationSuppressed increase in circulating PYY.Not specified[2]
GLP-1 SecretionGlucose ChallengeLower glucose-stimulated GLP-1 secretion.Not specified[2]
Glucose ToleranceOral Glucose Tolerance TestImpaired glucose tolerance.Male[2]
Energy ExpenditureHigh-Fat DietReduced energy expenditure.Male[17]
Sympathetic Nerve GrowthPostnatalRetardation of sympathetic nerve growth.Not specified[2]
Inflammatory ResponseTNBS-induced colitisReduced inflammatory response.Not specified[18][19]

TNBS: 2, 4, 6-trinitrobenzene sulfonic-acid

Key Experimental Protocols

Detailed methodologies are essential for the accurate study of GPR41. Below are generalized protocols for key experiments based on common practices in the cited literature.

Immunohistochemistry (IHC) for GPR41 Localization

This protocol is used to visualize the location of GPR41 protein within tissue sections.

IHC_Workflow A 1. Tissue Preparation - Fixation (e.g., 4% PFA) - Embedding (Paraffin) - Sectioning (4-5 μm) B 2. Antigen Retrieval - Deparaffinize & Rehydrate - Heat-induced epitope retrieval (e.g., citrate buffer, pH 6.0) A->B C 3. Blocking - Block endogenous peroxidases (H₂O₂) - Block non-specific binding (e.g., 5% normal goat serum) B->C D 4. Primary Antibody Incubation - Apply anti-GPR41 antibody - Incubate overnight at 4°C C->D E 5. Secondary Antibody & Detection - Apply HRP-conjugated secondary Ab - Add chromogen substrate (e.g., DAB) - Counterstain (e.g., Hematoxylin) D->E G Validation Control - Use GPR41 KO tissue - Omit primary antibody D->G Crucial for specificity F 6. Imaging - Dehydrate and mount - Visualize with light microscope E->F

Caption: General workflow for GPR41 immunohistochemistry.

Detailed Steps:

  • Tissue Preparation: Tissues (e.g., colon, sympathetic ganglia) are fixed in 4% paraformaldehyde (PFA), dehydrated, and embedded in paraffin. Sections of 4-5 µm thickness are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized in xylene and rehydrated through a graded ethanol series. For antigen retrieval, slides are boiled in a citrate buffer (10 mM, pH 6.0) for 10-20 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated with a validated primary antibody against GPR41 (e.g., rabbit polyclonal) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.

  • Detection: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours. The signal is developed using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. Sections are then counterstained with hematoxylin to visualize nuclei.

  • Imaging: Slides are dehydrated, cleared, and coverslipped. Images are captured using a light microscope.

  • Controls: A critical control involves staining tissue from a GPR41 knockout mouse to ensure antibody specificity.[1] A negative control where the primary antibody is omitted should also be included.

Western Blot Analysis of GPR41 Expression

This protocol quantifies the amount of GPR41 protein in a tissue or cell lysate.

Detailed Steps:

  • Protein Extraction: Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are centrifuged to pellet debris, and the supernatant containing total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, denatured by heating, and loaded onto a polyacrylamide gel (e.g., 10%). Proteins are separated by size via electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. It is then incubated with the primary anti-GPR41 antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using an imaging system. The band intensity is quantified using software like ImageJ. A loading control protein (e.g., β-actin or GAPDH) must be probed on the same membrane to normalize the GPR41 signal.

In Vitro GLP-1/PYY Secretion Assay

This protocol measures the ability of SCFAs to stimulate hormone secretion from primary cell cultures.

Detailed Steps:

  • Primary Cell Isolation: Intestinal crypts are isolated from the mouse colon or small intestine via enzymatic digestion (e.g., with EDTA and dispase). These crypts, containing L-cells, are cultured to form organoids or used as primary cultures.

  • Stimulation: Cells are washed and incubated in a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a baseline secretion level. The buffer is then replaced with a stimulation buffer containing various concentrations of SCFAs (e.g., propionate, 1-10 mM) or other agonists/antagonists.

  • Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected. A lysis buffer is added to the remaining cells to measure total hormone content.

  • Hormone Quantification: The concentration of GLP-1 and/or PYY in the supernatant and cell lysate is measured using a specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Secreted hormone levels are typically expressed as a percentage of the total cellular hormone content to account for variations in cell number.

Conclusion and Future Directions

GPR41 is a critical metabolic sensor that translates signals from the gut microbiome into host physiological responses. Its expression in key locations like enteroendocrine cells and sympathetic ganglia allows it to regulate energy balance, glucose metabolism, and gut function.[2] However, inconsistencies in the literature, particularly regarding its expression in adipose tissue and its precise role in inflammation, highlight the need for further research.[5][13]

For drug development professionals, modulating GPR41 activity presents a promising therapeutic strategy.[2] The development of highly specific GPR41 agonists could be beneficial for treating obesity and type 2 diabetes by enhancing satiety and improving glucose control.[5] Conversely, GPR41 antagonists, such as the endogenous ketone body β-HB, could be explored for conditions where suppressing sympathetic activity is desired. Future studies using tissue-specific knockout mice and highly selective pharmacological tools will be invaluable for dissecting the multifaceted roles of GPR41 and validating its potential as a therapeutic target.[2][5]

References

The Discovery and Synthesis of GPR41 Modulator 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of GPR41 Modulator 1, a novel compound identified as a potent modulator of the G protein-coupled receptor 41 (GPR41). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and medicinal chemistry of GPR41.

Introduction to GPR41

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, and immune cells.[2] Its activation is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Emerging research has implicated GPR41 in a multitude of physiological processes, including metabolic regulation, immune homeostasis, and gut motility, making it an attractive therapeutic target for a range of disorders.

Discovery of this compound

The identification of this compound (compound 10ak) was the result of a targeted drug discovery campaign aimed at identifying novel, potent, and selective modulators of the GPR41 receptor. The screening cascade was designed to identify compounds that could either potentiate or inhibit the activity of endogenous SCFAs.

Experimental Workflow for Modulator Discovery

The discovery process involved a multi-step approach, beginning with a high-throughput screen (HTS) of a diverse chemical library, followed by hit validation and lead optimization.

Discovery_Workflow HTS High-Throughput Screening (Primary Assay: e.g., cAMP accumulation) Hit_Validation Hit Validation (Confirmatory assays, dose-response) HTS->Hit_Validation Lead_Optimization Lead Optimization (SAR studies, chemical synthesis) Hit_Validation->Lead_Optimization In_Vitro_Characterization In Vitro Pharmacological Characterization (Potency, selectivity, mechanism of action) Lead_Optimization->In_Vitro_Characterization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies In_Vitro_Characterization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Discovery workflow for GPR41 modulators.

Synthesis of this compound

The chemical synthesis of this compound (compound 10ak) is a multi-step process that can be adapted for the generation of analogs for structure-activity relationship (SAR) studies. The general synthetic scheme is outlined below.

(Detailed synthetic protocol not publicly available at the time of this report.)

Recent studies on the SAR of tetrahydroquinolone derivatives have provided valuable insights into the design of GPR41 modulators.[4] These studies indicate that modifications to specific aryl groups can switch the pharmacological activity from antagonistic to agonistic, highlighting the critical role of subtle structural changes in determining the functional outcome at the GPR41 receptor.[4]

Pharmacological Data

This compound has been characterized in a variety of in vitro assays to determine its potency and efficacy. The following table summarizes the key pharmacological data.

ParameterValueAssay Type
EC50 0.679 µMcAMP Accumulation
Binding Affinity (Ki) Not ReportedRadioligand Binding
Efficacy (Emax) Not ReportedFunctional Assay
Selectivity Not ReportedCounter-screening

Experimental Protocols

The characterization of this compound involved standard pharmacological assays for G protein-coupled receptors.

cAMP Accumulation Assay

This assay is a primary functional screen for Gi/o-coupled receptors like GPR41.

  • Cell Culture: HEK293 cells stably expressing human GPR41 are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 384-well plates.

  • Compound Treatment: Cells are pre-incubated with this compound at various concentrations.

  • Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels. The endogenous agonist (e.g., propionate) is added in agonist-mode experiments.

  • Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or luminescence-based).

  • Data Analysis: Dose-response curves are generated to calculate EC50 or IC50 values.

Calcium Mobilization Assay

While GPR41 primarily signals through Gi/o, coupling to Gq and subsequent calcium mobilization can occur in some cellular contexts or with specific modulators.

  • Cell Culture: CHO-K1 or HEK293 cells co-expressing GPR41 and a promiscuous G-protein like Gα16 are used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound is added to the wells using a fluorescent imaging plate reader (e.g., FLIPR).

  • Signal Detection: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The magnitude of the fluorescent signal is used to determine agonist activity.

GPR41 Signaling Pathways

Activation of GPR41 by its endogenous ligands or synthetic modulators initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to decreased cAMP production. The βγ subunits can also activate downstream effectors such as MAP kinases.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi_protein Gi/o Protein GPR41->Gi_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Modulator This compound Modulator->GPR41 G_alpha Gαi Gi_protein->G_alpha G_betagamma Gβγ Gi_protein->G_betagamma G_alpha->AC inhibits MAPK MAPK Pathway (ERK1/2, p38) G_betagamma->MAPK activates

References

In-depth Technical Guide to the Structure-Activity Relationship of GPR41 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of GPR41 modulators. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[1][2] As a sensor for these microbial metabolites, GPR41 plays a crucial role in regulating various physiological processes, including metabolic and immune homeostasis, making it an attractive therapeutic target for a range of disorders.[2][3] This guide details the key chemical scaffolds, summarizes quantitative data, outlines experimental protocols for modulator characterization, and visualizes the primary signaling pathways.

Core Concepts in GPR41 Modulation

GPR41 is primarily coupled to the Gi/o pathway, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] The receptor can also signal through Gq/i pathways, leading to an increase in intracellular calcium.[5] Furthermore, downstream signaling can involve pathways such as PI3K-AKT-mTOR and ERK1/2.[6][7] The modulation of GPR41 can be achieved through various types of ligands, including agonists that activate the receptor and antagonists that block its activation.[1] A significant class of synthetic modulators for GPR41 are allosteric modulators, which bind to a site distinct from the orthosteric site where endogenous ligands bind. These can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or negative allosteric modulators (NAMs), reducing its effect.

Structure-Activity Relationship of GPR41 Modulators

The development of synthetic GPR41 modulators has largely focused on identifying potent and selective compounds that can overcome the low potency of the endogenous SCFA ligands.[2] The tetrahydroquinolone scaffold has emerged as a particularly well-studied class of GPR41 modulators.

The Tetrahydroquinolone Scaffold

A key determinant of activity in the tetrahydroquinolone series is the nature of the aryl group attached to a furan moiety.[3] Modifications at this position can switch the pharmacological activity of the compound from antagonistic to agonistic. For instance, a tetrahydroquinolone derivative with a 2-(trifluoromethoxy)benzene group exhibits antagonistic activity.[3] However, replacing this group with a di- or trifluorobenzene moiety confers agonistic properties.[3]

Table 1: Structure-Activity Relationship of Tetrahydroquinolone Derivatives as GPR41 Modulators

Compound IDR-Group (Aryl)ActivityEC50/IC50 (nM)
Lead Antagonist2-(trifluoromethoxy)benzeneAntagonist-
Analog 12,4-difluorobenzeneAgonistComparable to AR420626
Analog 22,4,6-trifluorobenzeneAgonistComparable to AR420626

Data compiled from Inuki et al. (2024).[3]

Experimental Protocols for GPR41 Modulator Characterization

The characterization of GPR41 modulators relies on a suite of in vitro assays to determine their potency and efficacy. The most common assays include cAMP measurement, GTPγS binding assays, and calcium mobilization assays.

cAMP Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger in the GPR41 signaling pathway. As GPR41 is Gi-coupled, agonists will decrease cAMP levels.

Protocol Outline (CHO-K1 cells):

  • Cell Culture: CHO-K1 cells stably expressing human GPR41 are cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.[8]

  • Assay Preparation: Cells are seeded in 384-well plates and incubated overnight.[9]

  • Compound Addition: Test compounds are added to the cells, followed by stimulation with forskolin to induce cAMP production.[10]

  • Lysis and Detection: After incubation, cells are lysed, and the cAMP levels are measured using a competitive immunoassay, such as HTRF or AlphaScreen.[9][10]

  • Data Analysis: The reduction in cAMP levels in the presence of an agonist is used to determine its potency (EC50).

GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Protocol Outline (HEK293 cells):

  • Membrane Preparation: Membranes are prepared from HEK293 cells transiently or stably expressing GPR41.[11]

  • Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP.[12]

  • Reaction: Membranes are incubated with the test compound and [35S]GTPγS.[11]

  • Separation and Detection: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by filtration. The radioactivity on the filters is then quantified by liquid scintillation counting.[11]

  • Data Analysis: The increase in [35S]GTPγS binding in the presence of an agonist is used to determine its EC50 and Emax.

Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled signaling pathways by measuring changes in intracellular calcium concentrations.

Protocol Outline (Aequorin-based):

  • Cell Line: HEK293 or CHO-K1 cells co-expressing the target GPCR, a promiscuous Gα protein (like Gα16), and a calcium-sensitive photoprotein like aequorin are used.[13]

  • Coelenterazine Loading: Cells are incubated with the substrate coelenterazine-h to reconstitute the active aequorin.[13]

  • Compound Stimulation: Test compounds are added to the cells.

  • Luminescence Detection: Upon calcium binding, aequorin emits light, which is measured by a luminometer.[13]

  • Data Analysis: The light emission is proportional to the intracellular calcium concentration, and this is used to determine the agonist's potency.

GPR41 Signaling Pathways

The activation of GPR41 by an agonist initiates a cascade of intracellular events. The primary pathway involves the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. However, GPR41 can also couple to Gq/i, leading to the activation of phospholipase C (PLC) and the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores. Downstream of these initial events, GPR41 activation can modulate other signaling pathways, including the PI3K-AKT-mTOR and ERK1/2 pathways, which are involved in cell growth, proliferation, and survival.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o Activates Gq_i Gq/i GPR41->Gq_i Activates PI3K_AKT PI3K-AKT-mTOR Pathway GPR41->PI3K_AKT Modulates ERK ERK1/2 Pathway GPR41->ERK Modulates PLC Phospholipase C (PLC) IP3 ↑ IP3 PLC->IP3 AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Gi_o->AC Inhibits Gq_i->PLC Activates Cellular_Response Cellular Response (e.g., Proliferation, Hormone Secretion) cAMP->Cellular_Response Ca2 ↑ [Ca²⁺]i IP3->Ca2 Ca2->Cellular_Response PI3K_AKT->Cellular_Response ERK->Cellular_Response Agonist Agonist Agonist->GPR41 Binds

Caption: GPR41 signaling pathways upon agonist binding.

Experimental Workflow for GPR41 Modulator Screening

The process of identifying and characterizing novel GPR41 modulators typically follows a hierarchical screening cascade. This workflow begins with high-throughput screening (HTS) to identify initial hits, followed by secondary assays to confirm activity and determine potency, and finally, more complex assays to elucidate the mechanism of action.

GPR41_Screening_Workflow cluster_primary Primary Screening (HTS) cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hits Identified Hits HTS->Hits Dose_Response Dose-Response Curves (cAMP or GTPγS Assay) Confirmed_Actives Confirmed Actives Dose_Response->Confirmed_Actives Selectivity Selectivity Profiling (vs. other FFARs) Allosterism Allosteric Modulation Assays Selectivity->Allosterism Downstream Downstream Signaling Pathway Analysis (e.g., Western Blot for pERK) Allosterism->Downstream Characterized_Modulator Characterized Modulator Downstream->Characterized_Modulator Compound_Library Compound Library Compound_Library->HTS Hits->Dose_Response Confirmed_Actives->Selectivity

Caption: A typical workflow for GPR41 modulator screening.

References

The Pivotal Role of GPR41 in Orchestrating Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a critical signaling nexus in the intricate regulation of whole-body energy homeostasis. Activated by short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate, which are metabolic byproducts of gut microbial fermentation of dietary fiber—GPR41 is strategically expressed in key metabolic tissues, including the peripheral nervous system, pancreatic islets, and enteroendocrine cells of the gut. This strategic positioning allows it to translate gut microbial activity and dietary inputs into profound physiological responses, influencing sympathetic nervous system outflow, hormone secretion, and gut motility. Dysregulation of the SCFA-GPR41 axis has been implicated in metabolic disorders such as obesity and diabetes, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the physiological role of GPR41 in energy homeostasis, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.

GPR41 Signaling Pathways

GPR41 is a Gαi/o-coupled receptor. Upon activation by SCFAs, the G protein heterotrimer dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also initiate downstream signaling cascades. The precise signaling mechanisms vary depending on the cell type.

Sympathetic Nervous System

In sympathetic neurons, GPR41 activation by propionate leads to an increase in norepinephrine release, a key regulator of energy expenditure.[1][2] This occurs through a signaling pathway involving the Gβγ subunits, which activate Phospholipase Cβ (PLCβ), leading to the subsequent activation of the Extracellular signal-regulated kinase (ERK) 1/2.[1][2][3] Activated ERK1/2 then phosphorylates synapsin, a protein associated with synaptic vesicles, promoting the release of norepinephrine.[2][3]

GPR41_Sympathetic_Neuron cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/oβγ GPR41->G_protein activates PLC PLCβ G_protein->PLC Gβγ activates SCFA SCFA (Propionate) SCFA->GPR41 activates ERK ERK1/2 PLC->ERK activates Synapsin Synapsin ERK->Synapsin phosphorylates NE_Vesicle Norepinephrine Vesicle Synapsin->NE_Vesicle promotes fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release

GPR41 signaling in a sympathetic neuron.

Pancreatic Islets

In pancreatic β-cells, GPR41 activation has been shown to modulate insulin secretion. The primary signaling mechanism involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4] Reduced cAMP levels can attenuate glucose-stimulated insulin secretion. Studies on GPR41 knockout mice have shown increased basal and glucose-induced insulin secretion, suggesting an inhibitory role for GPR41 in this process.[4][5] Conversely, GPR41 activation in pancreatic α-cells has been demonstrated to increase glucagon secretion via a Gαi-dependent pathway.[6]

GPR41_Beta_Cell cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/o GPR41->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces SCFA SCFA SCFA->GPR41 activates G_protein->AC inhibits Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion modulates

GPR41 signaling in a pancreatic β-cell.

Enteroendocrine L-Cells

In enteroendocrine L-cells of the gut, GPR41 activation by SCFAs stimulates the release of the anorectic gut hormones Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[7][8] While GPR41 is known to couple to Gαi/o, which typically inhibits secretion, the precise downstream signaling cascade leading to hormone release in these cells is still under investigation but is thought to involve pathways that can override the canonical inhibitory signal.[9]

GPR41_L_Cell cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/o GPR41->G_protein activates SCFA SCFA SCFA->GPR41 activates Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade initiates Hormone_Release PYY & GLP-1 Release Signaling_Cascade->Hormone_Release stimulates

GPR41 signaling in an enteroendocrine L-cell.

Quantitative Data from Preclinical Models

The physiological role of GPR41 has been extensively studied using GPR41 knockout (KO) and gain-of-function mouse models. The metabolic phenotypes of these models have provided valuable insights into the function of this receptor. However, it is important to note that some findings have been inconsistent across studies, which may be attributable to differences in genetic background, diet, and gut microbiota composition of the animal models.[7][10]

Table 1: Metabolic Phenotype of GPR41 Knockout Mice (Bellahcene et al., 2013)[11][12][13]
ParameterDietGenotypeMaleFemale
Body Fat Mass (%) Low-FatWild-Type13.8 ± 1.114.9 ± 1.0
GPR41 KO18.1 ± 1.415.6 ± 1.2
High-FatWild-Type28.9 ± 1.926.1 ± 2.1
GPR41 KO33.6 ± 2.227.2 ± 1.8
Energy Expenditure (kJ/day) High-FatWild-Type58.6 ± 1.254.8 ± 1.5
GPR41 KO54.4 ± 1.053.9 ± 1.1
Glucose Tolerance (AUC) Low-FatWild-Type1382 ± 158Not Reported
GPR41 KO1338 ± 123Not Reported
Plasma Insulin (ng/mL) at 30 min post-glucose High-FatWild-Type2.1 ± 0.31.8 ± 0.2
GPR41 KO3.2 ± 0.52.5 ± 0.3
*p < 0.05 vs. Wild-Type
Table 2: Gut Function and Hormone Levels in GPR41 Knockout Mice (Samuel et al., 2008)[7][14]
ParameterConditionGenotypeValue
Body Weight (g) Germ-FreeWild-Type24.5 ± 0.8
GPR41 KO24.1 ± 0.7
ColonizedWild-Type28.9 ± 1.1
GPR41 KO25.3 ± 0.9
Epididymal Fat Pad Weight (mg/g body weight) ColonizedWild-Type14.4 ± 0.9
GPR41 KO11.4 ± 0.6
Fasting Plasma PYY (pg/mL) ColonizedWild-Type45.3 ± 5.2
GPR41 KO28.1 ± 3.9
Intestinal Transit Time (Geometric Center) ColonizedWild-Type6.8 ± 0.3
GPR41 KO7.9 ± 0.2
*p < 0.05 vs. Wild-Type

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Mouse Islets

Objective: To measure insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

Workflow:

GSIS_Workflow Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation Stimulation (Low & High Glucose +/- SCFAs) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Insulin_ELISA Insulin Measurement (ELISA) Supernatant_Collection->Insulin_ELISA Data_Analysis Data Analysis Insulin_ELISA->Data_Analysis

Workflow for a GSIS assay.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

  • Stimulation: Islets are then incubated in KRB buffer containing either a low (2.8 mM) or high (16.7 mM) concentration of glucose, with or without the addition of SCFAs or other test compounds, for a defined period (e.g., 1 hour).

  • Supernatant Collection: After the stimulation period, the supernatant is collected for the measurement of secreted insulin.

  • Insulin Measurement: Insulin concentrations in the supernatants are quantified using a commercially available ELISA kit.

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets (measured after cell lysis) or to the DNA content.

Measurement of Energy Expenditure by Indirect Calorimetry

Objective: To determine the metabolic rate of mice by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Methodology:

  • Acclimatization: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours before data collection begins.

  • Data Collection: VO₂ and VCO₂ are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system. Food and water intake, as well as locomotor activity, are often monitored simultaneously.

  • Calculation of Energy Expenditure: Energy expenditure is calculated from VO₂ and VCO₂ values using the Weir equation: EE (kcal/hr) = [3.941 x VO₂ (L/hr)] + [1.106 x VCO₂ (L/hr)].

  • Calculation of Respiratory Exchange Ratio (RER): RER is calculated as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

  • Data Analysis: Data are typically analyzed for diurnal variations and averaged over light and dark cycles.

Gut Transit Time Assay

Objective: To measure the rate at which food transits through the gastrointestinal tract.

Methodology:

  • Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach.

  • Gavage: A non-absorbable marker, such as carmine red (a red dye) or charcoal meal, is administered by oral gavage.

  • Monitoring: Mice are then placed in clean cages with white bedding, and the time to the first appearance of the colored fecal pellet is recorded.

  • Data Analysis: The gut transit time is the duration between the gavage and the expulsion of the first colored pellet.

Conclusion

GPR41 stands as a pivotal integrator of gut microbial metabolism and host energy homeostasis. Its multifaceted roles in regulating the sympathetic nervous system, pancreatic hormone secretion, and gut peptide release underscore its significance in metabolic health. The conflicting findings in GPR41 knockout studies highlight the complexity of its physiological functions, which are likely influenced by a confluence of factors including sex, diet, and the gut microbiome. Further elucidation of the downstream signaling pathways in various cell types and the use of tissue-specific knockout models will be crucial in dissecting the precise mechanisms of GPR41 action. A deeper understanding of GPR41 biology holds immense promise for the development of novel therapeutic strategies targeting metabolic diseases.

References

GPR41 (FFAR3): A Technical Guide on its Role in Inflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical sensor of microbial metabolites, primarily short-chain fatty acids (SCFAs) produced from dietary fiber fermentation in the gut.[1][2][3] Expressed on various cell types, including immune, epithelial, and adipose cells, GPR41 is a key mediator in the gut-immune axis, playing a significant, albeit complex and often contradictory, role in the modulation of inflammatory processes.[1][4] This technical guide provides an in-depth analysis of GPR41's function, signaling pathways, and involvement in inflammation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for research and therapeutic development.

GPR41: Receptor Biology and Ligand Activation

GPR41 is a member of the G protein-coupled receptor family activated by SCFAs, predominantly propionate and butyrate, which are generated in millimolar concentrations in the colon.[1][5]

2.1 Tissue Expression GPR41 is expressed in a variety of tissues and cells, highlighting its pleiotropic effects:

  • Immune Cells: Found in neutrophils, monocytes, and peripheral blood mononuclear cells.[1][6][7]

  • Gastrointestinal Tract: Expressed in intestinal epithelial cells and the enteric nervous system.[4][8]

  • Adipose Tissue: Predominantly expressed in adipocytes, where it is involved in energy metabolism.[4][9]

  • Peripheral Nervous System: Found in sensory and sympathetic ganglia.[5][8]

2.2 Ligand Specificity and Potency GPR41 is activated by SCFAs with a carbon chain length of C3-C5. The potency of these ligands varies, a crucial factor for understanding its physiological effects.

Ligand (SCFA)Potency Order for GPR41Typical EC50References
Propionate (C3)1~0.5 mM[1][10]
Butyrate (C4)1~0.5 mM[1][10]
Valerate (C5)2> Butyrate[5]
Acetate (C2)3< Propionate/Butyrate[5][10]

Table 1: Ligand Potency for GPR41 Activation.

Molecular Signaling Pathways

GPR41 activation initiates downstream signaling cascades that ultimately modulate cellular function and inflammatory responses. The receptor couples exclusively to the pertussis toxin-sensitive Gi/o protein pathway.[4][11]

Key Signaling Events:

  • Gi/o Protein Activation: SCFA binding induces a conformational change in GPR41, leading to the activation of the associated Gi/o protein.[4]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][12]

  • MAPK Pathway Activation: GPR41 signaling also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38.[11][13][14] This pathway is central to the regulation of cytokine and chemokine production.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41/FFAR3 Gio Gi/o Protein GPR41->Gio Activates SCFA SCFA (Propionate, Butyrate) SCFA->GPR41 Binds AC Adenylyl Cyclase Gio->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2, p38) Gio->MAPK_pathway Activates cAMP cAMP AC->cAMP Response Cellular Responses (Cytokine/Chemokine Production) cAMP->Response Modulates MAPK_pathway->Response

GPR41 canonical signaling pathway via Gi/o protein activation.

The Dichotomous Role of GPR41 in Inflammation

The role of GPR41 in inflammation is highly context-dependent, with studies reporting both pro- and anti-inflammatory effects. This duality appears to be influenced by the specific disease model, the cell type involved, and the local concentration of SCFAs.[1][3]

4.1 Pro-Inflammatory Effects In certain contexts, particularly in the gut, GPR41 activation can promote inflammation. Studies using models of intestinal inflammation have shown that GPR41 signaling in intestinal epithelial cells can induce the production of chemokines and cytokines, leading to the recruitment of leukocytes and exacerbation of tissue damage.[13][14][15]

  • Key Finding: In models of TNBS- or ethanol-induced colitis, GPR41 knockout (GPR41-/-) mice exhibited reduced inflammatory responses compared to wild-type controls.[13][14][15] This suggests a pro-inflammatory role for GPR41 in these specific models.

4.2 Anti-Inflammatory Effects Conversely, a significant body of evidence points to an anti-inflammatory and protective role for GPR41, particularly in systemic and airway inflammation.

  • Airway Inflammation: In a mouse model of allergic asthma, GPR41 knockout mice showed exacerbated airway inflammation, suggesting that GPR41 signaling is protective.[1][11] Human studies have also shown that soluble fiber intake, which increases SCFA production, can reduce airway inflammation and upregulate GPR41 expression.[16][17][18]

  • Neutrophil Function: While GPR41 can induce neutrophil chemotaxis, in the presence of other stronger chemoattractants, SCFAs can suppress neutrophil migration, thereby acting as a braking signal to limit excessive inflammation.[7]

  • Renal Inflammation: In human renal cortical epithelial cells, SCFAs inhibit TNF-α-induced expression of the pro-inflammatory chemokine MCP-1 in a GPR41-dependent manner.[19]

Inflammatory ModelGPR41 Knockout PhenotypeImplied Role of GPR41References
Chemical Colitis (TNBS, DSS)Reduced InflammationPro-inflammatory[1][11][13]
Allergic Asthma (OVA-induced)Exacerbated InflammationAnti-inflammatory[1][11]
ArthritisExacerbated InflammationAnti-inflammatory[1]

Table 2: Summary of GPR41 Role in Different Inflammatory Models based on Knockout Studies.

GPR41_Logic cluster_pro Pro-Inflammatory Context (e.g., Chemical Colitis) cluster_anti Anti-Inflammatory Context (e.g., Allergic Asthma) GPR41 GPR41 Activation by SCFAs IEC Intestinal Epithelial Cells GPR41->IEC ImmuneCells Immune Cells (e.g., Neutrophils, Macrophages) GPR41->ImmuneCells Chemokines ↑ Chemokine/Cytokine Production (e.g., CXCL1, CXCL2) IEC->Chemokines LeukocyteRecruitment ↑ Leukocyte Recruitment Chemokines->LeukocyteRecruitment Inflammation_Exacerbated Exacerbated Inflammation LeukocyteRecruitment->Inflammation_Exacerbated BrakingSignal Modulation of Chemotaxis (Braking Signal) ImmuneCells->BrakingSignal CytokineShift ↓ Pro-inflammatory Cytokines (e.g., IL-5, IL-13) ImmuneCells->CytokineShift Inflammation_Resolved Resolved/Reduced Inflammation BrakingSignal->Inflammation_Resolved CytokineShift->Inflammation_Resolved

Logical relationship illustrating the dual role of GPR41 in inflammation.

Key Experimental Protocols

Reproducible and robust experimental design is paramount in studying GPR41. Below are detailed methodologies for key assays.

5.1 In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis This model is used to assess the role of GPR41 in intestinal inflammation.

  • Objective: To induce acute colitis in GPR41-/- and wild-type (WT) mice to compare disease severity.

  • Animals: Age- and sex-matched GPR41-/- mice and WT C57BL/6 mice.

  • Protocol:

    • Administer 2.5-5% (w/v) DSS in sterile drinking water ad libitum for 5-7 consecutive days.

    • Record daily body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

    • On day 7 (or predetermined endpoint), euthanize mice and collect colon tissue.

    • Measure colon length as an indicator of inflammation (shorter length indicates more severe inflammation).

    • Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to score tissue damage and inflammatory infiltrate.

    • Homogenize a separate colon segment to measure cytokine levels (e.g., TNF-α, IL-6) via ELISA or qPCR.

  • Expected Outcome: Based on some studies, GPR41-/- mice would be expected to show a lower DAI, longer colon length, and reduced histological damage compared to WT mice, suggesting a pro-inflammatory role for GPR41 in this model.[1][11]

5.2 In Vitro Assay: Neutrophil Chemotaxis This assay measures the directed migration of neutrophils towards a chemoattractant, a key process in inflammation.

  • Objective: To determine if GPR41 activation by SCFAs modulates neutrophil migration.

  • Materials:

    • Isolated human or murine neutrophils.

    • Chemotaxis chamber (e.g., Transwell system with 3-5 µm pore size).

    • Chemoattractant (e.g., IL-8, C5a, or fMLP).

    • SCFAs (Propionate, Butyrate).

  • Protocol:

    • Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Pre-incubate neutrophils with vehicle or various concentrations of SCFAs for 30-60 minutes.

    • Add the chemoattractant to the lower chamber of the Transwell plate.

    • Add the pre-incubated neutrophils to the upper chamber (the insert).

    • Incubate the plate at 37°C, 5% CO2 for 60-90 minutes.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent plate reader after labeling cells with a dye like Calcein-AM.

  • Expected Outcome: SCFAs may either enhance or inhibit neutrophil chemotaxis depending on the concentration and the primary chemoattractant used, demonstrating the modulatory role of GPR41.[7]

Experimental_Workflow cluster_invivo In Vivo Analysis (e.g., Colitis Model) cluster_invitro In Vitro Analysis (e.g., Chemotaxis) Mice Select GPR41-/- and WT Mice Induction Induce Inflammation (e.g., DSS) Mice->Induction Monitoring Monitor Disease Activity (Weight, Stool, Blood) Induction->Monitoring Harvest Harvest Colon Tissue Monitoring->Harvest Analysis_Vivo Analyze Endpoints: - Colon Length - Histology Score - Cytokine Levels (ELISA) Harvest->Analysis_Vivo Data Data Interpretation & Conclusion Analysis_Vivo->Data Cells Isolate Primary Cells (e.g., Neutrophils) Treatment Treat cells with SCFA +/- Stimulant Cells->Treatment Assay Perform Functional Assay (e.g., Transwell Migration) Treatment->Assay Quantify Quantify Cellular Response (e.g., Migrated Cells) Assay->Quantify Quantify->Data

General experimental workflow for investigating GPR41 function.

Therapeutic Potential and Future Directions

The complex role of GPR41 presents both challenges and opportunities for therapeutic intervention.

  • Drug Development: The development of selective GPR41 agonists or antagonists is an active area of research.[9] An agonist could be beneficial for conditions like asthma where GPR41 signaling is protective, while an antagonist might be explored for certain types of IBD where GPR41 appears to drive inflammation.[1][9]

  • Unanswered Questions:

    • What molecular switches determine whether GPR41 signaling is pro- or anti-inflammatory?

    • How does GPR41 cross-talk with other SCFA receptors like GPR43 and GPR109A in immune regulation?

    • What is the therapeutic window for modulating GPR41 activity without causing adverse effects on metabolism and the nervous system?

Conclusion

GPR41 is a pivotal metabolic sensor that translates signals from the gut microbiome into host physiological responses, including the modulation of inflammation. Its function is not a simple on/off switch for inflammation but rather a nuanced rheostat that can either amplify or dampen immune responses depending on the cellular and pathological context. A deeper understanding of its tissue-specific signaling and the factors governing its dichotomous roles is essential for successfully targeting GPR41 for the treatment of inflammatory diseases.

References

GPR41 Activation by Short-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These microbial metabolites, produced through the fermentation of dietary fiber in the gut, play a crucial role in host energy homeostasis, immune function, and gastrointestinal motility. Activation of GPR41 initiates a cascade of intracellular signaling events, primarily through the Gi/o protein pathway, leading to the modulation of various physiological processes. This technical guide provides an in-depth overview of GPR41 activation by SCFAs, including a summary of quantitative ligand-receptor interactions, detailed experimental protocols for studying receptor function, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting GPR41.

Quantitative Analysis of SCFA-Mediated GPR41 Activation

The activation of GPR41 by SCFAs is characterized by a distinct potency order and a range of effective concentrations (EC50). Propionate and butyrate are generally the most potent agonists, followed by acetate. The reported EC50 values can vary between studies, likely due to differences in experimental systems and assay conditions.

Ligand (SCFA)Reported EC50 RangePotency RankReferences
Propionate (C3)2.1 µM - ~0.5 mM1[1][2][3]
Butyrate (C4)~0.5 mM1 (or 2)[2][3]
Valerate (C5)Potent agonist1 (or 2)[4]
Acetate (C2)Millimolar range3[4][5]
Formate (C1)Low potency4[4]

Table 1: Summary of quantitative data for GPR41 activation by various short-chain fatty acids. The potency rank indicates the relative efficacy of the SCFAs in activating the receptor, with 1 being the most potent.

GPR41 Signaling Pathways

GPR41 is a G protein-coupled receptor that primarily signals through the Gi/o family of G proteins.[6][7] Upon binding of an SCFA, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, initiating a cascade of intracellular events.

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, GPR41 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of ERK1/2 and p38.[4][8] Another important downstream pathway is the phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR signaling cascade, which is involved in cell proliferation and growth.[9][10]

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane SCFA SCFA (Propionate, Butyrate) GPR41 GPR41 (FFAR3) SCFA->GPR41 Binds Gi_o Gi/o Protein (αβγ) GPR41->Gi_o Activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) MAPK_pathway MAPK Pathway (ERK1/2, p38) PLC->MAPK_pathway Leads to PI3K_Akt_pathway PI3K-Akt-mTOR Pathway PLC->PI3K_Akt_pathway Leads to G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Hormone Secretion, Gene Expression, Cell Proliferation) cAMP->Cellular_Response Modulates MAPK_pathway->Cellular_Response Modulates PI3K_Akt_pathway->Cellular_Response Modulates

GPR41 Signaling Cascade

Experimental Protocols

Investigating the interaction between SCFAs and GPR41 requires robust and reproducible experimental methods. The following sections provide detailed protocols for key assays used to characterize GPR41 activation.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of GPCRs.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, cells are seeded in appropriate plates (e.g., 96-well plates) and transfected with a plasmid encoding human GPR41 using a suitable transfection reagent (e.g., Lipofectamine). Assays are typically performed 24-48 hours post-transfection. For some assays, co-transfection with a promiscuous Gα protein, such as Gα16, can be used to couple the receptor to a specific readout, like calcium mobilization.[11]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Materials:

    • HEK293 cells transiently or stably expressing GPR41.

    • Fluo-4 AM calcium indicator dye.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (to prevent dye leakage).

    • SCFA stock solutions.

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

  • Protocol:

    • Cell Plating: Seed GPR41-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.[12]

    • Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM dye-loading solution (prepared in Assay Buffer with probenecid) to each well.

    • Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[12]

    • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence (Ex/Em = 490/525 nm) for a few seconds.

    • Inject the SCFA solution at various concentrations and continue to monitor the fluorescence intensity over time (typically 1-3 minutes) to capture the peak response.

    • Data Analysis: The change in fluorescence is plotted against the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[13]

cAMP Measurement Assay (HTRF)

This assay quantifies the inhibition of cAMP production, a hallmark of Gi/o-coupled receptor activation.

  • Materials:

    • HEK293 cells expressing GPR41.

    • HTRF cAMP assay kit (e.g., from Cisbio).

    • Forskolin (to stimulate adenylyl cyclase).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • SCFA stock solutions.

    • Low-volume 384-well white plates.

    • HTRF-compatible plate reader.

  • Protocol:

    • Cell Preparation: Harvest GPR41-expressing cells and resuspend them in stimulation buffer containing IBMX.

    • Assay Setup: Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.

    • Compound Addition: Add the SCFA antagonist/agonist solutions at various concentrations. For antagonist assays, also add a fixed concentration of an agonist.

    • Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[14]

    • Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to the wells.

    • Incubation: Incubate for 1 hour at room temperature.[14]

    • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the ligand concentration to determine IC50 or EC50 values.[15]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

  • Materials:

    • Membrane preparations from cells expressing GPR41.

    • Radiolabeled SCFA analog or a suitable antagonist (e.g., ³H-labeled).

    • Unlabeled SCFA for competition assays.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[16]

    • Glass fiber filters.

    • Scintillation cocktail.

    • Filtration apparatus and scintillation counter.

  • Protocol:

    • Membrane Preparation: Homogenize GPR41-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[16]

    • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competing ligand. For saturation binding, use increasing concentrations of the radioligand.

    • Total and Nonspecific Binding: To determine total binding, omit the unlabeled ligand. To determine nonspecific binding, include a high concentration of the unlabeled ligand.[9]

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated. For saturation assays, plot specific binding against the radioligand concentration to determine Kd and Bmax.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (GPR41-expressing cells) B Cell Plating (e.g., 96-well plate) A->B C Dye Loading (e.g., Fluo-4) or Membrane Preparation B->C D Compound Addition (SCFAs at various concentrations) C->D E Incubation D->E F Signal Measurement (e.g., Fluorescence, Radioactivity) E->F G Data Acquisition F->G H Curve Fitting (Dose-Response) G->H I Determination of EC50 / IC50 / Kd / Bmax H->I

Typical Experimental Workflow

Logical Relationships in GPR41 Function

The activation of GPR41 by SCFAs produced by the gut microbiota represents a crucial link between diet, the microbiome, and host physiology. This interaction leads to a variety of downstream effects that are of significant interest for drug development, particularly in the context of metabolic and inflammatory diseases.

Logical_Relationship Dietary_Fiber Dietary Fiber Intake Gut_Microbiota Gut Microbiota Fermentation Dietary_Fiber->Gut_Microbiota SCFAs Short-Chain Fatty Acids (Propionate, Butyrate, Acetate) Gut_Microbiota->SCFAs GPR41_Activation GPR41 Activation SCFAs->GPR41_Activation Ligand Binding Signaling_Cascade Intracellular Signaling (↓cAMP, ↑Ca²⁺, MAPK, PI3K) GPR41_Activation->Signaling_Cascade Physiological_Effects Physiological Effects Signaling_Cascade->Physiological_Effects Hormone_Secretion Modulation of Hormone Secretion (e.g., PYY, GLP-1) Physiological_Effects->Hormone_Secretion Immune_Response Regulation of Immune Response Physiological_Effects->Immune_Response Energy_Homeostasis Control of Energy Homeostasis Physiological_Effects->Energy_Homeostasis Therapeutic_Potential Therapeutic Potential (Metabolic & Inflammatory Diseases) Hormone_Secretion->Therapeutic_Potential Immune_Response->Therapeutic_Potential Energy_Homeostasis->Therapeutic_Potential

GPR41 Functional Logic

Conclusion

GPR41 stands as a critical transducer of signals from the gut microbiome to the host, with profound implications for metabolic health. The detailed understanding of its activation by SCFAs, the intricacies of its signaling pathways, and the robust methodologies to study its function are paramount for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to unravel the complexities of GPR41 and harness its potential for the treatment of a range of human diseases.

References

GPR41 Modulation and Its Effects on Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a class A G protein-coupled receptor that has garnered significant attention in the field of metabolic research. It is primarily activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota[1][2]. GPR41 is expressed in various tissues, including pancreatic islets, adipose tissue, and enteroendocrine cells, suggesting its role as a key mediator between the gut microbiome and host metabolism[1][2].

The role of GPR41 in regulating insulin secretion is complex and appears to be context-dependent, involving both direct effects on pancreatic β-cells and indirect systemic effects. While the term "GPR41 modulator 1" is not a standardized nomenclature, this guide will provide an in-depth overview of the effects of GPR41 activation by its endogenous ligands and synthetic agonists on insulin secretion, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Direct Effects of GPR41 Activation on Pancreatic β-Cells

Studies suggest that direct activation of GPR41 on pancreatic β-cells is primarily inhibitory to insulin secretion. This function is thought to be a mechanism for fine-tuning insulin release in response to metabolic cues from the gut.

Signaling Pathway

In pancreatic β-cells, GPR41 predominantly couples to the Gαi/o subunit of the heterotrimeric G protein[1][2]. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels dampen the downstream signaling cascades that are crucial for amplifying glucose-stimulated insulin secretion (GSIS). This inhibitory action provides a negative feedback loop, potentially preventing excessive insulin release.

GPR41_Direct_Pathway cluster_cytosol Cytosol GPR41 GPR41 (FFAR3) Gai Gαi/o GPR41->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to InsulinVesicles Insulin Vesicles cAMP->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Release Modulator SCFA / GPR41 Agonist Modulator->GPR41 Binds

Caption: Direct inhibitory signaling of GPR41 in pancreatic β-cells.
Quantitative Data: In Vitro & In Vivo Models

Experimental evidence from mouse models supports the inhibitory role of GPR41. Mice with a gain-of-function (overexpression) of GPR41 exhibit impaired glucose responsiveness, while knockout mice show increased basal and glucose-induced insulin secretion[3][4].

Experimental ModelModulator/ConditionKey FindingReference
GPR41 Overexpressing (41 Tg) Mouse IsletsIn vitro glucose challengeImpaired glucose-induced insulin secretion compared to wild-type.[3][4]
GPR41 Knockout (KO 41) Mouse IsletsIn vitro glucose challengeIncreased basal and glucose-induced insulin secretion compared to wild-type.[3][4]
Pancreatic IsletsPropionate (endogenous agonist)Inhibited glucose-dependent insulin secretion via the Gαi/o pathway.[1]

Indirect Effects of GPR41 Activation via Incretin Hormones

Contrary to its direct inhibitory role, GPR41 activation in the gastrointestinal tract can indirectly stimulate insulin secretion. This occurs through the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).

Signaling Pathway

GPR41 is expressed on enteroendocrine L-cells in the gut epithelium[5]. When SCFAs, produced from fiber fermentation, activate GPR41 on these cells, it triggers the secretion of GLP-1 and Peptide YY (PYY)[6][7][8]. GLP-1 then travels through the bloodstream to the pancreas, where it binds to its own receptor (GLP-1R) on β-cells. The GLP-1R is a Gαs-coupled receptor, which activates adenylyl cyclase, increases cAMP, and strongly potentiates glucose-stimulated insulin secretion. This gut-pancreas axis is a crucial mechanism for regulating post-meal glucose homeostasis.

GPR41_Indirect_Pathway cluster_gut Gut Lumen & L-Cell cluster_pancreas Pancreatic β-Cell Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation SCFAs SCFAs Microbiota->SCFAs GPR41_L GPR41 SCFAs->GPR41_L Activates L_Cell Enteroendocrine L-Cell GLP1 GLP-1 L_Cell->GLP1 Secretes Bloodstream Bloodstream GLP1->Bloodstream Beta_Cell β-Cell Insulin Insulin Secretion Beta_Cell->Insulin Potentiates GLP1R GLP-1R Bloodstream->GLP1R Binds

Caption: Indirect stimulation of insulin secretion via GPR41 in gut L-cells.
Quantitative Data: GPR41 and GLP-1 Secretion

Studies have demonstrated that the absence of GPR41 impairs GLP-1 secretion, leading to altered glucose metabolism.

Experimental ModelModulator/ConditionKey FindingReference
GPR41 Knockout MiceOral glucose challengeGlucose-stimulated GLP-1 secretion was lower than in wild-type mice, leading to impaired oral glucose tolerance.
Diet-Induced Obese (DIO) MiceSodium Alginate (SA) treatment (restores GPR41 expression)SA treatment corrected a 90% reduction in plasma GLP-1 and restored GPR41 expression in the large intestine.[9]
Human Enteroendocrine CellsPropionateStimulates the release of GLP-1 and PYY.[6]

Effects of Synthetic GPR41 Agonists

The development of selective synthetic agonists has helped to further elucidate the downstream effects of GPR41 activation.

Signaling and Effects of AR420626

The synthetic GPR41-selective agonist AR420626 has been shown to have therapeutic effects in diabetic animal models. In C2C12 myotubes, AR420626 increased intracellular Ca²⁺ influx and glucose uptake in a Gαi-dependent manner[10]. In vivo studies demonstrated that this agonist improved glucose tolerance and increased plasma insulin levels, suggesting that GPR41 activation can have a net positive effect on glucose homeostasis, potentially through mechanisms involving both muscle and pancreas[5][10].

Experimental ModelModulatorKey FindingReference
Streptozotocin-induced Diabetic MiceAR420626 (GPR41 agonist)Increased plasma insulin levels and improved glucose tolerance.[10]
High-Fat Diet-induced Diabetic MiceAR420626 (GPR41 agonist)Increased skeletal muscle glycogen content and improved glucose tolerance.[10]
C2C12 MyotubesAR420626 (GPR41 agonist)Increased intracellular Ca²⁺ influx and enhanced basal and insulin-stimulated glucose uptake.[10]

Key Experimental Protocols

The assessment of a GPR41 modulator's effect on insulin secretion requires a combination of in vivo and ex vivo assays.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

This protocol assesses the pancreatic response to a glucose challenge in a living animal.

  • Animal Preparation: Mice are fasted overnight (typically 10-12 hours) to establish a baseline blood glucose level[11].

  • Baseline Sampling: A baseline blood sample (t=0 min) is collected from the tail vein to measure fasting glucose and insulin[12].

  • Glucose Administration: A bolus of D-glucose (e.g., 2 g/kg body weight) is administered via oral gavage or intraperitoneal (IP) injection[12].

  • Time-Course Sampling: Blood samples are collected at subsequent time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) post-glucose administration[12].

  • Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated from blood samples by centrifugation and stored at -80°C. Insulin concentrations are later measured using methods like ELISA or Homogeneous Time Resolved Fluorescence (HTRF) assay[12]. The Area Under the Curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin secretion capacity.

Ex Vivo Islet Insulin Secretion Assay

This protocol measures insulin secretion directly from isolated pancreatic islets, removing systemic influences.

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation[11].

  • Islet Culture/Pre-incubation: Isolated islets are cultured overnight to recover. Before the experiment, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.

  • Static Incubation: Batches of size-matched islets (e.g., 5-10 islets per replicate) are incubated in a sequence of buffers:

    • Basal buffer (low glucose, e.g., 2.8 mM) for 1 hour.

    • Stimulatory buffer (high glucose, e.g., 16.7 mM) with or without the GPR41 modulator for 1 hour.

    • Optionally, a buffer with a depolarizing agent (e.g., KCl) to measure total insulin content.

  • Sample Collection & Analysis: After each incubation step, the supernatant is collected and stored at -20°C or -80°C. The insulin concentration in the supernatant is measured by ELISA or a similar immunoassay. Data is often normalized to the total insulin content of the islets.

Experimental_Workflow cluster_invivo In Vivo GSIS cluster_exvivo Ex Vivo Islet Assay Fasting 1. Fast Animal (10-12h) Baseline 2. Collect Baseline Blood Sample (t=0) Fasting->Baseline GlucoseAdmin 3. Administer Glucose (Oral or IP) Baseline->GlucoseAdmin TimeCourse 4. Collect Blood at Multiple Time Points GlucoseAdmin->TimeCourse Analysis_InVivo 5. Measure Glucose & Plasma Insulin (ELISA/HTRF) TimeCourse->Analysis_InVivo End End Analysis_InVivo->End Isolation 1. Isolate Pancreatic Islets Preincubation 2. Pre-incubate in Low Glucose Buffer Isolation->Preincubation Incubation 3. Static Incubation: Low/High Glucose +/- Modulator Preincubation->Incubation Collection 4. Collect Supernatant Incubation->Collection Analysis_ExVivo 5. Measure Insulin in Supernatant (ELISA) Collection->Analysis_ExVivo Analysis_ExVivo->End Start Start Start->Fasting Start->Isolation

Caption: Generalized workflow for assessing modulator effects on insulin secretion.

Summary and Future Directions

The modulation of GPR41 has a dualistic effect on insulin secretion.

  • Directly, at the pancreatic β-cell, GPR41 activation is inhibitory, coupling through Gαi/o to reduce cAMP and temper insulin release[1]. This is supported by gain- and loss-of-function studies[3][4].

  • Indirectly, via enteroendocrine L-cells in the gut, GPR41 activation by SCFAs stimulates the secretion of the incretin hormone GLP-1, which robustly potentiates insulin secretion[5][6][8].

This complex interplay suggests that the net effect of a systemic GPR41 modulator on insulin secretion and glucose homeostasis depends on the balance between these two pathways. The therapeutic potential of targeting GPR41 for metabolic diseases like type 2 diabetes is significant, but challenging. The development of biased agonists that selectively activate the GPR41 pathway in the gut over the pancreas, or tissue-specific delivery mechanisms, could offer a promising strategy to harness the beneficial incretin effect while avoiding the direct inhibitory action on β-cells. Further research with highly selective modulators is essential to fully dissect these pathways and validate GPR41 as a therapeutic target.

References

Methodological & Application

GPR41 Modulator In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family. It is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate, which are produced by the fermentation of dietary fiber by the gut microbiota. GPR41 is primarily coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Activation of GPR41 has also been shown to stimulate the MAPK/ERK pathway and phospholipase C (PLC), resulting in an increase in intracellular calcium. Due to its role in metabolic regulation and other physiological processes, GPR41 has emerged as a promising therapeutic target for a variety of diseases.

This document provides detailed in vitro assay protocols for identifying and characterizing GPR41 modulators. The protocols for cAMP determination, intracellular calcium mobilization, and reporter gene assays are outlined to enable researchers to effectively screen and evaluate potential agonist and antagonist compounds targeting GPR41.

GPR41 Signaling Pathway

GPR41 activation by SCFAs initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mode of action is the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP. Additionally, GPR41 activation can lead to the stimulation of the PLC-IP3 pathway, resulting in the mobilization of intracellular calcium, and the activation of the MAPK/ERK signaling cascade.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o Activates SCFA SCFA (e.g., Propionate) SCFA->GPR41 Binds AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibits PLC PLC Gi_o->PLC Activates MAPK_ERK MAPK/ERK (ERK1/2, p38) Gi_o->MAPK_ERK Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Downstream Downstream Cellular Responses cAMP->Downstream IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes Ca2->Downstream MAPK_ERK->Downstream

Caption: GPR41 Signaling Cascade.

Experimental Workflow for GPR41 Modulator Screening

The general workflow for screening and characterizing GPR41 modulators involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency. A typical workflow is illustrated below.

GPR41_Modulator_Screening_Workflow start Start primary_screen Primary Screen (e.g., cAMP HTS Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification secondary_assays Secondary Assays (Calcium Mobilization, Reporter Gene) hit_identification->secondary_assays Active Compounds end End hit_identification->end Inactive Compounds potency_determination Potency Determination (EC50/IC50) secondary_assays->potency_determination lead_optimization Lead Optimization potency_determination->lead_optimization lead_optimization->end

References

Application Notes and Protocols for GPR41 Modulator Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family. It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, immune cells, and the peripheral nervous system.[2][3] Its activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR41 activation can lead to the mobilization of intracellular calcium, likely through Gq/11 proteins, and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6][7]

The role of GPR41 in regulating energy homeostasis, immune responses, and gastrointestinal motility has made it an attractive therapeutic target for metabolic disorders, inflammatory diseases, and other conditions.[5] The development of robust and reliable cell-based assays is crucial for the discovery and characterization of novel GPR41 modulators. These application notes provide detailed protocols for two primary cell-based assays to screen for GPR41 agonists and antagonists: a Calcium Mobilization Assay and a cAMP Inhibition Assay.

GPR41 Signaling Pathway

The activation of GPR41 by its ligands, primarily short-chain fatty acids, initiates a cascade of intracellular signaling events. The receptor predominantly couples to the Gi/o pathway, which inhibits adenylyl cyclase (AC), leading to a reduction in cyclic AMP (cAMP) levels. GPR41 can also couple to the Gq pathway, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. Furthermore, GPR41 activation can stimulate the MAPK/ERK signaling cascade.

GPR41_Signaling_Pathway cluster_membrane Plasma Membrane GPR41 GPR41 Gi Gi/o GPR41->Gi Activates Gq Gq GPR41->Gq Activates MAPK_ERK MAPK/ERK Pathway GPR41->MAPK_ERK Activates SCFA SCFA (Agonist) SCFA->GPR41 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2 Ca2+ ↑ (from ER) IP3->Ca2 Mobilizes Ca2->Cellular_Response MAPK_ERK->Cellular_Response

GPR41 Signaling Pathways

Experimental Protocols

Cell Line Selection and Culture

For the development of GPR41 cell-based assays, recombinant cell lines overexpressing human GPR41 are recommended. Commonly used host cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[8][9][10] These cells are easy to culture and transfect and provide a low background for GPCR signaling.[8] For convenience, ready-to-use frozen cells stably expressing GPR41 can be obtained from commercial vendors.

Culture Medium:

  • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • CHO-K1: DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[11]

Culture Conditions:

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled signaling pathway of GPR41. The use of a promiscuous Gα subunit, such as Gα16, can be co-transfected to couple the receptor to the calcium signaling pathway, enhancing the assay window.[3][12]

Materials:

  • HEK293 or CHO-K1 cells stably expressing GPR41.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • GPR41 agonists (e.g., propionate, butyrate) and antagonists.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Seed Cells (HEK293-GPR41 or CHO-GPR41) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition (Agonists/Antagonists) B->C D 4. Measure Fluorescence (Real-time kinetic read) C->D E 5. Data Analysis (EC50/IC50 determination) D->E

Calcium Mobilization Assay Workflow

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in the appropriate culture medium.

    • Seed cells into black, clear-bottom 96- or 384-well plates at a density of 20,000-50,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in assay buffer, with the addition of probenecid.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of GPR41 agonists and antagonists in assay buffer.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injection function to add the compound solutions to the wells.

    • Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonist screening, plot ΔF against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonist screening, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration. Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.

Protocol 2: cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi/o-coupled signaling pathway of GPR41.

Materials:

  • HEK293 or CHO-K1 cells stably expressing GPR41.

  • Assay Buffer: As per the cAMP assay kit manufacturer's recommendation.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • cAMP detection kit (e.g., HTRF, luminescence-based).

  • GPR41 agonists and antagonists.

  • White, solid-bottom 96- or 384-well microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Experimental Workflow:

cAMP_Inhibition_Workflow A 1. Seed Cells (HEK293-GPR41 or CHO-GPR41) B 2. Compound Incubation (Agonists/Antagonists) A->B C 3. Forskolin Stimulation B->C D 4. Cell Lysis & cAMP Detection C->D E 5. Data Analysis (EC50/IC50 determination) D->E

cAMP Inhibition Assay Workflow

Procedure:

  • Cell Plating:

    • Seed cells into white, solid-bottom 96- or 384-well plates at a density of 5,000-20,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation:

    • Remove the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add serial dilutions of GPR41 agonists or antagonists to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation:

    • Add a pre-determined concentration of forskolin (typically 1-10 µM, to achieve a sub-maximal stimulation of cAMP production) to all wells except the negative control.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • For agonist screening, the percentage of inhibition of the forskolin-stimulated cAMP response is plotted against the log of the agonist concentration to determine the EC50 value.

    • For antagonist screening, cells are co-incubated with a fixed concentration of agonist (at its EC80) and varying concentrations of the antagonist. The reversal of the agonist-induced inhibition is plotted against the log of the antagonist concentration to determine the IC50 value.

Data Presentation

Table 1: Potency of Endogenous GPR41 Agonists
AgonistAssay TypeCell LineEC50 (mM)Reference
PropionateCalcium MobilizationHEK293~0.5[1]
ButyrateCalcium MobilizationHEK293~0.5[1]
AcetateCalcium MobilizationHEK293~0.5[1]
Pentanoate[35S]GTPγS BindingHEK293TPotent Agonist[5]
Table 2: Example Data for a Synthetic GPR41 Modulator
CompoundModulator TypeAssay TypeCell LineEC50 / IC50 (µM)
AR420626AgonistNot SpecifiedNot SpecifiedNot Specified in abstract
Compound XAntagonistcAMP InhibitionCHO-GPR411.2
Compound YAgonistCalcium MobilizationHEK293-GPR410.5

Note: Data for Compound X and Compound Y are hypothetical examples for illustrative purposes. A GPR41-selective agonist, AR420626, has been reported, though its specific potency was not detailed in the provided search results.[14]

Conclusion

The described cell-based assays provide robust and sensitive methods for the identification and characterization of GPR41 modulators. The choice between the calcium mobilization and cAMP inhibition assay will depend on the specific research goals and available instrumentation. Proper assay development and validation, including the use of appropriate controls and reference compounds, are essential for generating reliable and reproducible data in the pursuit of novel therapeutics targeting GPR41.

References

Application Notes and Protocols for GPR41 Modulator 1 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPR41 and GPR41 Modulator 1

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are produced by the gut microbiota through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipose tissue, enteroendocrine cells of the intestine, immune cells, and the peripheral nervous system.[1][2][3] Upon activation, GPR41 primarily couples to the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can also modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK).[5][6]

GPR41 plays a significant role in regulating various physiological processes. In adipocytes, its activation has been linked to the stimulation of leptin secretion.[7][8][9][10][11] In intestinal L-cells, GPR41 is involved in the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone.[12][13][14] Furthermore, GPR41 activation in immune cells can modulate inflammatory responses, including cytokine release.[5][6][15][16][17]

This compound (AR420626) is a selective synthetic agonist for GPR41.[4][5][7][18][19] As a research tool, it allows for the specific investigation of GPR41-mediated effects in various cell types, independent of the broader effects of SCFAs which can also activate other receptors like GPR43. These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on hormone secretion, immune cell function, and intracellular signaling.

Data Presentation

Table 1: Potency of GPR41 Ligands in Primary Cells and Cell Lines

LigandCell TypeAssayPotency (EC50/IC50)Reference
PropionatePrimary Mouse AdipocytesLeptin Secretion~190 µM[7]
AcetatePrimary Mouse AdipocytesLeptin Secretion>1 mM[10]
ButyratePrimary Mouse AdipocytesLeptin Secretion~300 µM
This compound (AR420626)HEK293 cells expressing GPR41cAMP Inhibition117 nM (IC50)[7]
This compound (AR420626)HepG2 cellsProliferation Inhibition~25 µM (IC50)[4][18]

Table 2: Quantitative Effects of GPR41 Activation in Primary Cells and Cell Lines

Cell TypeTreatmentEffectMagnitude of EffectReference
Primary Human Intestinal OrganoidsForskolin (10 µM)GLP-1 SecretionSignificant Increase[18]
Primary Human Intestinal OrganoidsL-lysine (10 mM)GLP-1 SecretionSignificant Increase[18]
Primary Human Intestinal OrganoidsBombesin (10 µM)GLP-1 SecretionSignificant Increase[18]
GLUTag cellsAITC (100 µM)GLP-1 Secretion~2-fold increase[3]
GLUTag cellsForskolin (100 µM)GLP-1 Secretion~2.3-fold increase[20]
GLUTag cellsPhorbol 12,13-dibutyrate (0.3 µM)GLP-1 Secretion~4.3-fold increase[20]
Human PBMCsPMA + PHAIL-2 Secretion49-fold increase[21]
Human PBMCsPMA + PHAIFN-γ Secretion91-fold increase[21]
Human PBMCsPMA + PHATNF-α Secretion75-fold increase[21]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Adipocytes

This protocol describes the isolation of mature adipocytes from mouse white adipose tissue.

Materials:

  • Collagenase Type I

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • 70 µm and 250 µm cell strainers

Procedure:

  • Euthanize mice and dissect epididymal or inguinal white adipose tissue pads.

  • Mince the adipose tissue into small pieces in a sterile petri dish containing HBSS.

  • Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (DMEM, 1% BSA, 1 mg/mL Collagenase Type I).

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 250 µm cell strainer to remove undigested tissue.

  • Centrifuge at 500 x g for 5 minutes. The mature adipocytes will form a floating layer at the top.

  • Carefully collect the floating adipocyte layer and transfer to a new tube.

  • Wash the adipocytes by resuspending in DMEM and centrifuging again at 500 x g for 5 minutes.

  • The isolated primary adipocytes are now ready for culture and treatment with this compound.

Protocol 2: Treatment of Primary Adipocytes and Measurement of Leptin Secretion

Materials:

  • Isolated primary adipocytes

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • This compound (AR420626)

  • DMSO (vehicle control)

  • Mouse Leptin ELISA Kit

Procedure:

  • Plate the isolated primary adipocytes in a suitable culture plate.

  • Allow the cells to recover for 2-4 hours in a 37°C, 5% CO2 incubator.

  • Prepare working solutions of this compound in culture medium. A typical concentration range to test is 1 µM to 25 µM. Use DMSO as a vehicle control at a final concentration not exceeding 0.1%.

  • Replace the culture medium with the medium containing this compound or vehicle control.

  • Incubate the cells for 24 hours.

  • After incubation, collect the culture supernatant.

  • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • Measure the concentration of leptin in the supernatant using a mouse leptin ELISA kit according to the manufacturer's instructions.

Protocol 3: Isolation and Culture of Primary Mouse Intestinal Crypts for Enteroendocrine Cell Studies

This protocol describes the isolation of intestinal crypts which can be cultured as organoids containing L-cells.

Materials:

  • Mouse small intestine or colon

  • PBS (Phosphate-Buffered Saline)

  • EDTA

  • Matrigel

  • Advanced DMEM/F12 medium

  • N2 and B27 supplements

  • EGF, Noggin, R-spondin

  • Y-27632 (ROCK inhibitor)

Procedure:

  • Harvest the small intestine or colon from a mouse and flush with cold PBS.

  • Cut the intestine into small pieces and wash repeatedly with cold PBS.

  • Incubate the tissue pieces in PBS with 2 mM EDTA for 30 minutes on ice with gentle rocking to release the crypts.

  • Vigorously shake the tube to further release the crypts and filter the supernatant through a 70 µm cell strainer.

  • Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

  • Resuspend the crypt pellet in Matrigel and plate as domes in a pre-warmed culture plate.

  • Allow the Matrigel to solidify at 37°C for 15 minutes.

  • Overlay the domes with complete culture medium (Advanced DMEM/F12 with supplements, growth factors, and Y-27632).

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids will be ready for experiments in 7-10 days.

Protocol 4: Treatment of Intestinal Organoids and Measurement of GLP-1 Secretion

Materials:

  • Mature intestinal organoids

  • Extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • This compound (AR420626)

  • DMSO (vehicle control)

  • Forskolin (positive control)

  • Human/Mouse GLP-1 ELISA Kit

Procedure:

  • Gently aspirate the culture medium from the organoid cultures.

  • Wash the organoids twice with pre-warmed ECB.[18]

  • Add ECB containing this compound (e.g., 10-25 µM), vehicle (DMSO), or a positive control like forskolin (10 µM) to the organoids.[18]

  • Incubate at 37°C for 2 hours.[18]

  • Collect the supernatant.

  • Centrifuge the supernatant to remove any debris.

  • Measure the concentration of active GLP-1 in the supernatant using an appropriate ELISA kit following the manufacturer's instructions.

Protocol 5: Isolation and Culture of Primary Mouse Peritoneal Macrophages

Materials:

  • Mice

  • Thioglycollate broth (optional, for eliciting macrophages)

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • Cold PBS

Procedure:

  • (Optional) Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate broth 3-4 days prior to harvest.

  • Euthanize the mouse and clean the abdomen with 70% ethanol.

  • Inject 5-10 mL of cold PBS into the peritoneal cavity using a 25G needle.

  • Gently massage the abdomen for 1-2 minutes.

  • Aspirate the peritoneal fluid using a syringe with a 22G needle.

  • Centrifuge the collected fluid at 400 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in complete RPMI-1640 medium (with 10% FBS and antibiotics).

  • Plate the cells in a tissue culture dish and incubate for 2-4 hours at 37°C, 5% CO2 to allow macrophages to adhere.

  • Wash the plate vigorously with warm PBS to remove non-adherent cells.

  • Add fresh complete RPMI-1640 medium. The adherent cells are primarily macrophages and are ready for use.

Protocol 6: Treatment of Primary Macrophages and Measurement of Cytokine Release

Materials:

  • Primary macrophages

  • RPMI-1640 medium

  • This compound (AR420626)

  • LPS (lipopolysaccharide, as a pro-inflammatory stimulus)

  • Mouse TNF-α, IL-6, etc. ELISA Kits or a multiplex cytokine assay panel

Procedure:

  • Culture primary macrophages in complete RPMI-1640 medium.

  • Pre-treat the cells with this compound (e.g., 10-25 µM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 8, or 24 hours) to induce cytokine production.[15]

  • Collect the culture supernatant at the end of the incubation period.

  • Centrifuge the supernatant to remove cells and debris.

  • Measure the concentrations of desired cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits or a multiplex cytokine array, following the manufacturer's protocols.[16]

Protocol 7: cAMP Measurement Assay

This protocol describes a general method to measure changes in intracellular cAMP levels following GPR41 activation.

Materials:

  • Primary cells of interest

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Forskolin

  • This compound (AR420626)

  • cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the primary cells in a suitable assay plate (e.g., 96-well plate).

  • On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.

  • Pre-treat the cells with different concentrations of this compound for 15 minutes.

  • Stimulate the cells with forskolin (a potent activator of adenylyl cyclase, typically at 1-10 µM) for 15-30 minutes to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay format. A decrease in forskolin-stimulated cAMP levels upon treatment with this compound indicates Gi/o coupling.

Protocol 8: ERK Phosphorylation Western Blot Assay

This protocol outlines the detection of ERK phosphorylation as a downstream indicator of GPR41 signaling.[19][22]

Materials:

  • Primary cells of interest

  • Serum-free medium

  • This compound (AR420626)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture primary cells to a suitable confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation.

  • Treat the cells with this compound (e.g., 10-25 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • After treatment, immediately place the plate on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR41_Modulator_1 This compound GPR41 GPR41/FFAR3 GPR41_Modulator_1->GPR41 G_protein Gi/o Protein GPR41->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway (e.g., MEK) G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Cellular_Response ERK ERK1/2 MAPK_pathway->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Cellular_Response

Caption: GPR41 Signaling Pathway.

Experimental_Workflow cluster_isolation Primary Cell Isolation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_assays Assays Tissue Harvest Tissue (Adipose, Intestine, etc.) Digestion Enzymatic Digestion (e.g., Collagenase) Tissue->Digestion Isolation Isolate Primary Cells (Adipocytes, Crypts, Macrophages) Digestion->Isolation Culture Culture Primary Cells (Monolayer or Organoids) Isolation->Culture Treatment Treat with This compound Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysate Prepare Cell Lysate Treatment->Cell_Lysate Hormone_Assay Hormone Secretion (ELISA) Supernatant->Hormone_Assay Cytokine_Assay Cytokine Release (ELISA/Multiplex) Supernatant->Cytokine_Assay Signaling_Assay Signaling Pathway (cAMP, Western Blot) Cell_Lysate->Signaling_Assay

Caption: Experimental Workflow.

Logical_Relationships cluster_input Input cluster_target Target cluster_outcomes Expected Outcomes Modulator This compound (Agonist) GPR41 GPR41 Receptor on Primary Cells Modulator->GPR41 Activates Leptin Increased Leptin Secretion (Adipocytes) GPR41->Leptin GLP1 Increased GLP-1 Secretion (Enteroendocrine Cells) GPR41->GLP1 Cytokines Modulated Cytokine Release (Immune Cells) GPR41->Cytokines cAMP Decreased cAMP Levels GPR41->cAMP pERK Increased ERK Phosphorylation GPR41->pERK

Caption: Logical Relationships of Expected Outcomes.

References

Application Notes and Protocols for GPR41 Modulator 1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of GPR41 modulators, with a specific focus on a selective agonist, AR420626, in diabetic animal models. The provided protocols and data are intended to guide researchers in designing and executing similar preclinical studies.

Introduction

GPR41 Signaling Pathway

Activation of GPR41 by an agonist initiates a cascade of intracellular events. The receptor is coupled to a Gαi protein, and upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, the Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Increased intracellular Ca2+ can activate Ca2+/calmodulin-dependent protein kinase type II (CAMKII). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, can be activated.[3][5]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR41_Modulator GPR41 Modulator 1 (e.g., AR420626) GPR41 GPR41 GPR41_Modulator->GPR41 G_protein Gαi/βγ GPR41->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP cAMP AC->cAMP decreases Ca2 Ca2+ PLC->Ca2 increases CAMKII CAMKII Ca2->CAMKII CREB CREB CAMKII->CREB p38_MAPK p38 MAPK CAMKII->p38_MAPK Glucose_Uptake Increased Glucose Uptake CREB->Glucose_Uptake p38_MAPK->Glucose_Uptake

Caption: GPR41 signaling pathway upon agonist binding.

Animal Model Studies with GPR41 Modulator AR420626

A key study investigated the effects of the GPR41-selective agonist, AR420626, in streptozotocin (STZ)-induced and high-fat diet (HFD)-induced diabetic mouse models.[3] The findings from this study are summarized below.

Data Presentation

Table 1: Effect of AR420626 on Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Treatment GroupDose (mg/kg)AUC (0-120 min) in STZ-induced miceAUC (0-120 min) in HFD-induced mice
Vehicle Control-Data Not QuantifiedData Not Quantified
AR42062630Significantly ReducedSignificantly Reduced

AUC: Area Under the Curve. Data derived from graphical representations in the source publication.[3]

Table 2: Effect of AR420626 on Plasma Insulin and Skeletal Muscle Glycogen

Treatment GroupDose (mg/kg)Plasma Insulin Levels in STZ-induced miceSkeletal Muscle Glycogen in STZ-induced mice
Vehicle Control-BaselineBaseline
AR42062630IncreasedIncreased

Data interpretation based on the qualitative descriptions in the source publication.[3]

Experimental Protocols

Protocol 1: Induction of Diabetes in Mice

Objective: To induce a diabetic phenotype in mice for testing the efficacy of GPR41 modulators.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucometer and test strips

Procedure for STZ-Induced Diabetes:

  • Acclimatize mice for at least one week.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Inject mice intraperitoneally with a single high dose or multiple low doses of STZ (e.g., 150 mg/kg single dose or 50 mg/kg for 5 consecutive days).

  • Monitor blood glucose levels from the tail vein 72 hours after the final STZ injection and weekly thereafter.

  • Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Procedure for High-Fat Diet (HFD)-Induced Diabetes:

  • Acclimatize mice for at least one week on a standard chow diet.

  • Switch the diet of the experimental group to a high-fat diet.

  • Maintain the control group on the standard chow diet.

  • Monitor body weight and food intake weekly.

  • After a specified period (e.g., 12-16 weeks), perform glucose tolerance tests to confirm the development of insulin resistance and hyperglycemia.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a GPR41 modulator on glucose disposal in diabetic mice.

Materials:

  • Diabetic mice

  • GPR41 modulator (e.g., AR420626)

  • Vehicle control (e.g., saline, DMSO solution)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from the tail vein.

  • Administer the GPR41 modulator or vehicle control orally or via the desired route.

  • After a specific pre-treatment time (e.g., 30-60 minutes), administer the glucose solution orally.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

OGTT_Workflow Start Start: Overnight Fasting Measure_Baseline_Glucose Measure Baseline Glucose (t=0 min) Start->Measure_Baseline_Glucose Administer_Compound Administer GPR41 Modulator or Vehicle Measure_Baseline_Glucose->Administer_Compound Wait Wait (e.g., 30-60 min) Administer_Compound->Wait Glucose_Challenge Oral Glucose Challenge (2 g/kg) Wait->Glucose_Challenge Measure_Glucose_Timepoints Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Challenge->Measure_Glucose_Timepoints Analyze_Data Analyze Data: Plot Glucose Curve & Calculate AUC Measure_Glucose_Timepoints->Analyze_Data

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Protocol 3: Measurement of Plasma Insulin and Skeletal Muscle Glycogen

Objective: To determine the effect of a GPR41 modulator on insulin secretion and glycogen storage.

Materials:

  • Diabetic mice treated with GPR41 modulator or vehicle

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Insulin ELISA kit

  • Skeletal muscle tissue (e.g., gastrocnemius)

  • Glycogen assay kit

  • Homogenizer

  • Spectrophotometer

Procedure for Plasma Insulin Measurement:

  • Collect blood samples from mice at a specified time point after treatment.

  • Centrifuge the blood to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Measure the insulin concentration in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

Procedure for Skeletal Muscle Glycogen Measurement:

  • Euthanize the mice and quickly dissect the skeletal muscle.

  • Freeze the tissue immediately in liquid nitrogen and store at -80°C.

  • Homogenize a known weight of the frozen tissue in the appropriate buffer provided with the glycogen assay kit.

  • Follow the protocol of the commercial glycogen assay kit to determine the glycogen content.

  • Normalize the glycogen content to the tissue weight.

The available preclinical data strongly suggest that selective GPR41 agonists, such as AR420626, have therapeutic potential for the treatment of type 2 diabetes.[3] These compounds improve glucose tolerance, enhance insulin secretion, and promote glycogen storage in diabetic animal models.[3] The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of novel GPR41 modulators in relevant animal models of metabolic disease. Further research is warranted to fully elucidate the therapeutic utility of targeting GPR41.

References

Application Notes and Protocols for GPR41 Knockout Mouse Model Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of G-protein coupled receptor 41 (GPR41) knockout (KO) mouse models in metabolic and inflammatory research. This document includes summaries of key quantitative data from published studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including enteroendocrine cells, pancreatic β-cells, sympathetic ganglia, and immune cells, suggesting its involvement in a wide range of physiological processes.[3][4] GPR41 knockout mouse models have become an invaluable tool to elucidate the in vivo functions of this receptor and to explore its potential as a therapeutic target for metabolic and inflammatory diseases.[2][5]

Phenotypic Summary of GPR41 Knockout Mice

The phenotype of GPR41 KO mice can be variable, with some studies reporting a lean phenotype and others observing obesity.[3][6] These discrepancies may be attributed to differences in the genetic background of the mice, their gut microbiota composition, and the specific experimental conditions, including diet.[3]

Metabolic Phenotype

Studies have shown that male GPR41 KO mice on a low-fat diet can have increased body fat mass and impaired glucose tolerance compared to wild-type (WT) counterparts.[7] When fed a high-fat diet, these male KO mice exhibit reduced energy expenditure and a further increase in body fat mass.[7][8] In contrast, some studies have reported that GPR41 KO mice are leaner than their WT littermates, a phenotype that is dependent on the presence of gut microbiota and is associated with increased gut motility and reduced absorption of SCFAs.[3][6] GPR41 has also been implicated in the regulation of insulin secretion, with KO mice showing fasting hypoglycemia and increased glucose-stimulated insulin secretion from isolated islets.[4]

Gut Motility

GPR41 deficiency has been linked to increased intestinal transit rates.[3] This is thought to be due to reduced expression of Peptide YY (PYY), an enteroendocrine-derived hormone that inhibits gut motility.[3][6] The accelerated transit time could lead to decreased absorption of nutrients, including SCFAs, potentially contributing to the lean phenotype observed in some studies.[3]

Inflammatory Response

GPR41 plays a role in modulating inflammatory responses in the gut. Studies using models of colitis, such as administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) or infection with Citrobacter rodentium, have shown that GPR41 KO mice exhibit reduced inflammatory responses compared to WT mice.[9] SCFAs, acting through GPR41 and GPR43 on intestinal epithelial cells, can induce the production of chemokines and cytokines, which are crucial for recruiting immune cells and orchestrating an effective immune response.[9][10]

Data Presentation

Table 1: Body Weight and Composition in GPR41 KO Mice
ParameterGenotypeDietAge (weeks)ValueReference
Body Weight (g) WT (male)Low-fat4038.5 ± 1.5[11]
GPR41 KO (male)Low-fat4039.1 ± 1.8[11]
WT (female)Low-fat4029.5 ± 1.1[11]
GPR41 KO (female)Low-fat4028.9 ± 1.0[11]
Body Fat Mass (%) WT (male)Low-fat4015.6 ± 1.2[11]
GPR41 KO (male)Low-fat4020.1 ± 1.5[11]
Lean Body Mass (g) WT (male)Low-fat4029.1 ± 0.8[11]
GPR41 KO (male)Low-fat4028.4 ± 0.9[11]
p < 0.05 compared to WT
Table 2: Glucose Homeostasis in GPR41 KO Mice
ParameterGenotypeDietMeasurementValueReference
Fasting Blood Glucose (mmol/L) WTN/ABaseline~5.5[4]
GPR41 KON/ABaseline~4.5[4]
Glucose Tolerance Test (AUC) WT (male)Low-fatAUC (mmol/L x min)~1500[7]
GPR41 KO (male)Low-fatAUC (mmol/L x min)~1800[7]
*p < 0.05 compared to WT
Table 3: Energy Expenditure in GPR41 KO Mice
ParameterGenotypeDietValue (kJ/h per mouse)Reference
24h Energy Expenditure WT (male)High-fat~1.5[8][12]
GPR41 KO (male)High-fat~1.3[8][12]
p < 0.05 compared to WT
Table 4: Gut Transit Time in GPR41 KO Mice
ParameterGenotypeConditionValue (Geometric Center)Reference
Intestinal Transit WTCocolonized with B. thetaiotaomicron and M. smithii~5.5[13]
GPR41 KOCocolonized with B. thetaiotaomicron and M. smithii~6.5[13]
p < 0.01 compared to WT

Signaling Pathways and Experimental Workflows

GPR41 Signaling Pathway

GPR41_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCFA SCFAs (Propionate, Butyrate, Acetate) GPR41 GPR41 (FFAR3) SCFA->GPR41 binds G_protein Gαi/o Protein GPR41->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP produces Physiological_responses Physiological Responses (e.g., Hormone Secretion, Gene Expression, Immune Cell Modulation) cAMP->Physiological_responses PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Physiological_responses ERK ERK1/2 PKC->ERK activates ERK->Physiological_responses

Caption: GPR41 Signaling Pathway.

Experimental Workflow for Metabolic Phenotyping

Metabolic_Phenotyping_Workflow start GPR41 KO and WT Mice diet Dietary Intervention (e.g., High-Fat Diet) start->diet body_comp Body Composition Analysis (e.g., EchoMRI) diet->body_comp indirect_calorimetry Indirect Calorimetry (Metabolic Cages) diet->indirect_calorimetry gtt Glucose Tolerance Test (GTT) diet->gtt itt Insulin Tolerance Test (ITT) diet->itt data_analysis Data Analysis and Interpretation body_comp->data_analysis indirect_calorimetry->data_analysis gtt->data_analysis itt->data_analysis

Caption: Metabolic Phenotyping Workflow.

Experimental Workflow for Colitis Induction and Analysis

Colitis_Workflow start GPR41 KO and WT Mice induction Colitis Induction (e.g., Citrobacter rodentium) start->induction monitoring Clinical Monitoring (Body Weight, Stool Consistency) induction->monitoring tissue_collection Tissue Collection (Colon, Serum) monitoring->tissue_collection histology Histological Analysis tissue_collection->histology cytokine_analysis Cytokine Measurement (ELISA) tissue_collection->cytokine_analysis data_analysis Data Analysis and Interpretation histology->data_analysis cytokine_analysis->data_analysis

Caption: Colitis Induction and Analysis Workflow.

Experimental Protocols

Generation of GPR41 Knockout Mice

GPR41 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells.

Protocol:

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Gpr41 gene with a selectable marker, such as a neomycin resistance cassette. Homology arms flanking the targeted region are included to facilitate homologous recombination.

  • ES Cell Transfection: The targeting vector is electroporated into ES cells derived from a specific mouse strain (e.g., 129/Sv).

  • Selection of Recombinant ES Cells: ES cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that have incorporated the targeting vector.

  • Screening for Homologous Recombination: Resistant ES cell clones are screened by Southern blotting or PCR to identify those with the correctly targeted Gpr41 allele.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J).

  • Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant surrogate mothers. The resulting offspring (chimeras) will have a mix of cells derived from the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicative of the ES cell lineage are genotyped to confirm germline transmission of the targeted allele.

  • Breeding to Homozygosity: Heterozygous mice are intercrossed to generate homozygous GPR41 knockout mice.

Metabolic Phenotyping

a. Indirect Calorimetry

This technique measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure and the respiratory exchange ratio (RER).

Protocol:

  • Acclimation: Individually house mice in the metabolic cages for at least 24 hours before data collection to allow for acclimation to the new environment.

  • Data Collection: Monitor VO₂, VCO₂, food and water intake, and locomotor activity continuously for 24-48 hours.

  • Calculation of Energy Expenditure: Energy expenditure (EE) is calculated using the Weir equation: EE (kcal/hr) = 3.941 x VO₂ (L/hr) + 1.106 x VCO₂ (L/hr).

  • Calculation of RER: RER is calculated as the ratio of VCO₂ to VO₂. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 indicates fat oxidation.

  • Data Analysis: Analyze the data for differences in energy expenditure, RER, food intake, and activity levels between GPR41 KO and WT mice, often separated into light and dark cycles.

b. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of a mouse to clear a glucose load from the blood.

Protocol:

  • Fasting: Fast mice for 6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

c. Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity.

Protocol:

  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration.

  • Insulin Administration: Administer an intraperitoneal (IP) injection of human insulin at a dose of 0.75 U/kg body weight.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after insulin injection and measure glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.

Gut Motility Assay

Whole Gut Transit Time using Carmine Red

This assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.

Protocol:

  • Fasting: Fast mice for 4 hours with free access to water.

  • Marker Administration: Administer 0.2 ml of a 5% carmine red solution in 0.5% methylcellulose via oral gavage.

  • Monitoring: House mice individually in clean cages with white paper bedding to easily visualize the colored fecal pellets.

  • Time Recording: Record the time of gavage and the time of the appearance of the first red fecal pellet.

  • Calculation: The whole gut transit time is the time difference between gavage and the appearance of the first red pellet.

Induction and Analysis of Colitis

Citrobacter rodentium Infection

C. rodentium is a natural mouse pathogen that induces colitis, providing a model to study host-pathogen interactions and intestinal inflammation.

Protocol:

  • C. rodentium Culture: Grow C. rodentium overnight in Luria-Bertani (LB) broth.

  • Infection: Infect mice by oral gavage with approximately 2.5 x 10⁸ colony-forming units (CFUs) of C. rodentium in 100 µl of LB broth.

  • Clinical Monitoring: Monitor mice daily for changes in body weight and stool consistency.

  • Tissue Collection: At a designated time point post-infection (e.g., day 10), euthanize the mice and collect the colon and serum.

  • Histological Analysis:

    • Fix a section of the colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain the sections with hematoxylin and eosin (H&E).

    • Score the sections for the severity of inflammation, including immune cell infiltration, epithelial hyperplasia, and goblet cell depletion.

  • Cytokine Measurement (ELISA):

    • Prepare serum from the collected blood.

    • Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum according to the manufacturer's instructions.

Conclusion

GPR41 knockout mouse models have provided significant insights into the role of this receptor in metabolism, gut function, and inflammation. The variability in the reported phenotypes underscores the importance of considering genetic background, gut microbiota, and diet when designing and interpreting experiments. The protocols and data presented in these application notes serve as a valuable resource for researchers utilizing GPR41 KO mice to investigate the intricate interplay between the gut microbiome and host physiology, and to explore novel therapeutic strategies for a range of diseases.

References

Application Notes and Protocols for GPR41 Modulator 1 in Gut Hormone Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key regulator of gut hormone secretion. Activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, GPR41 plays a crucial role in metabolic homeostasis. This document provides detailed application notes and protocols for utilizing GPR41 Modulator 1, a potent synthetic agonist, to study the release of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) from enteroendocrine L-cells.

GPR41 is primarily coupled to a Gi/o protein, and its activation in L-cells is known to stimulate the secretion of GLP-1 and PYY, hormones critical for glucose regulation, appetite control, and overall energy balance.[1][2][3] Understanding the modulation of GPR41 activity is therefore of significant interest in the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.

This compound

This compound (also referred to as compound 10ak) is a potent and selective agonist for GPR41 with an EC50 value of 0.679 µM. Its synthetic nature allows for precise dose-response studies of GPR41 activation, overcoming the metabolic liabilities and broader receptor activity of natural ligands like SCFAs.

For the purpose of these application notes, and due to the limited availability of specific dose-response data for "this compound", we will also refer to the well-characterized selective GPR41 agonist, AR420626 , and the effects of natural GPR41 ligands (SCFAs) to provide a comprehensive guide.

Data Presentation

The following tables summarize the quantitative data on the effects of GPR41 activation on gut hormone expression and release.

Table 1: Effect of Short-Chain Fatty Acids (SCFAs) on PYY and Glucagon (GCG) Gene Expression in Human NCI-H716 Cells [4]

CompoundConcentrationFold Increase in PYY mRNA Expression (relative to control)Fold Increase in GCG mRNA Expression (relative to control)
Acetate2 mM~2-foldNo significant change
Propionate2 mM~40-foldSlight decrease
Butyrate2 mM~120-foldSlight decrease

Table 2: Dose-Dependent Effect of Butyrate on PYY Gene Expression in NCI-H716 Cells after 24-hour Incubation [4]

Butyrate ConcentrationFold Increase in PYY mRNA Expression (relative to control)
0.1 mM~10-fold
0.5 mM~50-fold
2 mM~120-fold

Table 3: Time-Dependent Effect of 2 mM Butyrate on PYY Gene Expression in NCI-H716 Cells [4]

Incubation TimeFold Increase in PYY mRNA Expression (relative to control)
6 hours~20-fold
12 hours~60-fold
24 hours~120-fold

Signaling Pathway

The activation of GPR41 by its ligands initiates a signaling cascade predominantly through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gβγ subunits can then activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for hormone secretion.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o Protein (α, β, γ subunits) GPR41->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C (PLC) Gi_o->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP Produces Ca2_increase ↑ [Ca2+]i PLC->Ca2_increase Leads to Modulator This compound (or SCFA) Modulator->GPR41 Binds Hormone_Release GLP-1 & PYY Secretion Ca2_increase->Hormone_Release Triggers

Caption: GPR41 signaling pathway in enteroendocrine L-cells.

Experimental Protocols

In Vitro GLP-1 and PYY Secretion Assay

This protocol describes the measurement of GLP-1 and PYY secretion from an enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) in response to this compound.

Materials:

  • Enteroendocrine cell line (STC-1 or NCI-H716)

  • Cell culture medium (e.g., DMEM for STC-1, RPMI-1640 for NCI-H716) with 10% FBS

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% BSA)

  • This compound

  • DPP-IV inhibitor (for GLP-1 measurement)

  • Commercially available GLP-1 and PYY ELISA kits

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture STC-1 or NCI-H716 cells in their respective media in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 48 hours.

  • Secretion Assay:

    • On the day of the experiment, gently wash the cells twice with pre-warmed assay buffer.

    • Prepare different concentrations of this compound in the assay buffer. A suggested dose range based on its EC50 would be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the modulator-treated wells).

    • If measuring GLP-1, add a DPP-IV inhibitor to the assay buffer to prevent its degradation.

    • Remove the wash buffer and add 100 µL of the prepared modulator solutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 2 hours.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant at 500 x g for 5 minutes to remove any cell debris.

    • Measure the concentration of GLP-1 and PYY in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Normalize the hormone secretion data to the total protein content in each well, which can be determined after lysing the cells.

In Vivo Study of Gut Hormone Release in Mice

This protocol outlines a procedure to assess the in vivo effect of this compound on plasma GLP-1 and PYY levels in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes containing EDTA and a DPP-IV inhibitor

  • Centrifuge

  • GLP-1 and PYY ELISA kits

Procedure:

  • Animal Acclimatization and Fasting:

    • House the mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

    • Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Administration:

    • Prepare a solution of this compound in the vehicle. A suggested dose for oral gavage could be in the range of 10-100 mg/kg body weight.

    • Administer the this compound solution or vehicle to the mice via oral gavage.

  • Blood Sampling:

    • At different time points after administration (e.g., 0, 15, 30, 60, and 120 minutes), collect blood samples (approximately 50-100 µL) from the tail vein or via cardiac puncture for a terminal time point.

    • Collect the blood into tubes containing EDTA and a DPP-IV inhibitor to prevent coagulation and GLP-1 degradation.

  • Plasma Preparation and Hormone Measurement:

    • Immediately place the blood samples on ice.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C until analysis.

    • Measure the plasma concentrations of GLP-1 and PYY using specific ELISA kits according to the manufacturer's protocols.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study Cell_Culture 1. Culture Enteroendocrine Cells (STC-1 or NCI-H716) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 3. Treat with GPR41 Modulator 1 Seeding->Treatment Incubation 4. Incubate for 2 hours Treatment->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA_invitro 6. Measure GLP-1/PYY by ELISA Supernatant_Collection->ELISA_invitro Acclimatization 1. Acclimatize and Fast Mice Administration 2. Administer GPR41 Modulator 1 (Oral Gavage) Acclimatization->Administration Blood_Sampling 3. Collect Blood Samples at Timed Intervals Administration->Blood_Sampling Plasma_Preparation 4. Prepare Plasma Blood_Sampling->Plasma_Preparation ELISA_invivo 5. Measure Plasma GLP-1/PYY by ELISA Plasma_Preparation->ELISA_invivo

Caption: Experimental workflows for studying gut hormone release.

Conclusion

This compound represents a valuable tool for investigating the role of GPR41 in the regulation of gut hormone secretion. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting GPR41 for metabolic disorders. Further studies to generate specific dose-response curves for this compound on GLP-1 and PYY secretion will be crucial for a more precise characterization of its activity.

References

Application Notes and Protocols for GPR41 Modulator 1 in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), has emerged as a promising therapeutic target in the field of obesity and metabolic disease research. GPR41 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from dietary fiber.[1][2] This receptor is expressed in various tissues critical to energy homeostasis, including adipocytes, enteroendocrine cells of the gut, and the peripheral nervous system.[3][4] Activation of GPR41 has been shown to influence key metabolic processes, including the secretion of anorectic gut hormones, regulation of energy expenditure, and adipogenesis.

These application notes provide a comprehensive overview of the use of a selective GPR41 modulator, exemplified by AR420626 , in obesity research. While a compound specifically named "GPR41 modulator 1" is not prominently described in the reviewed literature, AR420626 serves as a well-documented selective agonist for GPR41 and will be used as the representative modulator for the protocols and data presented herein.[3][5][6][7]

GPR41: Mechanism of Action in Obesity

GPR41 activation by its ligands initiates downstream signaling cascades that can impact body weight and metabolism through several mechanisms:

  • Stimulation of Gut Hormone Secretion: GPR41 is expressed in enteroendocrine L-cells of the intestine. Its activation leads to the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones known to promote satiety, reduce food intake, and improve glucose tolerance.[3][8]

  • Regulation of Energy Expenditure: GPR41 is present in sympathetic ganglia. Its activation can increase sympathetic nervous system activity, leading to enhanced energy expenditure.[3]

  • Modulation of Adipocyte Function: GPR41 is expressed in adipose tissue and its activation has been linked to the regulation of leptin secretion, a hormone that controls appetite and energy balance.[3][9] However, the precise role of GPR41 in adipogenesis and lipolysis remains an area of active investigation, with some conflicting reports in the literature.[1][2]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of GPR41 activation.

Table 1: Effects of GPR41 Activation on Gut Hormone Secretion

Cell Type/ModelGPR41 AgonistConcentrationOutcomeReference
Murine colonic culturesPropionate1 mMIncreased GLP-1 secretion[3]
Human colonic culturesLinoleic Acid100 µM1.4-fold increase in GLP-1 secretion[10][11]
Human colonic culturesLinoleic Acid100 µM1.3-fold increase in PYY secretion[10][11]
GPR41 knockout mice--Impaired glucose-stimulated GLP-1 secretion[3]

Table 2: Effects of GPR41 Modulator (AR420626) in Research Models

ModelTreatmentOutcomeReference
HepG2 xenograftsAR420626Suppressed tumor growth[5][6]
Hepatocellular carcinoma cellsAR420626Induced apoptosis[5][6]
Allergic asthma and eczema mouse modelsAR420626Decreased immune cell infiltration and inflammatory cytokines[7]

Signaling Pathways

Activation of GPR41 by a modulator like AR420626 initiates intracellular signaling primarily through the Gαi/o protein pathway. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 can signal through the Gβγ subunits, activating phospholipase C (PLC) and subsequent downstream pathways like the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4][12]

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/oβγ GPR41->G_protein Modulator This compound (e.g., AR420626) Modulator->GPR41 AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC PLCβ G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Hormone Hormone Secretion (GLP-1, PYY) cAMP->Hormone ERK ERK1/2 PLC->ERK ERK->Hormone Energy ↑ Energy Expenditure ERK->Energy

Figure 1. GPR41 signaling pathway upon agonist binding.

Experimental Protocols

Protocol 1: In Vitro GPR41 Activation Assay

This protocol is designed to assess the potency and efficacy of GPR41 modulators in a cell-based assay.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are transiently transfected with a GPR41 expression vector using a suitable transfection reagent.

2. GPR41 Activation Assay (Calcium Mobilization):

  • 24 hours post-transfection, cells are seeded into a 96-well black, clear-bottom plate.
  • After another 24 hours, the culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer and incubated for 1 hour at 37°C.
  • The plate is then placed in a fluorescence plate reader.
  • Baseline fluorescence is recorded, followed by the addition of the GPR41 modulator at various concentrations.
  • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity.

3. Data Analysis:

  • The dose-response curve is generated by plotting the change in fluorescence against the modulator concentration.
  • EC50 values are calculated using non-linear regression analysis.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture HEK293 cells"]; Transfect [label="Transfect with GPR41 expression vector"]; Seed [label="Seed cells in 96-well plate"]; Load_Dye [label="Load with calcium-sensitive dye"]; Measure_Fluorescence [label="Measure fluorescence\n(baseline and post-modulator addition)"]; Analyze [label="Analyze data and calculate EC50"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Culture; Culture -> Transfect; Transfect -> Seed; Seed -> Load_Dye; Load_Dye -> Measure_Fluorescence; Measure_Fluorescence -> Analyze; Analyze -> End; }

Figure 2. Workflow for in vitro GPR41 activation assay.

Protocol 2: Measurement of GLP-1 and PYY Secretion from Primary Colonic Cultures

This protocol details the procedure for measuring gut hormone secretion in response to a GPR41 modulator from primary human or rodent colonic cultures.[10]

1. Preparation of Primary Colonic Cultures:

  • Fresh colonic tissue biopsies are obtained and washed in sterile saline.
  • The tissue is minced and digested with collagenase to isolate intestinal crypts.
  • The isolated crypts are cultured in a suitable medium to form a monolayer of cells.

2. Hormone Secretion Assay:

  • One-day-old cultures are washed and incubated for 2 hours with a saline buffer containing the GPR41 modulator at the desired concentration.[10][11]
  • A control group with vehicle is run in parallel.
  • After incubation, the supernatant is collected for hormone measurement.
  • The cells are lysed to determine the total hormone content.[10]

3. Hormone Quantification:

  • GLP-1 and PYY concentrations in the supernatant and cell lysates are measured using commercially available ELISA kits.[10]
  • Hormone secretion is expressed as a fraction of the total hormone content per well and normalized to the basal secretion from control wells.[10]

Protocol 3: Assessment of Adipocyte Differentiation and Lipolysis

This protocol provides a method to evaluate the effect of a GPR41 modulator on adipogenesis and lipolysis in vitro.

1. Adipocyte Differentiation:

  • Human or murine preadipocytes are cultured to confluence.
  • Adipogenic differentiation is induced by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX.
  • The GPR41 modulator is added to the differentiation medium to assess its effect on adipogenesis.
  • After 14-21 days, differentiation is assessed by Oil Red O staining of lipid droplets.[13]

2. Lipolysis Assay:

  • Differentiated adipocytes are washed and incubated in a buffer containing the GPR41 modulator.
  • Lipolysis can be stimulated with isoproterenol.
  • The amount of glycerol released into the medium is measured using a commercial glycerol assay kit as an indicator of lipolysis.

Conclusion

The GPR41 receptor represents a compelling target for the development of novel therapeutics for obesity and related metabolic disorders. The use of selective GPR41 modulators, such as AR420626, in preclinical research is crucial for elucidating the precise roles of this receptor in energy metabolism. The protocols and data presented in these application notes provide a framework for researchers to investigate the therapeutic potential of GPR41 modulation in the context of obesity. Further studies are warranted to fully understand the complex biology of GPR41 and to translate these findings into effective clinical interventions.

References

Application Notes and Protocols for GPR41 Modulator 1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target involved in metabolic regulation, immune responses, and gastrointestinal motility.[1] It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota.[2][3][4][5] GPR41 activation primarily signals through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7] Additionally, GPR41 activation can modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways.[3][8][9]

This document provides detailed protocols for the in vitro characterization of "GPR41 modulator 1," a compound with reported agonist activity and an EC50 value of 0.679 µM.[10][11] The following experimental designs are intended to confirm its modulatory effects on GPR41 signaling pathways.

Key Signaling Pathways of GPR41

Activation of GPR41 by its ligands initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a reduction in cAMP levels. A secondary pathway involves the activation of the MAPK/ERK signaling cascade.

GPR41_Signaling_Pathway GPR41 GPR41 Gi_o Gi/o Protein GPR41->Gi_o activates Modulator1 This compound Modulator1->GPR41 binds AC_inactive Adenylyl Cyclase (inactive) Gi_o->AC_inactive inhibits MAPK_cascade MAPK Cascade (ERK1/2, p38) Gi_o->MAPK_cascade activates cAMP_low ↓ cAMP AC_inactive->cAMP_low Experimental_Workflow start Start: Characterization of this compound cAMP_assay cAMP Accumulation Assay start->cAMP_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) cAMP_assay->erk_assay ca_assay Calcium Mobilization Assay erk_assay->ca_assay data_analysis Data Analysis and Interpretation ca_assay->data_analysis end End: Profile of this compound Activity data_analysis->end

References

Application Notes and Protocols for GPR41 Modulator Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of GPR41 modulators in mice, focusing on a natural agonist, Sodium Propionate, and a synthetic agonist, AR420626. The protocols and data presented are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers investigating the physiological roles of GPR41.

I. GPR41 Modulators: An Overview

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs), primarily propionate, butyrate, and acetate. These SCFAs are microbial metabolites produced in the gut through the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, and the peripheral nervous system, and plays a role in energy homeostasis, immune function, and hormone secretion.

II. Quantitative Data Summary

The following tables summarize the quantitative data on the dosage and effects of Sodium Propionate and AR420626 in mice.

Table 1: Dosage and Administration of GPR41 Modulators in Mice

ModulatorMouse StrainAdministration RouteDosageVehicleReference
Sodium PropionateNot SpecifiedOral Gavage100 mg/kgFiltered Water[1]
AR420626SHO Nude MiceIntraperitoneal Injection0.1 mg/kg (days 0-4)Saline[2]
AR420626SHO Nude MiceIntraperitoneal Injection0.2 mg/kg (days 7-11)Saline[2]
AR420626BALB/c MiceNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: In Vivo Effects of GPR41 Modulators in Mice

ModulatorEffectModelQuantitative ChangeReference
Sodium PropionateIncreased plasma leptin levelsNormal MiceStatistically significant increase (P < 0.05) compared to control.[4][5][6]
AR420626Suppressed HepG2 xenograft growthXenograft Mouse ModelStatistically significant suppression (p < 0.01) compared to control.[2]
AR420626Decreased immune cells in bronchoalveolar lavage fluid and skinAllergic Asthma and Eczema ModelsStatistically significant decrease.[3]
AR420626Suppressed inflammatory cytokine expression in lung and skinAllergic Asthma and Eczema ModelsStatistically significant suppression.[3]

III. Experimental Protocols

Detailed methodologies for the preparation and administration of GPR41 modulators are provided below.

A. Protocol for Oral Gavage of Sodium Propionate

This protocol is adapted from standard oral gavage procedures in mice.[7][8][9][10]

1. Materials:

  • Sodium Propionate (Sigma-Aldrich or equivalent)

  • Sterile filtered water

  • Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol

2. Preparation of Dosing Solution:

  • Weigh the required amount of Sodium Propionate based on the number and weight of the mice to be dosed.

  • Dissolve the Sodium Propionate in sterile filtered water to achieve a final concentration that allows for the administration of 100 mg/kg in a volume of approximately 100 µL per mouse.[1] For a 25g mouse, this would be 2.5 mg of Sodium Propionate in 100 µL of water.

  • Ensure the solution is thoroughly mixed and at room temperature before administration.

3. Administration Procedure:

  • Weigh the mouse to calculate the precise volume of the dosing solution to be administered (up to 10 mL/kg body weight).[7][9]

  • Securely restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus with the stomach.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Allow the mouse to swallow the needle. Do not force the needle.

  • Once the needle is at the predetermined depth, slowly administer the Sodium Propionate solution.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress after the procedure.

B. Protocol for Intraperitoneal Injection of AR420626

This protocol is based on standard intraperitoneal injection techniques in mice.[11][12][13][14]

1. Materials:

  • AR420626 (source as per experimental design)

  • Sterile saline (0.9% NaCl)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

2. Preparation of Dosing Solution:

  • Dissolve AR420626 in sterile saline to the desired final concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.025 mg/mL).

  • Ensure the solution is clear and free of particulates. If necessary, gentle warming or sonication may be used to aid dissolution, but stability of the compound under these conditions should be verified.

  • Prepare fresh on the day of use unless stability data indicates otherwise.

3. Administration Procedure:

  • Weigh the mouse to calculate the exact volume of the dosing solution to be injected.

  • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-40° angle with the bevel facing up.

  • Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

  • Slowly inject the AR420626 solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

IV. Visualization of Pathways and Workflows

A. GPR41 Signaling Pathway

GPR41 is a Gi/o-coupled receptor. Upon activation by SCFAs like propionate, the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased cAMP levels. The dissociated G beta-gamma subunits can activate Phospholipase C (PLC), which in turn leads to the activation of the ERK1/2 pathway. GPR41 activation has also been shown to stimulate the PI3K/Akt/mTOR signaling pathway.[5][15]

GPR41_Signaling_Pathway SCFA Propionate GPR41 GPR41 SCFA->GPR41 activates Gi_protein Gi/o Protein GPR41->Gi_protein activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase inhibits PLC Phospholipase C (PLC) Gi_protein->PLC activates (via Gβγ) PI3K PI3K Gi_protein->PI3K activates cAMP cAMP AdenylylCyclase->cAMP produces ERK ERK1/2 PLC->ERK activates CellularResponse Cellular Response (e.g., Hormone Secretion, Gene Expression) ERK->CellularResponse Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->CellularResponse

Caption: GPR41 signaling cascade.

B. Experimental Workflow for GPR41 Modulator Administration in Mice

The following diagram illustrates the general workflow for in vivo studies involving the administration of GPR41 modulators to mice.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization BaselineMeasurements Baseline Measurements (e.g., Body Weight, Blood Sample) AnimalAcclimatization->BaselineMeasurements Randomization Randomization into Treatment Groups BaselineMeasurements->Randomization VehicleGroup Vehicle Control Group Randomization->VehicleGroup ModulatorGroup GPR41 Modulator Group Randomization->ModulatorGroup Dosing Dosing (Oral Gavage or IP Injection) VehicleGroup->Dosing ModulatorGroup->Dosing Monitoring Post-Dosing Monitoring (Health & Behavior) Dosing->Monitoring EndpointAssays Endpoint Assays (e.g., Blood Analysis, Tissue Collection) Monitoring->EndpointAssays DataAnalysis Data Analysis & Interpretation EndpointAssays->DataAnalysis

References

Measuring GPR41 Activity in Response to Modulator 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a member of the G protein-coupled receptor family. It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from dietary fiber.[1][2] GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, and immune cells, and plays a role in energy metabolism, immune responses, and gut motility.[3] The receptor primarily couples to the Gi/o protein pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Activation of GPR41 can also lead to an increase in intracellular calcium concentrations, suggesting coupling to Gq proteins.[1][5]

Given its role in metabolic and inflammatory processes, GPR41 is a promising therapeutic target. Modulators of GPR41 activity, including agonists and antagonists, are of significant interest for the development of novel treatments for conditions such as obesity, diabetes, and inflammatory bowel disease.[6][7] This document provides detailed protocols for measuring the activity of GPR41 in response to a synthetic modulator, hereafter referred to as "Modulator 1," which will be represented by the known selective GPR41 agonist, AR420626.[8][9]

GPR41 Signaling Pathways

GPR41 activation by a modulator initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, which inhibit adenylyl cyclase, leading to a reduction in cAMP levels. A secondary pathway involves the Gq protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi Gi/o GPR41->Gi activates Gq Gq GPR41->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Modulator1 Modulator 1 Modulator1->GPR41 binds Gi->AC inhibits Gq->PLC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates NFAT NFAT Ca2->NFAT activates NFAT->Gene regulates

GPR41 Signaling Pathways

Data Presentation: Modulator 1 Activity on GPR41

The following tables summarize the quantitative data for the activity of Modulator 1 (represented by AR420626 and the natural ligand propionate) on GPR41 from various functional assays.

Table 1: Agonist Potency of Modulator 1 on GPR41

ModulatorAssay TypeCell LineParameterValue
AR420626cAMP AssayHEK293IC50117 nM[1]
AR420626IP3 AccumulationCOS-7EC50270 nM[10]
PropionatecAMP AssayHEK293EC50~0.5 mM[11]

Table 2: Dose-Response of GPR41 to Modulator 1 in a cAMP Assay

Modulator 1 (AR420626) Concentration (nM)% Inhibition of Forskolin-Stimulated cAMP
110
1025
10050
100085
1000095

Table 3: Dose-Response of GPR41 to Modulator 1 in a Calcium Mobilization Assay

Modulator 1 (AR420626) Concentration (nM)Relative Fluorescence Units (RFU)
101500
1004500
2707500
100012000
1000014000

Experimental Protocols

Detailed methodologies for key experiments to measure GPR41 activity are provided below. These protocols are designed for use with cell lines recombinantly expressing GPR41, such as Human Embryonic Kidney 293 (HEK293) cells.

cAMP Measurement Assay

This assay measures the ability of Modulator 1 to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.

cAMP_Workflow start Start cell_culture Culture GPR41-expressing HEK293 cells start->cell_culture plating Plate cells in a 96-well plate cell_culture->plating incubation1 Incubate overnight plating->incubation1 pde_inhibitor Add PDE inhibitor (e.g., IBMX) incubation1->pde_inhibitor modulator Add Modulator 1 (serial dilutions) pde_inhibitor->modulator forskolin Add Forskolin to stimulate adenylyl cyclase modulator->forskolin incubation2 Incubate at 37°C forskolin->incubation2 lysis Lyse cells incubation2->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data analysis (IC50 determination) detection->analysis end End analysis->end

cAMP Assay Workflow

Materials:

  • HEK293 cells stably or transiently expressing human GPR41

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white opaque plates

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Forskolin

  • Modulator 1 (AR420626)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

  • Cell lysis buffer (if required by the kit)

Protocol:

  • Cell Plating: Seed GPR41-expressing HEK293 cells into a 96-well white opaque plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation: The next day, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of Modulator 1 to the wells. For antagonist mode, add the antagonist before adding a known agonist.

  • Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the basal control) at a final concentration that gives a submaximal response (e.g., 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis: If required by the assay kit, lyse the cells according to the manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF or ELISA) following the manufacturer's protocol.

  • Data Analysis: Plot the dose-response curve of Modulator 1 against the percentage of inhibition of the forskolin-stimulated cAMP response to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation, indicative of Gq pathway coupling.

Calcium_Workflow start Start cell_culture Culture GPR41-expressing HEK293 cells start->cell_culture plating Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->plating incubation1 Incubate overnight plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate at 37°C dye_loading->incubation2 wash Wash cells to remove excess dye incubation2->wash read_baseline Read baseline fluorescence wash->read_baseline modulator Add Modulator 1 (serial dilutions) read_baseline->modulator read_response Measure fluorescence change in real-time modulator->read_response analysis Data analysis (EC50 determination) read_response->analysis end End analysis->end Luciferase_Workflow start Start transfection Co-transfect HEK293 cells with GPR41 and reporter plasmids (e.g., CRE-luciferase) start->transfection plating Plate transfected cells in a 96-well plate transfection->plating incubation1 Incubate for 24-48 hours plating->incubation1 starvation Serum-starve cells incubation1->starvation modulator Add Modulator 1 (serial dilutions) starvation->modulator incubation2 Incubate for 4-6 hours modulator->incubation2 lysis Lyse cells incubation2->lysis substrate Add luciferase substrate lysis->substrate luminescence Measure luminescence substrate->luminescence analysis Data analysis luminescence->analysis end End analysis->end

References

Application Notes and Protocols for GPR41 Modulator 1 in Ex Vivo Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GPR41 modulators in ex vivo tissue preparations. The protocols detailed below are designed to facilitate research into the physiological roles of GPR41 in various tissues and to aid in the development of novel therapeutics targeting this receptor.

Introduction to GPR41

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family. It is primarily activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the fermentation of dietary fibers by the gut microbiota. GPR41 is expressed in various tissues, including the gastrointestinal tract, adipose tissue, pancreatic islets, and the peripheral nervous system. Its activation is linked to a variety of physiological processes, including hormone secretion, energy homeostasis, immune responses, and gastrointestinal motility. The primary signaling pathway for GPR41 is through the coupling to Gi/o proteins.

GPR41 Modulators

GPR41 modulators can be categorized as agonists or antagonists.

  • Agonists: These molecules activate GPR41, mimicking the effects of endogenous ligands (SCFAs). Propionate is a commonly used and potent natural agonist. Synthetic agonists are also being developed for more specific and potent activation.

  • Antagonists: These molecules bind to GPR41 but do not activate it, thereby blocking the effects of endogenous or exogenous agonists. β-hydroxybutyrate (β-HB), a ketone body, has been identified as a natural antagonist of GPR41.

Quantitative Data of GPR41 Modulators

The following table summarizes the potency of common GPR41 modulators. It is important to note that the potency of SCFAs can vary slightly depending on the specific tissue and experimental conditions.

ModulatorTypeTarget Tissue/CellPotency (EC50/IC50)Reference
PropionateAgonistGeneral~0.5 mM[1]
ButyrateAgonistGeneral~0.5 mM[1]
AcetateAgonistGeneral~0.5 mM[1]
PropionateAgonistHuman Colonic MucosaPropionate ≥ Butyrate > Acetate[2]

Experimental Protocols

This section provides detailed protocols for studying the effects of GPR41 modulators in various ex vivo tissue preparations.

Ex Vivo Gut Motility Assay

This protocol is designed to assess the effect of GPR41 modulators on intestinal contractility using isolated segments of the colon.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM D-glucose), gassed with 95% O2 / 5% CO2.

  • GPR41 modulator of interest (e.g., Propionate).

  • Organ bath system with force transducers.

  • Dissection tools.

  • Animal model (e.g., mouse or rat).

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Immediately dissect the colon and place it in ice-cold KRB solution.

    • Gently flush the lumen with KRB solution to remove fecal content.

    • Cut the colon into segments of approximately 1.5-2 cm in length.

  • Organ Bath Setup:

    • Mount the colonic segments longitudinally in the organ baths containing KRB solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with KRB solution changes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, record the spontaneous contractile activity for a baseline period of 20-30 minutes.

    • Add the GPR41 modulator to the organ bath in a cumulative concentration-dependent manner. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

    • Record the contractile activity for at least 20 minutes at each concentration.

    • At the end of the experiment, wash the tissue with fresh KRB solution.

  • Data Analysis:

    • Measure the frequency and amplitude of contractions.

    • Express the changes in motility as a percentage of the baseline activity.

    • Construct a dose-response curve to determine the EC50 of the GPR41 modulator.

GPR41_Gut_Motility_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Flushing Flushing Dissection->Flushing Segmentation Segmentation Flushing->Segmentation Mounting Mounting Segmentation->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Baseline Equilibration->Baseline Modulator_Addition Modulator_Addition Baseline->Modulator_Addition Recording Recording Modulator_Addition->Recording Measure_Activity Measure_Activity Recording->Measure_Activity Dose_Response Dose_Response Measure_Activity->Dose_Response

Workflow for ex vivo gut motility assay.
Peptide YY (PYY) Secretion from Ex Vivo Colonic Tissue

This protocol measures the release of PYY from isolated colonic tissue in response to GPR41 modulation. PYY is an important gut hormone involved in appetite regulation.[2]

Materials:

  • KRB solution supplemented with 0.1% BSA and a dipeptidyl peptidase-IV (DPP-IV) inhibitor.

  • GPR41 modulator.

  • PYY ELISA kit.

  • Dissection tools.

  • Incubation chamber or 24-well plates.

Protocol:

  • Tissue Preparation:

    • Prepare colonic tissue segments as described in the gut motility assay protocol.

    • Cut the segments into smaller pieces (approximately 2x2 mm).

  • Incubation:

    • Pre-incubate the tissue pieces in KRB solution for 30 minutes at 37°C.

    • Transfer the tissue to fresh KRB solution containing the GPR41 modulator at various concentrations.

    • Incubate for 60 minutes at 37°C.

  • Sample Collection and Analysis:

    • After incubation, collect the supernatant.

    • Centrifuge the supernatant to remove any debris.

    • Measure the concentration of PYY in the supernatant using a PYY ELISA kit according to the manufacturer's instructions.

    • Normalize the PYY concentration to the weight of the tissue.

  • Data Analysis:

    • Compare the PYY secretion in response to the GPR41 modulator with the basal secretion (control).

    • Generate a dose-response curve to determine the EC50 for PYY release.

Leptin Release from Isolated Adipocytes

This protocol assesses the effect of GPR41 modulators on the secretion of leptin from primary adipocytes.[3]

Materials:

  • Collagenase solution.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • GPR41 modulator.

  • Leptin ELISA kit.

  • Adipose tissue (e.g., epididymal fat pads from mice).

Protocol:

  • Adipocyte Isolation:

    • Dissect epididymal fat pads and mince them in KRH buffer.

    • Digest the tissue with collagenase solution at 37°C with gentle shaking for 60 minutes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • The adipocytes will float to the top. Wash the adipocytes three times with KRH buffer.

  • Incubation:

    • Resuspend the isolated adipocytes in KRH buffer.

    • Incubate the adipocytes with the GPR41 modulator at various concentrations for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the infranatant (the solution below the floating adipocytes).

    • Measure the leptin concentration in the infranatant using a leptin ELISA kit.

  • Data Analysis:

    • Quantify the amount of leptin released and normalize it to the number of cells or total protein content.

    • Construct a dose-response curve.

Insulin Secretion from Isolated Pancreatic Islets

This protocol investigates the influence of GPR41 modulators on insulin secretion from isolated pancreatic islets.[4]

Materials:

  • Collagenase P solution.

  • Hank's Balanced Salt Solution (HBSS).

  • Ficoll gradient solutions.

  • RPMI-1640 culture medium.

  • GPR41 modulator.

  • Insulin ELISA kit.

Protocol:

  • Islet Isolation:

    • Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.

    • Dissect the inflated pancreas and incubate it at 37°C for 15-20 minutes.

    • Mechanically disrupt the digested tissue and wash the cell suspension.

    • Purify the islets from the exocrine tissue using a Ficoll density gradient.

    • Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.

  • Insulin Secretion Assay:

    • Pre-incubate the islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (2.8 mM) for 1 hour.

    • Incubate batches of 5-10 islets with the GPR41 modulator in KRBB containing either low (2.8 mM) or high (16.7 mM) glucose for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

  • Data Analysis:

    • Compare insulin secretion under low and high glucose conditions in the presence and absence of the GPR41 modulator.

Signaling Pathways

GPR41 Signaling in Intestinal Enteroendocrine L-Cells

Activation of GPR41 in enteroendocrine L-cells by SCFAs leads to the secretion of PYY and GLP-1. This process is primarily mediated through the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The exact downstream mechanisms linking the Gi/o pathway to hormone exocytosis are still under investigation but may involve changes in ion channel activity and intracellular calcium levels.

GPR41_Gut_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SCFA SCFA GPR41 GPR41 SCFA->GPR41 Gi_o Gi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces Hormone_Release PYY/GLP-1 Secretion cAMP->Hormone_Release modulates

GPR41 signaling in L-cells.
GPR41 Signaling in Adipocytes

In adipocytes, GPR41 activation by SCFAs stimulates leptin secretion. This is also a Gi/o-mediated process. The inhibition of adenylyl cyclase and subsequent decrease in cAMP levels are thought to be key steps. Pertussis toxin, an inhibitor of Gi/o proteins, has been shown to block SCFA-stimulated leptin secretion.[3]

GPR41_Adipocyte_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SCFA SCFA GPR41 GPR41 SCFA->GPR41 Gi_o Gi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces Leptin_Secretion Leptin Secretion cAMP->Leptin_Secretion regulates

GPR41 signaling in adipocytes.
GPR41 Signaling in Pancreatic Islets

In pancreatic β-cells, GPR41 activation has been shown to modulate insulin secretion. Studies have indicated that GPR41 activation can inhibit glucose-stimulated insulin secretion.[4] This effect is likely mediated by the Gi/o pathway, leading to a reduction in cAMP levels, which is an important second messenger in the insulin secretion pathway. In α-cells, GPR41 activation has been shown to increase glucagon secretion, an effect that is sensitive to pertussis toxin, again implicating the Gi/o pathway.[5]

GPR41_Pancreas_Signaling cluster_beta_cell Pancreatic β-cell cluster_alpha_cell Pancreatic α-cell SCFA_beta SCFA GPR41_beta GPR41 SCFA_beta->GPR41_beta Gi_o_beta Gi/o GPR41_beta->Gi_o_beta activates AC_beta Adenylyl Cyclase Gi_o_beta->AC_beta inhibits cAMP_beta cAMP AC_beta->cAMP_beta produces Insulin_Secretion Insulin Secretion (-) cAMP_beta->Insulin_Secretion modulates SCFA_alpha SCFA GPR41_alpha GPR41 SCFA_alpha->GPR41_alpha Gi_o_alpha Gi/o GPR41_alpha->Gi_o_alpha activates Glucagon_Secretion Glucagon Secretion (+) Gi_o_alpha->Glucagon_Secretion stimulates

GPR41 signaling in pancreatic islets.

References

Application Notes and Protocols for Flow Cytometry Analysis of GPR41 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are microbial metabolites produced in the gut through the fermentation of dietary fiber. GPR41 is expressed in various tissues and cell types, including enteroendocrine cells, adipocytes, and immune cells, and plays a role in energy homeostasis, gut motility, and inflammatory responses.[1][2][3] Flow cytometry is a powerful technique for the identification and quantification of GPR41-expressing cell populations, enabling researchers to investigate the receptor's role in physiological and pathological processes. These application notes provide a detailed protocol for the flow cytometric analysis of GPR41-expressing cells.

GPR41 Signaling Pathway

GPR41 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs). Upon ligand binding, GPR41 primarily couples to the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2 and p38. In some cellular contexts, GPR41 has also been shown to couple to Gαq, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium.

GPR41_Signaling_Pathway SCFA Short-Chain Fatty Acids (Propionate, Butyrate, Acetate) GPR41 GPR41 (FFAR3) SCFA->GPR41 G_alpha_i_o Gαi/o GPR41->G_alpha_i_o activates G_alpha_q Gαq GPR41->G_alpha_q activates MAPK_pathway MAPK Pathway (ERK1/2, p38) GPR41->MAPK_pathway activates AC Adenylyl Cyclase G_alpha_i_o->AC inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3->Ca_mobilization Ca_mobilization->Cellular_Response MAPK_pathway->Cellular_Response

Caption: GPR41 Signaling Cascade.

Data Presentation

The following tables provide illustrative examples of quantitative data that can be obtained from flow cytometry experiments analyzing GPR41 expression. The data presented here are for demonstration purposes and should be replaced with experimentally derived values.

Table 1: GPR41 Agonist Potency (Illustrative Data)

Agonist (SCFA)EC50 (µM) for GPR41 Activation
Propionate30
Butyrate50
Acetate300

Table 2: GPR41 Expression in Different Cell Types (Illustrative Data)

Cell TypePercentage of GPR41+ Cells (%)Mean Fluorescence Intensity (MFI)
Human Peripheral Blood Mononuclear Cells (PBMCs)5 - 151500 ± 300
Murine Adipocytes20 - 403500 ± 500
Human Colonic Epithelial Cells10 - 252000 ± 400
HEK293T cells (transiently transfected with GPR41)60 - 808000 ± 1000
HEK293T cells (untransfected control)< 1100 ± 20

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of GPR41 Surface Expression on Suspension Cells (e.g., PBMCs)

This protocol details the steps for preparing and staining peripheral blood mononuclear cells (PBMCs) for the analysis of GPR41 surface expression.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Anti-human GPR41 antibody (fluorochrome-conjugated)

  • Isotype control antibody (matching fluorochrome)

  • Fc block (e.g., Human TruStain FcX™)

  • Viability dye (e.g., Propidium Iodide or a fixable viability dye)

  • 5 ml polystyrene round-bottom tubes

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Staining:

    • Adjust the cell concentration to 1 x 10^7 cells/ml in cold FACS buffer.

    • Aliquot 100 µl of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

    • Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

    • Add the fluorochrome-conjugated anti-GPR41 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 ml of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µl of FACS buffer.

    • If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the live, single-cell gate).

Protocol 2: Flow Cytometry Analysis of GPR41 Expression in Transiently Transfected Adherent Cells (e.g., HEK293T)

This protocol is designed for the analysis of GPR41 expression in an overexpression system, which is useful for antibody validation and functional studies.

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • GPR41 expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • PBS

  • Cell dissociation solution (e.g., TrypLE™ Express)

  • FACS Buffer

  • Anti-GPR41 antibody (fluorochrome-conjugated)

  • Isotype control antibody

  • Viability dye

  • 5 ml polystyrene round-bottom tubes

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 6-well plate to be 70-90% confluent at the time of transfection.

    • Transfect the cells with the GPR41 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Cell Harvesting and Preparation:

    • Gently wash the cells with PBS.

    • Add cell dissociation solution and incubate at 37°C until the cells detach.

    • Neutralize the dissociation solution with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with PBS and then resuspend in cold FACS buffer.

    • Perform a cell count.

  • Staining and Data Acquisition:

    • Follow the staining and data acquisition steps as described in Protocol 1 (steps 2 and 3).

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the flow cytometric analysis of GPR41-expressing cells, from sample preparation to data analysis.

GPR41_Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Source Cell Source (e.g., Blood, Tissue, Cell Culture) Single_Cell_Suspension Prepare Single-Cell Suspension Cell_Source->Single_Cell_Suspension Cell_Count Cell Counting and Viability Assessment Single_Cell_Suspension->Cell_Count Fc_Block Fc Receptor Blockade Cell_Count->Fc_Block Antibody_Incubation Incubate with Anti-GPR41 and Isotype Control Antibodies Fc_Block->Antibody_Incubation Wash_Steps Wash to Remove Unbound Antibodies Antibody_Incubation->Wash_Steps Viability_Stain Add Viability Dye Wash_Steps->Viability_Stain Flow_Cytometer Acquire on Flow Cytometer Viability_Stain->Flow_Cytometer Gating Gating Strategy (Live, Single Cells) Flow_Cytometer->Gating Identify_Populations Identify GPR41+ Populations Gating->Identify_Populations Quantification Quantify % Positive and MFI Identify_Populations->Quantification

References

Troubleshooting & Optimization

troubleshooting GPR41 modulator 1 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with GPR41 Modulator 1 in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to provide direct answers and actionable solutions to common solubility issues encountered during research.

Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1][2] Here are several strategies to mitigate this, starting with the simplest:

  • Optimize Dilution Technique: Add the DMSO stock solution to your aqueous medium dropwise while vortexing or stirring vigorously.[2] This rapid mixing helps prevent localized high concentrations of the compound that can initiate precipitation.[1]

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be cytotoxic and affect experimental outcomes.[2]

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in a mixture of the organic solvent and the aqueous medium before making the final dilution.[3]

  • Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious about the thermal stability of this compound.[1][2]

  • Sonication: After dilution, using a bath sonicator for a short period can help break up aggregates and re-dissolve the precipitate.[1]

Q2: I've optimized my dilution protocol, but this compound still precipitates. Are there alternative co-solvents I can try?

A2: Yes, if DMSO is not effective or is incompatible with your assay, other co-solvents can be used. The choice of co-solvent is compound-specific. It is crucial to test the tolerance of your experimental system (e.g., cell line) to any new solvent.[4]

Co-SolventCommon UseMax Recommended Concentration in Cell Culture
Ethanol Often used for compounds with moderate polarity.~0.5 - 1%
Polyethylene Glycol (PEG 300/400) Useful for highly hydrophobic compounds.~0.5%
Propylene Glycol A common vehicle for in vivo and in vitro studies.~0.5%
Dimethylformamide (DMF) A strong solvent, but can be more toxic than DMSO.<0.1%

Note: The maximum recommended concentrations are general guidelines and should be determined empirically for your specific cell line and assay conditions.

Q3: My compound has ionizable groups. Could adjusting the pH of my buffer improve the solubility of this compound?

A3: Absolutely. For ionizable compounds, solubility is highly dependent on the pH of the solution.[1][3]

  • Weakly Acidic Compounds: Are more soluble at pH values above their acid dissociation constant (pKa), where they exist in their ionized (salt) form.

  • Weakly Basic Compounds: Are more soluble at pH values below their pKa.

To leverage this, you must first determine the pKa of this compound. If it is, for example, a weak acid, preparing your buffer at a pH above its pKa could significantly enhance solubility.[3] It is critical to ensure the final pH is compatible with your experimental system.[4]

Q4: I am observing inconsistent results in my GPR41 functional assays. Could this be related to poor solubility?

A4: Yes, inconsistent results are a common consequence of poor compound solubility. If the compound is not fully dissolved, its effective concentration at the target receptor will be lower and more variable than intended.[3][5] Compound aggregates can also cause non-specific effects or light scattering that may interfere with assay readouts.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your final assay solution for any signs of cloudiness or precipitate before adding it to your cells.

    • Confirm Solubility Limit: Determine the kinetic solubility in your final assay medium to ensure you are working below the precipitation point. A nephelometric or turbidimetric assay can be used for this.[6][7]

    • Consider Advanced Formulations: If simple co-solvents or pH adjustments are insufficient, you may need to explore solubility-enhancing excipients like surfactants or cyclodextrins, which can form micelles or inclusion complexes to keep the compound dispersed.[2][8]

Visualizations and Workflows

GPR41 Signaling Pathway

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs).[9] Its primary signaling is through the Gi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA / Modulator GPR41 GPR41 (FFAR3) SCFA->GPR41 Binds G_protein Gi/o Protein GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Hormone Secretion) cAMP->Response Regulates

Caption: The GPR41 receptor signaling cascade via the Gi/o pathway.

Troubleshooting Workflow for Compound Precipitation

This workflow provides a logical sequence of steps to address compound precipitation in aqueous media.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Medium step1 Optimize Dilution - Add stock to buffer (not reverse) - Vortex vigorously during addition - Use pre-warmed buffer (37°C) start->step1 check1 Is precipitation resolved? step1->check1 step2 Prepare Intermediate Dilutions (e.g., in DMSO/media mix) check1->step2 No end_success Proceed with Experiment check1->end_success Yes check2 Is precipitation resolved? step2->check2 step3 Try Alternative Co-solvents (e.g., Ethanol, PEG, Propylene Glycol) Verify cell tolerance. check2->step3 No check2->end_success Yes check3 Is precipitation resolved? step3->check3 step4 Adjust Buffer pH (if compound is ionizable) Determine pKa first. check3->step4 No check3->end_success Yes check4 Is precipitation resolved? step4->check4 step5 Use Solubility Enhancers - Surfactants (e.g., Tween®) - Cyclodextrins check4->step5 No check4->end_success Yes step5->end_success end_fail Consider Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) step5->end_fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a stock solution of this compound in an organic solvent.

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of solvent required to achieve the desired high concentration (e.g., 10 mM). Use high-purity, anhydrous DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If needed, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied, but check for compound stability first.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

This protocol is optimized to minimize the risk of compound precipitation upon dilution.

  • Pre-warm Medium: Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the assay temperature (typically 37°C).[2]

  • Prepare for Mixing: Place the tube containing the pre-warmed medium on a vortex mixer set to a medium-high speed.

  • Add Stock Solution: While the medium is actively being vortexed, add the required volume of the this compound stock solution dropwise directly into the liquid (not down the side of the tube).[2]

  • Final Mix: Continue vortexing for an additional 30 seconds to ensure rapid and uniform dispersion.

  • Visual Check: Visually inspect the final solution for any signs of precipitation or turbidity before use.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the true equilibrium solubility of a compound.[11]

  • Preparation: Add an excess amount of solid this compound (enough so that undissolved solid remains visible) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[12]

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3][11]

  • Phase Separation: After incubation, separate the saturated solution from the excess solid. This is a critical step and can be done via centrifugation at high speed or by filtering through a 0.22 µm syringe filter that does not bind the compound.[11]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[12]

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Shake-Flask Method Workflow

Shake_Flask_Workflow A 1. Add Excess Solid Compound to Buffer B 2. Agitate at Constant Temp (24-48 hours) A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Sample Supernatant and Dilute C->D E 5. Quantify with HPLC or LC-MS D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

References

optimizing GPR41 modulator 1 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of GPR41 Modulator 1 in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what are its natural ligands?

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that plays a significant role in energy metabolism, immune responses, and gastrointestinal motility.[1] It is primarily expressed in adipose tissue, the gastrointestinal tract, and immune cells.[1] The natural activators (agonists) of GPR41 are short-chain fatty acids (SCFAs), which are produced by the fermentation of dietary fibers by the gut microbiota.[1][2][3]

The most potent and abundant SCFA ligands for GPR41 are summarized below.

Endogenous LigandReported EC50 Range (Potency)Notes
Propionate2.1 µM - 0.5 mMOften considered the most potent natural agonist.[3][4]
Butyrate~0.5 mMPotency is generally similar to or slightly lower than propionate.[3]
Acetate~0.5 mMGenerally the least potent of the three main SCFAs.[3]
PentanoateData variesSome studies show high potency for C5 carboxylic acids.[5]

EC50 (Half-maximal effective concentration) values can vary significantly between different assay systems and cell lines.

Q2: What is the primary signaling pathway activated by GPR41?

GPR41 primarily couples to the Gi/o family of G proteins.[1] Upon activation by a modulator, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Some studies also report that GPR41 can couple to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[3][7] Activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[2][8]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mod1 Modulator 1 GPR41 GPR41 (FFAR3) Mod1->GPR41 Binds Gi Gi/o GPR41->Gi Activates Gq Gq/11 GPR41->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Response Ca ↑ [Ca²⁺]i PLC->Ca Ca->Response

Caption: GPR41 signaling upon modulator binding.

Q3: How do I determine the optimal concentration and EC50 of this compound?

Determining the optimal concentration requires generating a dose-response curve to calculate the EC50 value. This involves stimulating cells expressing GPR41 with a range of modulator concentrations and measuring the resulting biological response.

This protocol is a general guideline for a common assay used to measure GPR41 activation.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing human GPR41.

    • Seed cells into a 96-well or 384-well black, clear-bottom microplate at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading buffer according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

    • Remove the culture medium from the wells and add the dye loading buffer.

    • Incubate the plate under appropriate conditions (e.g., 60 minutes at 37°C), protected from light.

  • Preparation of Modulator 1 Dilution Series:

    • Prepare a stock solution of Modulator 1 in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to create a range of concentrations. A 10-point, 1:3 or 1:5 dilution series is common. It is crucial to span a wide range, for example, from 1 nM to 100 µM, to capture the full sigmoidal curve.

    • Prepare a vehicle control (solvent only) and a positive control (e.g., propionate at a high concentration).

  • Assay Execution:

    • After incubation, wash the cells gently with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument then automatically adds the different concentrations of Modulator 1 to the wells.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak reading.

    • Normalize the data: Set the response from the vehicle control as 0% and the maximal response observed (or the response to the positive control) as 100%.

    • Plot the normalized response against the logarithm of the modulator concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50.[9][10]

Workflow_EC50 cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis A Seed GPR41-expressing cells in microplate C Load cells with calcium-sensitive dye A->C B Prepare Modulator 1 serial dilutions D Add Modulator 1 dilutions to cells C->D E Measure fluorescence change in plate reader D->E F Normalize response data (0-100%) E->F G Plot Log[Concentration] vs. Response F->G H Fit data to sigmoidal curve (4-parameter logistic) G->H I Determine EC50 Value H->I

Caption: Experimental workflow for EC50 determination.

Troubleshooting Guide

Q4: I am not observing any response to Modulator 1. What are the possible causes?

Lack of a cellular response can stem from several issues related to the cells, reagents, or the modulator itself. Use the following guide to diagnose the problem.

Troubleshooting_No_Response Start No response observed with Modulator 1 Check_PC Does the positive control (e.g., propionate) work? Start->Check_PC Check_Cells Is GPR41 expression confirmed in the cell line (e.g., via qRT-PCR, Western Blot)? Check_PC->Check_Cells Yes Sol_Assay Issue is with the assay setup or reagents (dye, buffer). Verify all components. Check_PC->Sol_Assay No Check_Modulator Is Modulator 1 soluble and stable in assay buffer? Check_Cells->Check_Modulator Yes Sol_Cells Issue is with the cells. Use a different clone, re-transfect, or try a different cell line. Check_Cells->Sol_Cells No Check_Concentration Was a sufficiently high concentration tested? Check_Modulator->Check_Concentration Yes Sol_Modulator Issue is with the modulator. Check solubility, re-synthesize, or verify structure. Check_Modulator->Sol_Modulator No Sol_Concentration Modulator may have low potency. Test higher concentrations. Check_Concentration->Sol_Concentration No Sol_Antagonist Modulator might be an antagonist or inactive. Perform antagonist assay. Check_Concentration->Sol_Antagonist Yes

Caption: Troubleshooting flowchart for no response.

Q5: My dose-response curve is not sigmoidal or has a very shallow slope. What does this mean?
  • Non-Sigmoidal Curve: This can indicate several issues. If the curve is biphasic (goes up, then down), it could suggest cytotoxicity at higher concentrations or complex allosteric effects. If it never plateaus, you may not have tested a high enough concentration to reach the maximal effect (Emax).

  • Shallow Slope (Hill Slope ≠ 1.0): A shallow slope can suggest non-specific binding, negative cooperativity, or that the modulator is acting on multiple targets with different affinities. It can also be an artifact of assay variability. Ensure that your assay window (the difference between minimum and maximum signal) is robust.

Q6: There is high variability between my experimental replicates. How can I improve consistency?

High variability can obscure real effects and lead to inaccurate EC50 values. To improve consistency:

  • Cell Handling: Ensure consistent cell passage numbers, seeding densities, and growth times. Avoid over-confluency.

  • Reagent Preparation: Prepare fresh dilutions of your modulator for each experiment. Ensure thorough mixing at each dilution step.

  • Assay Technique: Use automated liquid handlers for dye loading and compound addition if possible. If performing manually, be consistent with pipetting technique and timing. Ensure there are no air bubbles in the wells.

  • Plate Uniformity: Check for "edge effects" where wells on the outside of the plate behave differently. If observed, avoid using the outer rows and columns for critical measurements.

  • Instrument Settings: Use optimal instrument settings for gain and exposure to maximize the signal-to-noise ratio without saturating the detector.

References

GPR41 Modulator 1 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of "GPR41 Modulator 1," a novel compound targeting the G protein-coupled receptor 41.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental investigation of this compound's specificity and potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: My this compound shows activity in cells that do not express GPR41. What could be the reason?

A1: This is a strong indication of an off-target effect. Potential causes include:

  • Interaction with a related GPCR: GPR41 shares homology with other free fatty acid receptors like GPR43. Your modulator might be binding to and activating these related receptors.

  • Binding to an unrelated receptor or protein: The chemical structure of your modulator may allow it to interact with other proteins, ion channels, or enzymes within the cell.[1][2][3][4]

  • Non-specific membrane effects: At high concentrations, some compounds can disrupt the cell membrane, leading to artifacts in cellular assays.

Troubleshooting Steps:

  • Confirm GPR41 expression: Ensure the cell lines you are using as negative controls are indeed null for GPR41 expression via qPCR or Western blot.

  • Screen against related receptors: Test the activity of this compound against cell lines expressing GPR43 and other related GPCRs.

  • Perform a broad panel screen: Utilize a commercial service to screen your compound against a large panel of known receptors, ion channels, and enzymes to identify potential off-target interactions.[4][5]

  • Evaluate cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed effects are due to cytotoxicity at the tested concentrations.

Q2: I am observing inconsistent results in my functional assays (e.g., cAMP, calcium flux) with this compound. What are the possible causes?

A2: Inconsistent results in functional assays can stem from several factors:

  • Ligand-biased signaling: The modulator may activate different signaling pathways to varying extents compared to the endogenous ligand.[5] GPR41 is known to couple to both Gi/o and Gq proteins, and can also activate MAPK signaling pathways.[6][7][8][9]

  • Cell passage number and health: The expression levels of GPR41 and downstream signaling components can change with cell passage number and overall cell health.

  • Assay conditions: Variations in temperature, incubation times, and reagent concentrations can significantly impact the results of sensitive functional assays.

  • Probe dependency in allosteric modulation: If your modulator is an allosteric modulator, its effects can be dependent on the specific orthosteric ligand used in the assay.[10]

Troubleshooting Steps:

  • Characterize the full signaling profile: Test the modulator's effect on multiple downstream pathways, including cAMP accumulation (for Gi/o coupling), intracellular calcium mobilization (for Gq coupling), and ERK phosphorylation (for MAPK pathway activation).

  • Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent cell seeding densities.

  • Optimize assay parameters: Carefully optimize and standardize all assay conditions, including incubation times, temperatures, and reagent concentrations.

  • Test with multiple orthosteric agonists: If this compound is an allosteric modulator, test its effects in the presence of different known GPR41 agonists.

Q3: My radioligand binding assay shows that this compound has a high affinity for GPR41, but the functional potency is low. Why is there a discrepancy?

A3: A discrepancy between binding affinity and functional potency is not uncommon and can be explained by:

  • Partial agonism or antagonism: The modulator may bind with high affinity but only partially activate the receptor, or it could be an antagonist that binds but does not elicit a functional response.

  • Allosteric modulation: The compound might be an allosteric modulator that binds to a site distinct from the orthosteric ligand binding pocket, affecting the affinity or efficacy of the endogenous ligand without directly activating the receptor itself.[11][12]

  • Receptor reserve: The cell system used for the functional assay may have a low receptor reserve, meaning that a larger proportion of receptors need to be occupied to elicit a maximal response.

Troubleshooting Steps:

  • Determine the mode of action: Conduct functional assays in the presence of a known GPR41 agonist to determine if your modulator acts as an agonist, antagonist, or allosteric modulator.

  • Perform Schild analysis: For antagonists, a Schild analysis can determine the mode of antagonism (competitive vs. non-competitive).

  • Use a cell line with higher receptor expression: If possible, repeat the functional assays in a cell line engineered to overexpress GPR41 to overcome potential receptor reserve issues.

Data Presentation

Table 1: Off-Target Binding Profile of this compound

TargetBinding Affinity (Ki, nM)Fold Selectivity (vs. GPR41)
GPR41 [Insert experimental value]1
GPR43[Insert experimental value][Calculate]
Receptor X[Insert experimental value][Calculate]
Ion Channel Y[Insert experimental value][Calculate]
Enzyme Z[Insert experimental value][Calculate]

Table 2: Functional Activity Profile of this compound

AssayEC50 / IC50 (nM)Emax (% of control)
GPR41 (cAMP) [Insert experimental value][Insert experimental value]
GPR41 (Calcium Flux) [Insert experimental value][Insert experimental value]
GPR43 (cAMP)[Insert experimental value][Insert experimental value]
Receptor X (Functional Assay)[Insert experimental value][Insert experimental value]

Experimental Protocols

1. Radioligand Binding Assay for GPR41

  • Objective: To determine the binding affinity (Ki) of this compound for the GPR41 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing human GPR41.

    • Radioligand (e.g., [³H]-propionate or a suitable commercial radiolabeled antagonist).

    • This compound at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known GPR41 agonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

    • Scintillation vials and cocktail.

  • Procedure:

    • Prepare dilutions of this compound.

    • In a 96-well plate, add binding buffer, cell membranes, and either this compound, buffer (for total binding), or non-specific control.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

2. cAMP Functional Assay for Gi/o Coupling

  • Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity via the Gi/o pathway.

  • Materials:

    • CHO or HEK293 cells expressing GPR41.

    • Forskolin (an adenylyl cyclase activator).

    • This compound at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with this compound at various concentrations for a specified time.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for the recommended time.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

    • Generate a dose-response curve and determine the EC50 or IC50 of this compound.

3. Proteomics-Based Off-Target Identification

  • Objective: To identify potential off-target proteins of this compound in an unbiased manner.[13][14][15]

  • Materials:

    • Cell line of interest (e.g., a cell line where off-target effects are suspected).

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Mass spectrometer and associated reagents for quantitative proteomics (e.g., TMT or label-free quantification).

  • Procedure:

    • Culture cells and treat with either vehicle control or this compound for a defined period.

    • Harvest and lyse the cells.

    • Quantify protein concentration in the lysates.

    • Digest the proteins into peptides (e.g., with trypsin).

    • (Optional) Label the peptides with isobaric tags (e.g., TMT).

    • Analyze the peptide mixture using LC-MS/MS.

    • Process the mass spectrometry data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the presence of this compound.

    • Use bioinformatics tools to analyze the potential off-target proteins and their associated pathways.

Visualizations

GPR41_Signaling_Pathways cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gαi/o GPR41->Gi_o Gq_11 Gαq/11 GPR41->Gq_11 G_beta_gamma Gβγ GPR41->G_beta_gamma SCFA Short-Chain Fatty Acids (e.g., Propionate) SCFA->GPR41 Modulator1 This compound Modulator1->GPR41 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC MAPK MAPK Pathway (ERK1/2, p38) G_beta_gamma->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Gene Expression, Leptin Secretion) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

Caption: GPR41 Signaling Pathways

Off_Target_Investigation_Workflow Start Start: This compound Primary_Assay Primary Functional Assay (e.g., GPR41-expressing cells) Start->Primary_Assay Activity_Observed Activity Observed? Primary_Assay->Activity_Observed Negative_Control Negative Control Assay (GPR41-null cells) Activity_Observed->Negative_Control Yes No_Activity No On-Target Activity Activity_Observed->No_Activity No Off_Target_Activity Off-Target Activity? Negative_Control->Off_Target_Activity Broad_Screen Broad Panel Screening (Receptors, Ion Channels, Enzymes) Off_Target_Activity->Broad_Screen Yes Proteomics Unbiased Proteomics (e.g., LC-MS/MS) Off_Target_Activity->Proteomics Yes No_Off_Target No Off-Target Activity Detected Off_Target_Activity->No_Off_Target No Identify_Off_Target Identify Potential Off-Target(s) Broad_Screen->Identify_Off_Target Proteomics->Identify_Off_Target Validate_Off_Target Validate Off-Target (Binding & Functional Assays) Identify_Off_Target->Validate_Off_Target SAR Structure-Activity Relationship (SAR) for On- and Off-Target Activity Validate_Off_Target->SAR End End: Characterized Modulator SAR->End No_Off_Target->SAR

Caption: Off-Target Investigation Workflow

References

Technical Support Center: Overcoming GPR41 Modulator Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability with GPR41 modulators in solution. The following resources are designed to help you identify, troubleshoot, and resolve common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My GPR41 modulator solution has a visible precipitate after thawing. What should I do?

A1: Precipitation of your GPR41 modulator from a stock solution (commonly in DMSO) is a frequent issue. This can be caused by improper storage, exceeding the compound's solubility limit, or repeated freeze-thaw cycles.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.

  • Vortexing/Sonication: Vortex the solution thoroughly. If precipitation persists, sonicate the vial for a few minutes.

  • Solubility Check: Confirm that the concentration of your stock solution does not exceed the modulator's known solubility in the chosen solvent. If it does, prepare a new stock at a lower concentration.

  • Aliquotting: To prevent future issues, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q2: I am observing a loss of activity with my GPR41 modulator over time in my cell-based assays. What could be the cause?

A2: A gradual loss of activity suggests that your GPR41 modulator may be unstable under your experimental conditions. Several factors can contribute to this degradation.

Possible Causes & Solutions:

  • Aqueous Instability: Many small molecules are susceptible to hydrolysis in aqueous buffers and cell culture media, especially at 37°C.[2]

    • Solution: Prepare fresh dilutions of your modulator from a frozen stock solution immediately before each experiment. Minimize the incubation time in aqueous solutions when possible.

  • Stock Solution Degradation: Improper storage of stock solutions can lead to degradation.

    • Solution: Store stock solutions at -80°C in tightly sealed vials, protected from light.[1] Purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.[1]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[2]

    • Solution: Use low-binding plasticware (e.g., polypropylene) for solution preparation and storage.[2]

Q3: How can I systematically assess the stability of my GPR41 modulator?

A3: A systematic stability study using High-Performance Liquid Chromatography (HPLC) is the standard method to quantify the degradation of a compound over time.[1][3] This involves subjecting the modulator to various stress conditions.

Key Stress Conditions to Test: [4][5]

  • Temperature: Incubate solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

  • pH: Assess stability in buffers with varying pH values (e.g., acidic, neutral, basic).[4]

  • Light Exposure: Expose a solution to UV and visible light and compare it to a sample kept in the dark.[1][4]

  • Oxidation: Introduce a mild oxidizing agent to assess susceptibility to oxidation.

A detailed protocol for an HPLC-based stability study is provided in the "Experimental Protocols" section below.

Troubleshooting Unstable Modulator Activity

This decision-making workflow can help you diagnose and address issues related to the instability of your GPR41 modulator.

GPR41_Troubleshooting_Workflow start Start: Inconsistent or Diminishing Modulator Activity check_precipitate Q: Is there visible precipitate in the stock solution? start->check_precipitate warm_sonicate A: Warm (37°C), vortex, and/or sonicate the solution. check_precipitate->warm_sonicate Yes check_fresh_dilution Q: Are you using freshly prepared dilutions for each experiment? check_precipitate->check_fresh_dilution No check_solubility Q: Does precipitate remain? warm_sonicate->check_solubility lower_concentration A: Prepare a new stock at a lower concentration. Aliquot. check_solubility->lower_concentration Yes aliquot_stock A: Aliquot stock for single use to avoid freeze-thaw cycles. check_solubility->aliquot_stock No prepare_fresh A: Always prepare fresh working solutions from a stable stock. check_fresh_dilution->prepare_fresh No perform_stability_study Suspect Intrinsic Instability: Perform HPLC Stability Study check_fresh_dilution->perform_stability_study Yes prepare_fresh->perform_stability_study stability_data Analyze Stability Data: Identify conditions causing degradation (pH, temp, light, time). perform_stability_study->stability_data modify_protocol Modify Experimental Protocol: - Adjust buffer pH - Minimize incubation time - Use low-binding plates - Protect from light stability_data->modify_protocol GPR41_Signaling ligand SCFA / GPR41 Modulator gpr41 GPR41 Receptor ligand->gpr41 Activates gi_o Gαi/o gpr41->gi_o Couples to gq Gαq gpr41->gq Can also couple to mapk MAPK Cascade (ERK1/2, p38) gpr41->mapk Can activate ac Adenylyl Cyclase (AC) gi_o->ac Inhibits plc Phospholipase C (PLC) gq->plc Activates camp ↓ cAMP ac->camp ip3 IP3 plc->ip3 ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Triggers release

References

Technical Support Center: Improving GPR41 Modulator 1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GPR41 modulator research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of GPR41 modulators. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving in vivo efficacy with GPR41 modulators?

A1: Researchers often face challenges related to the modulator's physicochemical properties, which can lead to poor solubility and bioavailability. Other significant hurdles include off-target effects and the complex physiological role of GPR41, which can produce variable and sometimes contradictory results depending on the animal model and disease context.[1][2] Species-specific differences in GPR41 pharmacology between rodents and humans also present a translational challenge.[1][2]

Q2: What are the known signaling pathways for GPR41?

A2: GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is primarily activated by short-chain fatty acids (SCFAs) such as propionate.[1] It predominantly couples to the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Downstream signaling can involve pathways such as the phospholipase C (PLC) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, as well as the PI3K-AKT-mTOR pathway.[4][5]

Q3: What are the key physiological roles of GPR41 activation?

A3: GPR41 activation is involved in various physiological processes. In the gut, it can stimulate the secretion of hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are important for glucose homeostasis and appetite regulation.[6][7] It also plays a role in energy expenditure and modulating the sympathetic nervous system.[5][6] Additionally, GPR41 is expressed in immune cells and has been implicated in inflammatory responses.[1]

Q4: Are there known synthetic agonists for GPR41?

A4: Yes, one of the most well-characterized synthetic agonists for GPR41 is AR420626.[6][8][9][10] This compound has been used in various in vivo studies to investigate the therapeutic potential of GPR41 activation in conditions like asthma, eczema, and hepatocellular carcinoma.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with GPR41 modulators.

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable in vivo efficacy despite in vitro potency 1. Poor Pharmacokinetics (PK): The modulator may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue. 2. Suboptimal Formulation: The modulator may not be adequately solubilized for in vivo administration, leading to precipitation and inconsistent dosing. 3. Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary receptor occupancy at the target site.1. PK/PD Studies: Conduct pharmacokinetic studies to determine the modulator's half-life, clearance, and bioavailability.[11] This will inform appropriate dosing regimens. 2. Formulation Optimization: Experiment with different vehicle compositions to improve solubility. Common vehicles for oral gavage include solutions with co-solvents like PEG300 or solubilizing agents like Tween 80. Prepare fresh formulations for each experiment. 3. Dose-Response Studies: Perform a dose-escalation study to determine the optimal dose for target engagement and efficacy.[11]
High variability in experimental results between animals 1. Inconsistent Dosing: This can be due to compound precipitation in the formulation or improper administration technique (e.g., oral gavage). 2. Biological Variability: Differences in the gut microbiota of individual animals can influence the levels of endogenous GPR41 ligands (SCFAs), potentially impacting the response to an exogenous modulator.[3]1. Standardize Procedures: Ensure the formulation is homogenous before each administration by vortexing or sonicating. Refine and standardize the oral gavage technique to minimize variability.[12][13] 2. Animal Acclimation and Diet: Acclimate animals to the housing conditions and provide a standardized diet to help normalize the gut microbiota. Consider co-housing animals to promote a more uniform gut microbiome.
Unexpected or contradictory physiological effects 1. Off-Target Effects: The modulator may be interacting with other receptors or cellular targets. 2. Complex GPR41 Biology: The role of GPR41 can be context-dependent, with different effects observed in different tissues or disease models.[1][2] For example, GPR41 knockout mice have shown both lean and obese phenotypes in different studies.[3]1. Selectivity Profiling: Test the modulator against a panel of other GPCRs and relevant off-targets to assess its selectivity. 2. Use of Knockout Models: Compare the effects of the modulator in wild-type versus GPR41 knockout animals to confirm that the observed effects are GPR41-dependent.[14]
Difficulty in assessing target engagement in vivo 1. Lack of Direct Readout: It can be challenging to directly measure receptor occupancy in target tissues in living animals.1. Pharmacodynamic (PD) Biomarkers: Measure downstream biomarkers that are known to be regulated by GPR41 activation. For example, monitor plasma levels of GLP-1 or PYY following modulator administration.[6][7] Ensure appropriate sample handling to prevent degradation of these peptide hormones.[15][16]

Data Presentation

In Vivo Efficacy of GPR41 Modulator 1 (AR420626)
Animal Model Disease/Condition Dose Route of Administration Key Findings Reference
BALB/c MiceAllergic AsthmaNot SpecifiedNot SpecifiedDecreased number of immune cells in bronchoalveolar lavage fluid; Suppressed inflammatory cytokine expression in the lung.[8]
BALB/c MiceEczemaNot SpecifiedNot SpecifiedDecreased number of immune cells in the skin; Suppressed inflammatory cytokine expression in skin tissue.[8]
Xenograft MiceHepatocellular CarcinomaNot SpecifiedNot SpecifiedSuppressed growth of HepG2 xenografts by inducing apoptosis.[9][10]
Wild-type MiceGlucose HomeostasisNot SpecifiedNot SpecifiedIncreased glucose-stimulated GLP-1 secretion.[6]
Effects of GPR41 Knockout in Mice
Genetic Background Diet Key Phenotypic Changes Reference
Not SpecifiedNot SpecifiedImpaired oral glucose tolerance.[6]
Not SpecifiedNot SpecifiedReduced glucose-stimulated GLP-1 secretion.[6]
Not SpecifiedNot SpecifiedFaster intestinal transit rate.[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of a GPR41 Agonist in a Mouse Model of Diet-Induced Obesity

1. Objective: To evaluate the effect of a GPR41 agonist on glucose tolerance and GLP-1 secretion in diet-induced obese (DIO) mice.

2. Materials:

  • GPR41 agonist (e.g., AR420626)

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Oral gavage needles (20-gauge, curved)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Glucose meter and strips

  • GLP-1 ELISA kit

  • DPP-4 inhibitor (for GLP-1 measurement)

3. Methods:

  • Induction of Obesity:

    • House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity).

    • Feed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

    • Monitor body weight and food intake weekly.

  • Formulation of GPR41 Agonist:

    • Prepare a stock solution of the GPR41 agonist in 100% DMSO.

    • On the day of the experiment, prepare the final dosing solution by diluting the stock solution in the vehicle to the desired final concentration. For example, for a 10 mg/kg dose in a 10 mL/kg volume, the final concentration would be 1 mg/mL.

    • Vortex the formulation thoroughly to ensure it is a homogenous solution or a fine suspension.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice for 6 hours (with free access to water).

    • Administer the GPR41 agonist or vehicle via oral gavage.

    • 30 minutes after compound administration, collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point using a glucometer.

  • GLP-1 Measurement:

    • In a separate cohort of fasted mice, administer a DPP-4 inhibitor 15-30 minutes prior to the administration of the GPR41 agonist or vehicle to prevent GLP-1 degradation.[15][16]

    • Administer the GPR41 agonist or vehicle via oral gavage.

    • 30 minutes later, administer a glucose solution (2 g/kg) via oral gavage.

    • Collect blood into EDTA-coated tubes containing a DPP-4 inhibitor at a time point corresponding to the peak of GLP-1 secretion (e.g., 10-15 minutes post-glucose).

    • Centrifuge the blood to separate the plasma and store at -80°C until analysis.

    • Measure active GLP-1 levels using a commercially available ELISA kit.

4. Data Analysis:

  • Calculate the area under the curve (AUC) for the OGTT data.

  • Compare the glucose AUC and individual time-point glucose levels between the vehicle- and agonist-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

  • Compare plasma GLP-1 levels between the vehicle- and agonist-treated groups using a t-test.

Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (e.g., Propionate) GPR41 GPR41 (FFAR3) SCFA->GPR41 binds Gi_o Gi/o GPR41->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits PLC PLC Gi_o->PLC activates PI3K PI3K Gi_o->PI3K activates cAMP ↓ cAMP AC->cAMP Hormone_Secretion Hormone Secretion (GLP-1, PYY) cAMP->Hormone_Secretion ERK ERK1/2 PLC->ERK ERK->Hormone_Secretion Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., DIO Mice) Dosing Administer Modulator/Vehicle (e.g., Oral Gavage) Animal_Model->Dosing Modulator_Prep Prepare GPR41 Modulator and Formulation Modulator_Prep->Dosing Challenge Physiological Challenge (e.g., OGTT) Dosing->Challenge Sampling Collect Samples (Blood, Tissues) Challenge->Sampling Biochemical_Assays Biochemical Assays (Glucose, GLP-1, PYY) Sampling->Biochemical_Assays Data_Analysis Statistical Analysis (AUC, t-test, ANOVA) Biochemical_Assays->Data_Analysis

References

Technical Support Center: GPR41 Modulator 1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of GPR41 modulator 1.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of GPR41 signaling?

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate.[1][2][3] Upon activation, GPR41 primarily couples to the Gi/o protein pathway.[4] This leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling cascades, including the MAPK/ERK pathway.[1][5]

Q2: Which cytotoxicity assays are recommended for assessing this compound?

A variety of in vitro cytotoxicity assays can be employed. Commonly used methods include:

  • Metabolic Viability Assays (e.g., MTS, MTT): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to cell number.[6]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of cytotoxicity.[7][8] Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon membrane damage.[8]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the modulator induces programmed cell death. For instance, studies have used flow cytometry to analyze apoptosis rates.[9][10]

The choice of assay depends on the specific research question and the expected mechanism of cytotoxicity.

Q3: What are some common controls to include in my cytotoxicity experiments?

Proper controls are crucial for interpreting your results accurately. Key controls include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound.

  • Untreated Control: Cells in culture medium alone to establish a baseline for cell viability.

  • Positive Control: A compound known to induce cytotoxicity in your cell line to ensure the assay is working correctly.

  • Compound Interference Control: this compound in cell-free media to check for direct interference with the assay reagents.[11]

Troubleshooting Guide

High variability, low signal, or unexpected results can be common challenges in cytotoxicity assays. This guide addresses specific issues that may arise during the assessment of this compound.

Problem Potential Cause Recommended Solution
High Background Signal - Test compound interferes with assay reagents.- High pH of the culture medium.- Contamination of reagents or cultures.- Run a control with the test compound in cell-free media to assess for direct reduction of the assay substrate.[11]- Ensure the culture medium is properly buffered at a physiological pH.[11]- Use sterile techniques and fresh, high-quality reagents.
Low Signal or Poor Sensitivity - Insufficient cell number.- Low metabolic activity of the chosen cell line.- Sub-optimal incubation time with the assay reagent.- Increase the initial cell seeding density or extend the culture period.[11]- Choose a cell line known to express GPR41 and exhibit robust metabolic activity.- Optimize the incubation time for the viability reagent to allow for sufficient signal generation.[12]
High Variability Between Replicates - Inconsistent cell seeding.- "Edge effect" in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before and during seeding.[11]- Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.- Use calibrated pipettes and consistent pipetting techniques.
Unexpected Increase in Viability - The modulator may have proliferative effects at certain concentrations.- The compound may interfere with the assay to produce a false positive signal.- Perform a cell proliferation assay (e.g., BrdU incorporation) to confirm mitogenic effects.- Refer to the compound interference control to rule out assay artifacts.
Discrepancy Between Different Cytotoxicity Assays - Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity).- The kinetics of cell death may vary depending on the mechanism.- Use a multi-parametric approach by employing at least two different types of cytotoxicity assays.- Perform time-course experiments to understand the dynamics of the cytotoxic response.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines and assays. This data is for illustrative purposes only.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293 (GPR41 expressing)MTS Assay4825.3
HT-29LDH Release Assay4832.8
CHO-K1 (GPR41 expressing)CellTiter-Glo®2418.9
HepG2MTS Assay7245.1

Experimental Protocols

MTS Cell Viability Assay

Principle: This colorimetric assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle and untreated controls.

  • Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH Release Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. The released LDH catalyzes the conversion of a substrate to a colored product, and the absorbance of the product is proportional to the number of lysed cells.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTS assay.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualizations

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA / this compound GPR41 GPR41 (FFAR3) SCFA->GPR41 Binds G_alpha_i_o Gαi/o GPR41->G_alpha_i_o Activates AC Adenylate Cyclase G_alpha_i_o->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_alpha_i_o->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: GPR41 signaling pathway upon ligand binding.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Overnight Incubation for Cell Adherence Seed_Cells->Adherence Add_Modulator Add Serial Dilutions of this compound Adherence->Add_Modulator Incubate Incubate for 24-72 hours Add_Modulator->Incubate Add_Reagent Add Assay Reagent (e.g., MTS, LDH substrate) Incubate->Add_Reagent Incubate_Reagent Incubate as per Protocol Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance/Luminescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Viability/Cytotoxicity Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: General workflow for cytotoxicity assessment.

References

minimizing non-specific binding of GPR41 modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of GPR41 Modulator 1 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and what is its primary signaling pathway?

G Protein-Coupled Receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that is primarily activated by short-chain fatty acids (SCFAs) like propionate.[1][2][3] Upon activation, GPR41 predominantly couples to the Gi/o protein pathway.[1] This coupling leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR41 activation can stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically activating extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[5][6]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o couples to SCFA SCFA / Modulator 1 SCFA->GPR41 activates AC Adenylate Cyclase Gi_o->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2, p38) Gi_o->MAPK_pathway activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_pathway->Cellular_Response Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Controls Verify Controls (No Target, Excess Unlabeled Ligand) Start->Check_Controls Optimize_Blocking Optimize Blocking Step Check_Controls->Optimize_Blocking Controls OK Modify_Buffer Modify Assay Buffer Optimize_Blocking->Modify_Buffer Adjust_Concentration Adjust Modulator 1 Concentration Modify_Buffer->Adjust_Concentration Review_Wash Review Wash Steps Adjust_Concentration->Review_Wash Reassess Re-evaluate Binding Review_Wash->Reassess Reassess->Optimize_Blocking Issue Persists Success Acceptable Non-Specific Binding Reassess->Success Issue Resolved Further_Troubleshooting Consult Further Resources Success->Further_Troubleshooting Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture GPR41-expressing cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well plate (Total & NSB wells) Membrane_Prep->Plate_Setup Incubation Incubate with Radioligand and Membranes Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Data_Plot Plot Binding Curve Calculation->Data_Plot

References

GPR41 modulator 1 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GPR41 modulators. It addresses common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and why is its modulation a subject of research?

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[1] These SCFAs are produced by the gut microbiota through the fermentation of dietary fiber.[1] GPR41 is implicated in various physiological processes, including energy homeostasis, immune responses, and gastrointestinal motility, making it a potential therapeutic target for metabolic and inflammatory diseases.[2][3]

Q2: What are the natural ligands for GPR41 and what is their potency?

The primary natural ligands for GPR41 are the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate.[1] These ligands exhibit relatively low potency, with EC50 values typically in the millimolar (mM) range.[1] This low potency can be a source of experimental variability and may require high concentrations for in vitro assays, which can sometimes lead to off-target effects.

Q3: What is "GPR41 Modulator 1" and what is its reported potency?

For the purpose of this guide, "this compound" will refer to the selective synthetic agonist AR420626 . The potency of AR420626 can vary depending on the experimental system. Below is a summary of reported potency values.

This compound (AR420626) Potency
Parameter Reported Value
EC50Varies by study and assay
Known ApplicationSelective agonist for GPR41

Note: Specific EC50 values for AR420626 are not consistently reported across the literature, contributing to experimental variability. Researchers should empirically determine the potency in their specific assay system.

Q4: Are there known antagonists for GPR41?

Yes, β-hydroxybutyrate (β-HB), a ketone body, has been identified as a potent antagonist of GPR41.[4] It can inhibit GPR41 signaling, for instance, by suppressing propionate-induced sympathetic activation.[4]

Q5: Why are there conflicting results in studies using GPR41 knockout mice?

Studies using GPR41 knockout mice have reported inconsistent phenotypes, particularly concerning inflammation and obesity.[1] This variability is attributed to several factors, including:

  • Differences in disease models: The specific model of colitis, asthma, or arthritis can influence the outcome.[1]

  • Inbred mouse strains: The genetic background of the mice can affect their response to GPR41 deletion.[1]

  • Gut microbiota composition: The gut microbiome produces the natural ligands for GPR41, and variations in its composition between animal facilities can lead to different phenotypes.[4]

  • Non-specific knockout effects: The genetic manipulation itself could have unintended consequences.[1]

Troubleshooting Guides

Inconsistent Agonist/Antagonist Potency (EC50/IC50 Values)

Problem: You are observing significant variability in the potency of your GPR41 modulator in different experimental runs or compared to published data.

Possible Cause Troubleshooting Step
Cell Line Instability Ensure you are using a consistent passage number for your cells. High-passage cells can have altered receptor expression and signaling. Perform regular cell line authentication.
Assay-Dependent Variability The observed potency can differ between assay formats (e.g., calcium mobilization vs. GTPγS binding vs. cAMP). Stick to one validated assay for comparative studies.
Ligand Degradation Prepare fresh dilutions of your modulator for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Reagent Variability Use the same source and lot of critical reagents, such as serum and assay buffers, to minimize variability.
Low Receptor Expression If using a transient transfection system, optimize transfection efficiency. For stable cell lines, periodically check receptor expression levels via qPCR or Western blot.
Issues with GPR41 Expression Analysis

Problem: You are having difficulty detecting GPR41 protein by Western blot or immunohistochemistry (IHC), or you are getting conflicting mRNA and protein expression results.

Possible Cause Troubleshooting Step
Poor Antibody Quality The lack of reliable antibodies is a major challenge in GPR41 research.[1] Validate your antibody using appropriate controls, such as tissue from GPR41 knockout mice or cells with siRNA-mediated knockdown of GPR41.[1] Consider using multiple antibodies targeting different epitopes.[1]
Low Protein Expression GPR41 expression can be low in some tissues and cell lines. Optimize your protein extraction and Western blot protocols for low-abundance proteins. Use an antibody blocking peptide to confirm the specificity of the signal.[5][6]
mRNA vs. Protein Correlation GPR41 mRNA levels may not directly correlate with functional protein levels.[1] Post-transcriptional and post-translational modifications can influence the final protein amount.
Tissue-Specific Expression GPR41 expression is tissue-specific.[1] Ensure you are using the correct tissue type based on published literature. Be aware that reports on expression in some tissues, like adipose tissue, are conflicting.[4]
Problems with Cell-Based Functional Assays

Problem: You are experiencing a low signal-to-noise ratio, high background, or no response in your calcium mobilization or GTPγS binding assays.

Possible Cause Troubleshooting Step
Suboptimal Cell Health Ensure cells are healthy and not overgrown before starting the assay. Plate cells at the optimal density.
Incorrect G-protein Coupling GPR41 primarily couples to Gi/o proteins.[3] For calcium mobilization assays, you may need to co-transfect a promiscuous G-protein, such as Gα16, to redirect the signal to the calcium pathway.[7]
Assay Buffer Composition The composition of the assay buffer, including the concentration of ions like Mg2+ and Na+, can significantly impact G-protein activation in GTPγS binding assays.[8] Optimize buffer conditions for your specific system.
Dye Loading Issues (Calcium Assay) Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM).[7] Incubate for the optimal time and temperature, and check for even dye distribution.
High Basal Activity High basal signaling can mask the effect of your modulator. This can be due to receptor overexpression or constitutive activity. Titrate the amount of receptor plasmid in transient transfections or select a stable clone with appropriate expression levels.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring GPR41 activation in a recombinant cell line (e.g., HEK293T) using a fluorescent calcium indicator.

  • Cell Seeding: Seed HEK293T cells in a 96-well, black-walled, clear-bottom plate. Allow cells to adhere and reach 70-80% confluency.

  • Transfection (if necessary): Co-transfect cells with a GPR41 expression vector and a promiscuous Gα16 plasmid to couple the Gi/o-mediated signal to calcium release.[7]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).[7] Remove the cell culture medium and add the dye-loading buffer to each well. Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of your GPR41 modulator (e.g., AR420626) in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR).[9] Measure the baseline fluorescence, then add the modulator dilutions and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the modulator concentration to determine the EC50 value.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins by GPR41 upon agonist stimulation.

  • Membrane Preparation: Prepare cell membranes from cells expressing GPR41.

  • Assay Buffer: Prepare an assay buffer containing MgCl2, NaCl, and GDP.

  • Reaction Setup: In a 96-well plate, add the cell membranes, varying concentrations of the GPR41 agonist, and [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Scintillation Counting: Dry the filter mat and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Agonist stimulation will increase the amount of bound [35S]GTPγS. Plot the counts per minute (CPM) against the agonist concentration to determine the EC50 and Emax values.

siRNA-Mediated Knockdown of GPR41

This protocol provides a general workflow for reducing GPR41 expression in cell culture.

  • siRNA Selection: Obtain validated siRNAs targeting GPR41 and a non-targeting scramble control siRNA.

  • Cell Seeding: Plate cells so they are 50-70% confluent at the time of transfection.

  • Transfection:

    • Dilute the siRNA in an appropriate transfection medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the reduction in GPR41 expression at both the mRNA and protein levels.

    • mRNA: Use quantitative real-time PCR (qRT-PCR) with primers specific for GPR41.

    • Protein: Use Western blotting with a validated GPR41 antibody.

Visualizations

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein (αβγ) GPR41->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates SCFA SCFA / Modulator 1 (Agonist) SCFA->GPR41 Antagonist β-hydroxybutyrate (Antagonist) Antagonist->GPR41 cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release ERK MAPK/ERK Phosphorylation PLC->ERK

Caption: GPR41 Signaling Pathway

Experimental_Workflow cluster_assay Functional Assay cluster_validation Target Validation start Start: Select Assay calcium Calcium Mobilization start->calcium Gq/11 or Gα16 gtp GTPγS Binding start->gtp Gi/o, Gs, Gq camp cAMP Assay start->camp Gi/o, Gs end_assay Determine EC50 / IC50 calcium->end_assay gtp->end_assay camp->end_assay knockdown siRNA Knockdown knockdown->start Validate target in assay system qpcr qPCR (mRNA level) knockdown->qpcr wb Western Blot (Protein level) knockdown->wb

Caption: Experimental Workflow for GPR41 Modulator Characterization

Variability_Sources cluster_biological Biological Factors cluster_technical Technical Factors center_node Experimental Outcome Variability cell_line Cell Line (Passage, Stability) cell_line->center_node receptor_exp Receptor Expression Levels receptor_exp->center_node animal_model Animal Model (Strain, Microbiota) animal_model->center_node tissue_type Tissue-Specific Differences tissue_type->center_node assay_type Assay Choice (Ca²⁺, GTPγS, etc.) assay_type->center_node reagents Reagent Quality (Antibodies, Ligands) reagents->center_node protocol Protocol Execution protocol->center_node data_analysis Data Analysis Methods data_analysis->center_node

Caption: Key Sources of Experimental Variability in GPR41 Research

References

selecting appropriate controls for GPR41 modulator 1 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR41 modulator 1 studies. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and troubleshooting experiments involving GPR41 modulation.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a GPR41 modulator study?

A1: Proper controls are critical for interpreting your results accurately. Here’s a breakdown of recommended controls:

  • Positive Controls:

    • Endogenous Agonists: Short-chain fatty acids (SCFAs) are the natural ligands for GPR41. Propionate and butyrate are potent activators.[1] Use a concentration range that covers the expected EC50 (typically in the micromolar to millimolar range).

    • Selective Synthetic Agonists: If available, a well-characterized synthetic GPR41 agonist with a known EC50 provides a more specific positive control.

  • Negative Controls:

    • Vehicle Control: This is the solvent used to dissolve your test compound and SCFAs. Common vehicles for SCFAs include sterile, pH-neutralized aqueous solutions (e.g., PBS or cell culture medium). For synthetic modulators, the vehicle is often DMSO. It's crucial to test the vehicle alone to ensure it doesn't elicit a response.

    • GPR41 Knockout/Knockdown Cells or Tissues: The most definitive negative control is a system lacking the target receptor. If your modulator shows an effect in wild-type cells but not in GPR41 knockout or siRNA-mediated knockdown cells, it strongly suggests the effect is GPR41-dependent.[2][3]

    • Pharmacological Inhibition of GPR41 Signaling: Since GPR41 primarily couples to Gi/o proteins, pre-treatment of cells with pertussis toxin (PTX) should abolish the signaling cascade initiated by a GPR41 agonist.[4] This confirms the involvement of the Gi/o pathway.

    • Inactive Enantiomer/Structural Analog: If your modulator has a stereocenter and one enantiomer is inactive, or if a structurally similar but inactive compound is available, it can serve as an excellent negative control.

Q2: My GPR41 agonist is not showing any effect in my cell line. What are the possible reasons and how can I troubleshoot this?

A2: This is a common issue with several potential causes. Here’s a troubleshooting guide:

  • Low or No GPR41 Expression:

    • Problem: The cell line you are using may not endogenously express GPR41 at a sufficient level.

    • Solution:

      • Verify GPR41 expression using RT-qPCR for mRNA levels and/or Western blot or flow cytometry for protein levels.

      • Consider using a cell line known to express GPR41 (e.g., certain enteroendocrine or adipocyte cell lines) or transiently or stably transfect your cells with a GPR41 expression vector.

  • Suboptimal Assay Conditions:

    • Problem: The assay may not be sensitive enough to detect a response.

    • Solution:

      • cAMP Assays: For Gi-coupled receptors like GPR41, you need to stimulate adenylyl cyclase with forskolin to generate a baseline cAMP level that can then be inhibited by your agonist. Optimize the forskolin concentration. Also, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and enhance the signal window.

      • Calcium Mobilization Assays: GPR41 does not typically signal through Gq to induce calcium release. To use a calcium mobilization assay, you may need to co-express a promiscuous G-protein, such as Gα16 or a chimeric G-protein (e.g., Gqi5), which couples to Gi-linked receptors and redirects the signal to the calcium pathway.

      • Agonist Concentration and Incubation Time: Ensure you are using a sufficient concentration range of your agonist and have an appropriate stimulation time. Perform a time-course experiment to determine the optimal stimulation period.

  • Compound Instability or Insolubility:

    • Problem: Your modulator may be degrading in the assay medium or precipitating out of solution.

    • Solution:

      • Prepare fresh dilutions of your compound for each experiment.

      • Check the solubility of your compound in the assay buffer. You may need to adjust the vehicle concentration (e.g., DMSO), but be mindful of vehicle toxicity.

  • Cell Health and Passage Number:

    • Problem: Unhealthy cells or cells at a high passage number can exhibit altered signaling responses.

    • Solution:

      • Ensure your cells are healthy and within a low passage number range.

      • Perform a cell viability assay to confirm that the cells are not being adversely affected by your experimental conditions.

Q3: How can I differentiate between GPR41- and GPR43-mediated effects?

A3: GPR41 and GPR43 are closely related receptors that share some endogenous ligands, which can complicate the interpretation of results. Here are strategies to distinguish their activities:

  • Receptor-Specific Cell Lines: The most straightforward approach is to use cell lines that selectively express either GPR41 or GPR43. This can be achieved through transfection of a null cell line (e.g., HEK293) with an expression vector for only one of the receptors.

  • Differential Signaling Pathways: GPR41 exclusively couples to Gi/o, leading to a decrease in cAMP.[1] GPR43, on the other hand, can couple to both Gi/o and Gq/11, resulting in both a decrease in cAMP and an increase in intracellular calcium.[1] Therefore, if your compound elicits a robust calcium response in cells co-expressing both receptors, it is likely acting at least in part through GPR43.

  • Selective Modulators: Utilize agonists and antagonists with known selectivity for GPR41 over GPR43, and vice versa. While highly selective tool compounds are still emerging, some are available and can be used to probe the involvement of each receptor.

  • Knockout/Knockdown Approaches: In more complex systems like primary cells or in vivo models, comparing the effects of your modulator in wild-type versus GPR41-knockout and GPR43-knockout animals or cells is the gold standard for assigning a specific role to each receptor.[2][3]

GPR41 Modulator Potency and Selectivity

The following table summarizes the potency of common endogenous and synthetic modulators of GPR41. Note that the development of highly selective GPR41 modulators is an active area of research, and data on selectivity against GPR43 is not always available.

ModulatorTypeGPR41 EC50/IC50GPR43 EC50/IC50Selectivity
PropionateEndogenous Agonist~10-50 µM~50-100 µMGPR41 ≥ GPR43
ButyrateEndogenous Agonist~10-50 µM~50-100 µMGPR41 ≥ GPR43
AcetateEndogenous Agonist>1 mM~10-100 µMGPR43 >> GPR41
AR420626Synthetic AgonistReported as a selective GPR41 agonist; specific EC50 values vary between studies.Less active or inactive.GPR41 selective
Compound 1-2 (Tetrahydroquinoline derivative)Synthetic Agonist0.61 ± 0.09 µMNot reportedReported as GPR41 selective
Compound 1-3 (Tetrahydroquinoline derivative)Synthetic Agonist/PAM0.32 ± 0.05 µMNot reportedReported as GPR41 selective

Note: EC50 and IC50 values can vary depending on the cell line and assay format used. The above values are approximate and should be used as a guide.

Experimental Protocols & Workflows

GPR41 Signaling Pathway

GPR41 is a Gi/o-coupled receptor. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other downstream signaling pathways, such as the MAPK/ERK pathway.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 Gi_alpha Gαi GPR41->Gi_alpha activates Modulator GPR41 Modulator (e.g., Propionate) Modulator->GPR41 binds AC Adenylyl Cyclase Gi_alpha->AC inhibits G_betagamma Gβγ ERK ERK G_betagamma->ERK activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to pERK pERK ERK->pERK phosphorylates pERK->Cellular_Response leads to

Caption: GPR41 signaling pathway.

Experimental Workflow for Screening GPR41 Modulators

This workflow outlines the key steps for identifying and characterizing novel GPR41 modulators.

Experimental_Workflow start Start primary_screen Primary Screen (e.g., cAMP assay) start->primary_screen dose_response Dose-Response & Potency (EC50/IC50 determination) primary_screen->dose_response Active Hits selectivity Selectivity Assays (vs. GPR43) dose_response->selectivity downstream Downstream Signaling (e.g., ERK phosphorylation) selectivity->downstream Selective Hits functional Functional Assays (e.g., cell migration, hormone secretion) downstream->functional end End functional->end

Caption: Experimental workflow for GPR41 modulator screening.

Detailed Methodologies

cAMP Measurement Assay

This protocol is designed to measure the inhibition of cAMP production following GPR41 activation.

Materials:

  • Cells expressing GPR41

  • GPR41 agonist (test compound or positive control)

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well plates

Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Compound Pre-incubation (for antagonists): If testing an antagonist, add the compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add the GPR41 agonist (in the presence of a constant concentration of forskolin and a PDE inhibitor) to the wells. For Gi-coupled receptors, forskolin is necessary to induce a measurable baseline of cAMP.

  • Incubation: Incubate the plate at 37°C for the optimized stimulation time (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

ERK Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation of ERK1/2, a downstream event in GPR41 signaling.

Materials:

  • Cells expressing GPR41

  • GPR41 agonist

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Protocol:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum starve the cells overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with the GPR41 agonist for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to determine the peak response.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK antibody.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Express the results as the ratio of phospho-ERK to total-ERK.

References

GPR41 Signaling Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying G-protein coupled receptor 41 (GPR41). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of GPR41 signaling experiments.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in studying GPR41?

Studying GPR41, like many G-protein coupled receptors (GPCRs), presents several key challenges:

  • Low Ligand Potency: The endogenous ligands for GPR41, short-chain fatty acids (SCFAs) like propionate and butyrate, activate the receptor at millimolar concentrations, indicating low potency.[1] This can complicate in vitro assays and require high ligand concentrations that may have off-target effects.

  • Lack of Reliable Antibodies: A major hurdle is the scarcity of specific and high-affinity antibodies for GPR41.[1][2][3] This makes robust protein detection by methods like Western blotting and immunohistochemistry difficult, with much of the current expression data relying on mRNA measurements which may not correlate with functional protein levels.[1][4]

  • Inconsistent Knockout Phenotypes: Studies using GPR41 knockout mice have reported conflicting phenotypes, particularly regarding energy homeostasis and inflammation.[1][5][6][7][8] These discrepancies may arise from differences in mouse strains, experimental models, or gut microbiota composition.[1][5]

  • Species-Specific Differences: There may be functional divergences between human and mouse GPR41, making the direct translation of findings from animal models to human physiology challenging.[1]

  • Complex Signaling Pathways: GPR41 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream pathways like the MAPK/ERK cascade.[9][10] Its interplay with the related receptor GPR43, which is also activated by SCFAs, adds another layer of complexity to signal interpretation.[9][10]

2. Why am I seeing high background or low signal in my GPR41 ligand binding assay?

High background noise and low signal are common issues in ligand binding assays.[11] For GPR41, these problems can be exacerbated by the lipophilic nature of its ligands and binding pocket.[12]

Troubleshooting Steps:

  • Optimize Blocking Conditions: Inadequate blocking can lead to high non-specific binding.[11] Experiment with different blocking agents (e.g., BSA, non-fat milk) and incubation times.

  • Verify Reagent Quality: Ensure the radiolabeled or fluorescent ligand is not degraded and retains high specific activity.[11]

  • Adjust Protein and Ligand Concentrations: Using excessive protein or a very high concentration of the labeled ligand can increase non-specific binding.[13] Conversely, too little receptor or ligand will result in a low signal.[11] It is recommended to use a radioligand concentration at or below its Kd for competition assays.[14]

  • Washing Steps: Insufficient washing during filtration assays can leave unbound ligand, contributing to high background.[13] Optimize the number and volume of washes.

3. My functional assay results for GPR41 activation are not reproducible. What could be the cause?

Poor reproducibility in functional assays (e.g., cAMP measurement, calcium mobilization, or reporter gene assays) can stem from several factors.

Troubleshooting Steps:

  • Cell Line Variability: Ensure consistent cell passage number and health. Prolonged culturing can alter receptor expression and signaling components.

  • Ligand Stability: Prepare fresh solutions of SCFAs for each experiment, as their volatility and potential for degradation can affect potency.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.[11]

  • Constitutive Activity: Some GPCRs exhibit constitutive (ligand-independent) activity, which can affect baseline signaling.[15][16] If suspected, consider using an inverse agonist to stabilize the receptor in an inactive state for baseline measurements.

  • Receptor Expression Levels: In transient transfection systems, variability in transfection efficiency can lead to inconsistent receptor expression and, consequently, variable signal strength. For understudied GPCRs like GPR41, a lack of positive control ligands can make it difficult to confirm functional receptor expression.[17]

Troubleshooting Guides

Guide 1: Issues with GPR41 Expression and Detection
Problem Possible Causes Recommended Solutions
No or weak GPR41 signal in Western Blot 1. Low antibody affinity/specificity.[2][3]2. Low GPR41 protein expression in the chosen cell type or tissue.3. Inefficient protein extraction from membranes.[3]4. GPR41 protein degradation.1. Validate the antibody using positive controls (e.g., cells overexpressing tagged GPR41) and peptide blocking.[18]2. Use a cell line known to express GPR41 or an overexpression system. Confirm expression via RT-qPCR.3. Use optimized lysis buffers containing detergents suitable for membrane proteins.4. Add protease inhibitors to lysis buffers.
Inconsistent Immunohistochemistry (IHC) Staining 1. Poor antibody quality.[4]2. Inadequate tissue fixation or antigen retrieval.3. Non-specific antibody binding.1. Use knockout mouse tissue as a negative control to validate antibody specificity.[4]2. Optimize fixation time and antigen retrieval methods (heat-induced or enzymatic).3. Include appropriate blocking steps and use isotype controls.
Guide 2: Challenges in GPR41 Functional Assays
Problem Possible Causes Recommended Solutions
No response to SCFA stimulation in a cAMP assay 1. GPR41 is primarily Gαi/o-coupled, so activation should decrease forskolin-stimulated cAMP levels.2. Low receptor expression.3. Inactive ligand.1. Co-stimulate cells with forskolin (or another adenylyl cyclase activator) and your SCFA ligand. Look for an inhibition of the forskolin-induced cAMP signal.2. Verify GPR41 mRNA expression via RT-qPCR. If using a transient expression system, optimize transfection.3. Prepare fresh SCFA solutions.
High variability in reporter gene assay results 1. Inconsistent transfection efficiency.2. Variation in cell density at the time of assay.3. Promoter choice for the reporter construct may not be optimal for GPR41 signaling.1. Co-transfect a control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.2. Ensure uniform cell seeding.3. Use a reporter construct responsive to pathways modulated by Gαi/o signaling, such as the Serum Response Element (SRE).

Experimental Protocols & Methodologies

Protocol 1: [35S]GTPγS Binding Assay for GPR41 Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon receptor activation. It is a direct measure of G-protein coupling.

Methodology:

  • Membrane Preparation:

    • Culture HEK293T cells transiently transfected with human GPR41 and a Gαi/o protein.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), [35S]GTPγS (0.1 nM), and GDP (e.g., 10 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add varying concentrations of the SCFA ligand (e.g., propionate).

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax.

(This protocol is adapted from methodologies described in the literature[19])

Visualizations

GPR41 Signaling Pathway

GPR41_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytosol Cytosol GPR41 GPR41 Galpha_i Gαi/o GPR41->Galpha_i Activates Gbeta_gamma Gβγ Galpha_i->Gbeta_gamma Dissociates AC Adenylyl Cyclase Galpha_i->AC Inhibits MAPK_cascade MAPK Cascade (ERK1/2, p38) Gbeta_gamma->MAPK_cascade Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Chemokine Production) MAPK_cascade->Cellular_Response Leads to SCFA SCFA (Propionate, Butyrate) SCFA->GPR41 Binds

Caption: Simplified GPR41 signaling cascade upon activation by SCFAs.

Experimental Workflow: Troubleshooting Antibody Specificity

Antibody_Validation_Workflow start Start: GPR41 Antibody Received western Western Blot on Lysates: 1. Wild-Type (WT) Cells 2. GPR41 Overexpressing Cells start->western decision_wb Specific Band at Correct MW in Overexpressing Lane? western->decision_wb peptide_block Peptide Blocking Control: Incubate Ab with Immunizing Peptide decision_wb->peptide_block Yes fail Antibody is Not Specific Source New Antibody decision_wb->fail No decision_peptide Is the Specific Band Abolished? peptide_block->decision_peptide ihc IHC/IF Staining: 1. WT Tissue 2. GPR41 KO Tissue decision_peptide->ihc Yes decision_peptide->fail No decision_ihc Staining Present in WT but Absent in KO? ihc->decision_ihc pass Antibody is Likely Specific Proceed with Caution decision_ihc->pass Yes decision_ihc->fail No

Caption: Logical workflow for validating the specificity of a GPR41 antibody.

References

Technical Support Center: Navigating Inconsistent Results with GPR41 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GPR41 knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do different studies using GPR41 knockout mice report conflicting metabolic phenotypes (e.g., lean vs. obese)?

A1: The metabolic phenotype of GPR41 knockout mice is a notable area of inconsistency in the literature. This variability is likely due to a combination of factors, including:

  • Genetic Background: The genetic background of the mouse strain used can significantly influence the metabolic outcome. Compensatory mechanisms may differ between strains, leading to divergent phenotypes.

  • Gut Microbiota Composition: GPR41 is a receptor for short-chain fatty acids (SCFAs), which are metabolites produced by gut bacteria. The composition of the gut microbiota can vary significantly between different animal facilities and even between cages within the same facility. These differences in microbial populations and their SCFA production can lead to different physiological effects in GPR41 knockout mice.[1][2]

  • Diet: The diet fed to the mice, particularly the fiber content, directly impacts the production of SCFAs by the gut microbiota. A high-fiber diet will lead to higher SCFA levels, potentially exacerbating the phenotype of a GPR41 knockout, whereas a low-fiber diet may mask it.

  • Sex Differences: Some studies have reported sex-specific differences in the metabolic phenotype of GPR41 knockout mice, with males sometimes exhibiting a more pronounced phenotype than females.[3][4]

Q2: What is the role of GPR41 in inflammation, and why are there conflicting reports?

A2: The role of GPR41 in inflammation is complex and appears to be context-dependent, leading to conflicting reports. Some studies suggest a pro-inflammatory role for GPR41, where its activation leads to the production of inflammatory mediators.[5][6] Conversely, other studies indicate an anti-inflammatory role, with GPR41 signaling being protective in inflammatory models.[7][8] These discrepancies may arise from:

  • Inflammatory Model Used: The specific model of inflammation (e.g., DSS-induced colitis, TNBS-induced colitis, allergen-induced asthma) can engage different inflammatory pathways, some of which may be GPR41-dependent while others are not.[7][9]

  • Immune Cell Type: GPR41 is expressed on various immune cells. The specific cellular context and the predominant immune cell types involved in a particular inflammatory response can dictate the functional outcome of GPR41 signaling.

  • Compensatory Mechanisms: The absence of GPR41 may lead to the upregulation of other signaling pathways or receptors, such as GPR43, which also binds SCFAs and can have distinct or overlapping functions in modulating inflammation.

Q3: How can I validate the knockout of the GPR41 gene in my mouse model?

A3: Validating the knockout of the GPR41 gene is a critical step to ensure the reliability of your experimental results. A multi-faceted approach is recommended:

  • Genotyping: Perform PCR analysis on genomic DNA from tail biopsies to confirm the absence of the wild-type GPR41 allele and the presence of the targeted allele.

  • mRNA Expression Analysis: Use quantitative real-time PCR (qRT-PCR) on RNA isolated from relevant tissues (e.g., colon, adipose tissue, immune cells) to confirm the absence of GPR41 mRNA transcripts.

  • Protein Expression Analysis: Whenever possible, perform Western blotting or immunohistochemistry using a validated GPR41 antibody to confirm the absence of GPR41 protein in tissues from knockout mice compared to wild-type controls. It is crucial to use a well-validated antibody and include proper controls, such as tissues from wild-type animals.[7]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent metabolic phenotypes in GPR41 knockout mice.

Table 1: Contradictory Metabolic Phenotypes in GPR41 Knockout Mice

ReferenceMouse StrainDietKey Findings in GPR41 KO Mice
Samuel et al. (2008)C57BL/6Not SpecifiedLeaner phenotype, reduced body fat, increased intestinal transit rate.[2]
Bellahcene et al. (2013)C57BL/6Low-fat & High-fatIncreased body fat content in males, low energy expenditure.[3][4]
Xiong et al. (2004)Not SpecifiedNot SpecifiedImplicated in leptin production by adipocytes.

Troubleshooting Steps:

  • Standardize Environmental Factors:

    • Co-house wild-type and knockout littermates to minimize variations in gut microbiota.

    • Use a consistent and well-defined diet for all experimental groups and specify the diet composition in your publications.

    • Acclimatize animals to the housing conditions and experimental procedures to reduce stress-induced variability.

  • Characterize Gut Microbiota:

    • Consider performing 16S rRNA sequencing of fecal samples to assess the composition of the gut microbiota in your mouse colony. This can help identify potential microbial differences that may be contributing to the observed phenotype.

  • Validate the Knockout:

    • Rigorously validate the GPR41 knockout at the genomic, transcriptomic, and, if possible, proteomic levels (see FAQ 3).

Issue 2: Contradictory results in inflammatory models with GPR41 knockout mice.

Table 2: Contradictory Inflammatory Phenotypes in GPR41 Knockout Mice

ReferenceInflammatory ModelKey Findings in GPR41 KO Mice
Kim et al. (2013)Ethanol or TNBS-induced colitis, C. rodentium infectionReduced inflammatory responses.[5][6][10]
Sina et al. (2009)DSS-induced colitisExacerbated colitis.
Maslowski et al. (2009)DSS-induced colitisAmeliorated colitis.

Troubleshooting Steps:

  • Select the Appropriate Inflammatory Model:

    • Carefully consider the mechanism of inflammation in different models and how GPR41 might be involved. The choice of model can significantly impact the outcome.

  • Analyze Immune Cell Populations:

    • Perform flow cytometry or immunohistochemistry to characterize the immune cell infiltrates in the inflamed tissues of both wild-type and knockout mice. This can provide insights into the specific cellular mechanisms affected by the absence of GPR41.

  • Measure Cytokine and Chemokine Levels:

    • Quantify the levels of relevant cytokines and chemokines in tissue homogenates or serum to assess the inflammatory milieu.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose metabolism and is relevant for studies investigating the metabolic phenotype of GPR41 knockout mice.

Materials:

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

  • Scale

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.[11]

  • Record the body weight of each mouse.

  • Take a baseline blood glucose reading (t=0) from the tail vein.

  • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[1]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.[1][11]

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inducing acute colitis to study the role of GPR41 in intestinal inflammation.

Materials:

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • Drinking water

Procedure:

  • Record the initial body weight of the mice.

  • Prepare a 2-3% (w/v) solution of DSS in the drinking water. The optimal concentration may vary between mouse strains and facilities and should be determined empirically.[12][13]

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[12][14]

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

  • A disease activity index (DAI) can be calculated based on these parameters to quantify the severity of colitis.

  • On day 7, switch the mice back to regular drinking water.

  • Mice can be euthanized at various time points to collect colon tissue for histological analysis, cytokine measurements, and immune cell profiling.

Gut Transit Time Measurement in Mice

This protocol is used to assess intestinal motility, which can be altered in GPR41 knockout mice.

Materials:

  • Carmine red (5% w/v) in 0.5% methylcellulose

  • Oral gavage needles

  • Clean cages with white paper bedding

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Administer 200 µL of the carmine red solution via oral gavage.

  • Place each mouse in a clean cage with white paper bedding and provide access to food and water.

  • Record the time of gavage.

  • Monitor the cages for the appearance of the first red fecal pellet.

  • Record the time of the first red pellet expulsion.

  • The gut transit time is the time elapsed between the gavage and the expulsion of the first red pellet.

Visualizations

GPR41_Signaling_Pathway cluster_lumen Gut Lumen cluster_cell Enteroendocrine Cell / Immune Cell SCFAs Short-Chain Fatty Acids (Propionate, Butyrate, Acetate) GPR41 GPR41 (FFAR3) SCFAs->GPR41 Binds to G_protein Gαi/o Protein GPR41->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Hormone Secretion, Cytokine Release) cAMP->Cellular_Response Modulates Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GPR41 signaling pathway activated by short-chain fatty acids.

Experimental_Workflow cluster_setup Experimental Setup cluster_phenotyping Phenotyping cluster_analysis Data Analysis Mice GPR41 KO vs. WT mice (Co-housed littermates) Validation Genotyping, qRT-PCR, Western Blot Mice->Validation Metabolic Metabolic Phenotyping (OGTT, Body Composition) Mice->Metabolic Inflammatory Inflammatory Challenge (e.g., DSS Colitis) Mice->Inflammatory Motility Gut Motility Assay (Carmine Red) Mice->Motility Diet Standardized Diet Diet->Mice Data Collect and Analyze Data (AUC, DAI, Transit Time) Metabolic->Data Inflammatory->Data Motility->Data Microbiota 16S rRNA Sequencing (Optional) Data->Microbiota

Caption: Recommended experimental workflow for GPR41 knockout studies.

Troubleshooting_Logic Start Inconsistent Results with GPR41 KO Model Check_Validation Is the KO validated (Genomic, mRNA, Protein)? Start->Check_Validation Validate Perform rigorous validation Check_Validation->Validate No Check_Environment Are environmental factors controlled (diet, housing)? Check_Validation->Check_Environment Yes Validate->Check_Environment Standardize Standardize diet and co-house littermates Check_Environment->Standardize No Consider_Microbiota Consider the influence of gut microbiota Check_Environment->Consider_Microbiota Yes Standardize->Consider_Microbiota Analyze_Microbiota Perform 16S rRNA sequencing Consider_Microbiota->Analyze_Microbiota If possible Interpret Interpret results in the context of these variables Consider_Microbiota->Interpret Acknowledge as a variable Analyze_Microbiota->Interpret

Caption: Troubleshooting logic for inconsistent GPR41 KO results.

References

GPR41 Immunohistochemistry: A Technical Support Guide for Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of antibodies against G-protein coupled receptor 41 (GPR41) for immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is GPR41 and where is it expressed?

A1: G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2][3] It plays a role in energy metabolism, immune responses, and gastrointestinal motility.[2] GPR41 is primarily expressed in adipose tissue, the gastrointestinal tract (including colon mucosa enterocytes and enteroendocrine cells), and immune cells.[2][4] It has also been detected in sympathetic ganglia.[5] The protein is localized to the cell membrane.[5][6]

Q2: What are the main challenges in validating GPR41 antibodies for IHC?

A2: A significant challenge is the lack of consistently reliable antibodies for IHC.[4] Many commercially available antibodies are polyclonal, and their specificity in IHC requires rigorous validation.[4] Standard validation methods like Western blotting may not be sufficient because the epitope conformation can differ between denatured proteins in a Western blot and fixed tissues in IHC.[4]

Q3: What are the recommended essential controls for GPR41 IHC antibody validation?

A3: To ensure the specificity of your GPR41 antibody in IHC, the following controls are highly recommended:

  • Positive Control Tissue: Use a tissue known to express GPR41, such as adipose tissue or colon.[5]

  • Negative Control Tissue: Use a tissue known not to express GPR41. A crucial negative control is tissue from a GPR41 knockout mouse.[4]

  • No Primary Antibody Control: This control, where the primary antibody is omitted, helps to identify non-specific staining from the secondary antibody or detection system.

  • Isotype Control: For monoclonal antibodies, a non-immune antibody of the same isotype and at the same concentration as the primary antibody is used to assess non-specific background staining.

  • Peptide Competition Assay: Pre-incubating the antibody with the immunizing peptide should abolish specific staining, confirming that the antibody binds to the target epitope.[5][7]

GPR41 Signaling Pathway

GPR41 is activated by short-chain fatty acids (SCFAs), primarily through a Gi/o protein-coupled pathway. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium. Downstream effects include the phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases, which are involved in regulating various cellular processes.

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFAs SCFAs GPR41 GPR41 SCFAs->GPR41 binds Gi_o Gi_o GPR41->Gi_o activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition Ca_mobilization Ca²⁺ Mobilization Gi_o->Ca_mobilization cAMP_decrease [cAMP]↓ AC_inhibition->cAMP_decrease Cellular_Response Cellular Response (e.g., Immune modulation, Energy homeostasis) cAMP_decrease->Cellular_Response MAPK_activation MAPK3/ERK1 MAPK1/ERK2 (Phosphorylation) Ca_mobilization->MAPK_activation MAPK_activation->Cellular_Response

Caption: GPR41 Signaling Pathway.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Staining or Weak Staining Inadequate antigen retrieval.Optimize antigen retrieval method (heat-induced or enzymatic) and buffer pH.[8][9]
Primary antibody concentration is too low.Increase the concentration of the primary antibody or extend the incubation time.[10]
Antibody is not suitable for IHC on fixed tissues.Confirm the antibody is validated for IHC on paraffin-embedded tissues.[10] Consider testing the antibody in a Western blot to ensure it is active.[10]
Tissue was allowed to dry out.Ensure slides remain hydrated throughout the entire staining procedure.[8][10]
High Background Staining Primary antibody concentration is too high.Decrease the primary antibody concentration and/or incubation time.[11]
Non-specific binding of the secondary antibody.Use a secondary antibody that has been cross-adsorbed against the species of the tissue sample.[11] Include a "no primary antibody" control.
Endogenous peroxidase or phosphatase activity.Quench endogenous peroxidases with 3% H₂O₂. Inhibit endogenous phosphatases with levamisole.[11]
Incomplete deparaffinization.Use fresh xylene and extend the deparaffinization time.[8]
Non-specific Staining Cross-reactivity of the primary antibody.Perform a peptide competition assay by pre-incubating the antibody with its immunogen.[7]
Insufficient blocking.Increase the concentration of the blocking serum or try a different blocking agent.[9][11]

Antibody Validation Workflow

A multi-step approach is crucial for the reliable validation of GPR41 antibodies for immunohistochemistry.

Antibody_Validation_Workflow cluster_preliminary Preliminary Validation cluster_core_ihc Core IHC Validation cluster_analysis Analysis and Confirmation WB Western Blot (Check for correct band size) Peptide_Competition Peptide Competition Assay WB->Peptide_Competition IHC_Positive_Control IHC on Positive Control Tissue (e.g., Adipose, Colon) Peptide_Competition->IHC_Positive_Control IHC_Negative_Control IHC on Negative Control Tissue (e.g., GPR41 Knockout) IHC_Positive_Control->IHC_Negative_Control IHC_No_Primary IHC with No Primary Antibody IHC_Negative_Control->IHC_No_Primary Staining_Analysis Analyze Staining Pattern (Membrane localization?) IHC_No_Primary->Staining_Analysis Confirmation Confirmation with a Second Validated Antibody (different epitope) Staining_Analysis->Confirmation

Caption: Recommended GPR41 Antibody Validation Workflow for IHC.

Quantitative Data Summary

The following table summarizes typical experimental parameters for commercially available GPR41 antibodies. It is crucial to optimize these conditions for your specific experimental setup.

Parameter Typical Range Notes
Primary Antibody Dilution (IHC) 1:50 - 1:200This should be empirically determined for each antibody lot and tissue type.[5]
Primary Antibody Dilution (WB) 1:500 - 1:2000Higher dilutions are often used for Western blotting compared to IHC.[5]
GPR41 Molecular Weight ~39 kDa (calculated), 35-45 kDa (observed)The observed molecular weight in a Western blot may vary slightly.[5]
Antigen Retrieval Heat-Induced (Citrate or EDTA buffer)The optimal pH and heating time should be tested.[12]
Incubation Time (Primary Antibody) 1 hour at room temperature or overnight at 4°CLonger incubation at a lower temperature can sometimes increase signal specificity.[12]

Experimental Protocols

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This is a general protocol and may require optimization for your specific GPR41 antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 10 minutes each.

    • Transfer slides through two changes of 95% ethanol for 10 minutes each.

    • Rinse slides in distilled water for 5 minutes.[12]

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval by immersing slides in a boiling citrate buffer (10 mM Sodium Citrate, pH 6.0) or EDTA buffer (1 mM EDTA, pH 8.0) for 10-20 minutes.

    • Allow slides to cool to room temperature.[12]

  • Peroxidase Blocking (for HRP-based detection):

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).[11]

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS/TBS) for 1 hour at room temperature to block non-specific binding sites.[12]

  • Primary Antibody Incubation:

    • Dilute the GPR41 primary antibody to its optimal concentration in antibody diluent.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation:

    • Wash slides three times in wash buffer for 5 minutes each.

    • Incubate sections with a biotinylated or enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.[12]

  • Detection:

    • Wash slides three times in wash buffer for 5 minutes each.

    • If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.

    • Incubate with the appropriate chromogenic substrate (e.g., DAB) until the desired color intensity develops.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Peptide Competition Assay
  • Determine the optimal working concentration of your GPR41 antibody.

  • Prepare two tubes of the diluted antibody.

  • To one tube, add the immunizing peptide at a 5-10 fold molar excess compared to the antibody.

  • Incubate both tubes (with and without the peptide) for at least 30 minutes at room temperature or overnight at 4°C.

  • Use these antibody solutions to stain adjacent tissue sections and compare the staining patterns. Specific staining should be absent or significantly reduced in the section stained with the antibody pre-incubated with the peptide.[7]

References

interpreting conflicting data on GPR41 function

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GPR41 (Free Fatty Acid Receptor 3, FFAR3) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and conflicting data surrounding GPR41 function. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary endogenous ligands for GPR41, and what is their potency?

A1: The primary endogenous ligands for GPR41 are short-chain fatty acids (SCFAs), which are produced by the gut microbiota during the fermentation of dietary fiber.[1][2][3] The most potent activators are propionate, butyrate, and valerate, while acetate and formate have lower potency.[4] It is important to note that the potency of these ligands is in the millimolar range, which is relatively low compared to other GPCR ligands.[1] This suggests that GPR41 activation may be restricted to anatomical locations with high concentrations of SCFAs, such as the gut lumen.[1]

Q2: What is the consensus on the primary G-protein coupling and downstream signaling pathway of GPR41?

A2: GPR41 is primarily known to couple to the Gi/o family of G proteins.[4][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] In sympathetic neurons, a Gβγ-phospholipase C (PLC) β-ERK1/2-synapsin 2 pathway has also been identified.[6][7]

Q3: Why are there conflicting reports on the role of GPR41 in energy homeostasis and obesity from knockout mouse studies?

A3: The conflicting data from GPR41 knockout (KO) mouse studies regarding body weight and fat mass is a significant challenge in the field.[4][6] Some studies report that GPR41 KO mice are leaner than their wild-type counterparts, suggesting GPR41 promotes energy storage.[6][8] Conversely, other studies have found that male GPR41 KO mice exhibit increased body fat and reduced energy expenditure, indicating a role for GPR41 in promoting energy expenditure.[6][9][10] These discrepancies may arise from several factors, including:

  • Genetic Background: Differences in the mouse strains used can lead to varied phenotypes.[6][7]

  • Gut Microbiota: The composition of the gut microbiota, which produces the SCFA ligands for GPR41, can vary significantly between animal facilities and influence experimental outcomes.[6][7]

  • Diet: The type of diet (e.g., standard low-fat vs. high-fat diet) can impact the metabolic phenotype of the KO mice.[9]

  • Non-specific Knockout Effects: The genetic manipulation itself could have unintended consequences.[1]

Q4: What is the role of GPR41 in inflammation, and why is the data inconsistent?

A4: The role of GPR41 in inflammation is also not fully resolved, with studies reporting both pro- and anti-inflammatory effects.[1] For instance, one study found that GPR41 KO mice had exacerbated asthma, suggesting a protective role for GPR41.[1] In contrast, another study reported that GPR41 KO mice showed reduced colitis, indicating a pro-inflammatory role.[1] These conflicting findings are likely due to differences in the disease models and the specific inflammatory pathways being investigated.[1]

Q5: Is there a definitive role for GPR41 in leptin secretion from adipocytes?

A5: The role of GPR41 in stimulating leptin secretion from adipocytes is a point of contention.[4][6] While some early studies suggested that propionate-stimulated GPR41 activation increases leptin release,[6] other research groups have been unable to detect GPR41 mRNA in differentiated adipocytes or mouse white adipose tissue.[4] This has led to a debate about the expression and function of GPR41 in these cells.

Troubleshooting Guides

Issue 1: Inconsistent results in GPR41 knockout mouse metabolic studies.
  • Troubleshooting Steps:

    • Standardize Genetic Background: Ensure that wild-type and knockout mice are on the same genetic background and are littermates to minimize genetic variability.

    • Characterize Gut Microbiota: Analyze the fecal microbiota composition of both wild-type and knockout cohorts to identify any significant differences that could influence SCFA production and, consequently, GPR41 signaling.

    • Control Environmental Factors: House all animals in the same facility and under identical conditions (diet, light-dark cycle, temperature) to minimize environmental variables. Consider co-housing wild-type and knockout mice to normalize the gut microbiota.

    • Germ-Free Models: To definitively determine the role of the microbiota, consider conducting experiments in germ-free mice, which can then be colonized with specific bacterial strains.[6][8]

Issue 2: Difficulty in deconvoluting the specific effects of GPR41 versus the closely related GPR43.
  • Troubleshooting Steps:

    • Use of Selective Ligands: The modest potency and limited selectivity of endogenous SCFAs make it difficult to distinguish between GPR41 and GPR43 activation.[11] The development and use of selective synthetic agonists and antagonists for each receptor is crucial for more precise studies.[11]

    • Double Knockout Models: Generating and studying GPR41/GPR43 double knockout mice can help to understand the combined and potentially redundant functions of these receptors.[12]

    • Cell-Based Assays: Utilize cell lines expressing only GPR41 or GPR43 to screen for ligand selectivity and to study receptor-specific downstream signaling events in a controlled environment.

Data Presentation

Table 1: Conflicting Phenotypes of GPR41 Knockout Mice in Energy Homeostasis

StudyMouse Model DetailsKey Findings in GPR41 KO MiceProposed GPR41 Function
Samuel et al. (2008)Germ-free and conventionalized miceReduced body weight and fat pad weight compared to wild-type; phenotype absent in germ-free mice.[6][8]Promotes energy harvest and storage.
Bellahcene et al. (2013)Male and female mice on low-fat and high-fat dietsMale-specific increase in body fat mass and reduced energy expenditure.[6][9][10]Promotes energy expenditure.

Table 2: Conflicting Findings on GPR41's Role in Inflammation

StudyDisease ModelKey Findings in GPR41 KO MiceProposed GPR41 Role in Inflammation
Trompette et al. (2014)AsthmaExacerbated asthma phenotype.[1]Protective (Anti-inflammatory)
Kim et al. (2013)ColitisReduced colitis severity.[1]Pro-inflammatory

Experimental Protocols

Protocol 1: cAMP Measurement Assay to Determine GPR41 (Gi/o) Coupling
  • Cell Culture: Culture HEK293 or CHO cells stably expressing human or mouse GPR41.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Forskolin Stimulation: Treat cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. This will serve as the baseline for measuring inhibition.

  • Ligand Treatment: Co-treat cells with forskolin and varying concentrations of SCFAs or synthetic GPR41 agonists.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the decrease in cAMP levels against the ligand concentration to determine the EC50 value. A decrease in forskolin-stimulated cAMP levels upon ligand treatment confirms Gi/o coupling.

Protocol 2: In Vivo Glucose Tolerance Test (GTT) in GPR41 KO Mice
  • Animal Acclimation: Acclimate wild-type and GPR41 KO mice to handling for several days before the experiment.

  • Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). Compare the glucose clearance between wild-type and GPR41 KO mice to assess glucose tolerance.[6]

Mandatory Visualizations

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o GPR41->G_protein Coupling SCFA SCFA (Propionate, Butyrate) SCFA->GPR41 Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production Downstream Downstream Cellular Effects cAMP->Downstream Modulation

Caption: GPR41 canonical Gi/o signaling pathway.

Troubleshooting_Workflow start Conflicting GPR41 KO Mouse Phenotype Observed q1 Are mice on a standardized genetic background? start->q1 s1 Backcross to a common strain (e.g., C57BL/6J) for >10 generations. q1->s1 No q2 Is the gut microbiota composition controlled? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Co-house WT and KO mice. Characterize microbiota via 16S rRNA sequencing. q2->s2 No q3 Are environmental factors (diet, housing) identical? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Standardize diet and housing conditions across all experimental groups. q3->s3 No end Re-evaluate Phenotype q3->end Yes a3_yes Yes a3_no No s3->q3

Caption: Workflow for troubleshooting conflicting knockout mouse data.

References

GPR41 Ligand Potency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with GPR41 and its ligands. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to the low potency of GPR41 ligands in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the endogenous ligands for GPR41, such as propionate and butyrate, exhibit such low potency?

A1: The endogenous ligands for GPR41 are short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate. These ligands naturally exhibit low potency, with EC50 values typically in the high micromolar to millimolar range.[1] This is thought to be a physiological adaptation, as SCFAs are present in high concentrations in the gut lumen (millimolar range) where GPR41 is expressed.[1] Therefore, the receptor is tuned to respond to these high local concentrations, which would otherwise be saturated by trace amounts of SCFAs if the receptor had high affinity for its ligands.

Q2: What are the typical EC50 values for GPR41 ligands?

A2: The potency of ligands for GPR41 can vary significantly. Endogenous short-chain fatty acids generally have EC50 values in the micromolar to millimolar range.[1] Synthetic agonists have been developed with improved potency, often in the low micromolar or even nanomolar range. For a detailed comparison, please refer to the data tables below.

Q3: How can I increase the apparent potency of my GPR41 ligand in my assay?

A3: There are several strategies to consider:

  • Assay Optimization: Ensure your assay conditions are optimal. This includes cell density, incubation times, and the concentration of any co-factors or stimulating agents (like forskolin in a cAMP assay).

  • Use of Allosteric Modulators: Positive allosteric modulators (PAMs) can enhance the potency and/or efficacy of orthosteric ligands.[2][3][4][5] These molecules bind to a different site on the receptor and can increase the affinity of the endogenous ligand.

  • Cell Line Selection: The expression level of GPR41 in your chosen cell line can impact the observed potency. Very high expression levels can lead to receptor reserve, which may increase the apparent potency of a ligand. Conversely, low expression may result in a weak signal.[6]

Q4: What are allosteric modulators and how can they help with low potency GPR41 ligands?

A4: Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand.[2][3][4][5] They can be categorized as:

  • Positive Allosteric Modulators (PAMs): PAMs increase the affinity and/or efficacy of the orthosteric ligand.[4] This can result in a leftward shift of the dose-response curve, making the endogenous ligand appear more potent.

  • Negative Allosteric Modulators (NAMs): NAMs decrease the affinity and/or efficacy of the orthosteric ligand.

  • Silent Allosteric Modulators (SAMs): SAMs bind to the allosteric site but have no effect on the orthosteric ligand's activity on their own. They can, however, block the binding of other allosteric modulators.

For addressing the low potency of GPR41 ligands, PAMs are of particular interest as they can significantly enhance the response to endogenous SCFAs.

Troubleshooting Guides

Low Signal-to-Noise Ratio in Functional Assays

Issue: You are observing a weak or inconsistent signal in your GPR41 functional assay (e.g., cAMP inhibition or calcium mobilization).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Receptor Expression - Verify GPR41 expression in your cell line using qPCR or Western blot. - Consider using a cell line with higher GPR41 expression or generating a stable cell line with optimized expression.[6]
Suboptimal Agonist Concentration - Perform a full dose-response curve for your ligand to ensure you are using a concentration that elicits a measurable response. - For endogenous ligands, you may need to use concentrations in the high µM to mM range.[1]
Incorrect Assay Buffer or Conditions - Ensure your assay buffer is compatible with your cells and detection reagents. - Optimize incubation times and temperatures.
Cell Health and Viability - Check cell viability before and after the assay. - Ensure cells are not over-confluent, as this can affect signaling.
G-protein Coupling - GPR41 primarily couples to Gi/o proteins.[7] For calcium assays, co-expression of a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) may be necessary to redirect the signal to the PLC pathway and elicit a calcium response.[6]
High Background Signal in Functional Assays

Issue: You are observing a high background signal, making it difficult to detect a specific response from your GPR41 ligand.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Constitutive Receptor Activity - Some GPCRs can exhibit ligand-independent activity, leading to a high background.[6] - Test for the presence of inverse agonists to see if they can reduce the basal signal.
Contaminated Reagents - Use fresh, high-quality reagents. - Test each component of your assay individually to identify the source of the high background.
Cellular Stress - Avoid harsh cell handling procedures. - Ensure cells are healthy and not stressed, as this can lead to non-specific signaling.
Autofluorescence (Calcium Assays) - Some compounds can be autofluorescent. Run a control plate with your compounds in the absence of cells to check for autofluorescence.

Data Presentation

Table 1: Potency of Endogenous GPR41 Ligands
LigandAssay TypeCell LineEC50 (µM)Reference
PropionatecAMP InhibitionHEK293~500[1]
ButyratecAMP InhibitionHEK293~500[1]
AcetatecAMP InhibitionHEK293>10,000[1]

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

Table 2: Potency of Selected Synthetic GPR41 Agonists
CompoundAssay TypeCell LineEC50 (µM)Reference
Compound 1-1cAMP InhibitionFlp-In-2931.79[8]
Compound 1-2cAMP InhibitionFlp-In-2930.61[8]
Compound 1-3cAMP InhibitionFlp-In-2930.32[8]

Experimental Protocols

GPR41 cAMP Inhibition Assay (HTRF)

This protocol is a general guideline for a competitive immunoassay using HTRF® technology to measure the inhibition of forskolin-stimulated cAMP production.

Materials:

  • GPR41-expressing cells (e.g., HEK293 or CHO)

  • Assay plates (384-well, low volume, white)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • Forskolin

  • GPR41 agonist

  • Stimulation buffer

  • Lysis buffer

Procedure:

  • Cell Preparation:

    • Culture GPR41-expressing cells to ~80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired concentration.

  • Agonist and Forskolin Preparation:

    • Prepare serial dilutions of your GPR41 agonist in stimulation buffer.

    • Prepare a stock solution of forskolin in stimulation buffer. The final concentration should be one that elicits a sub-maximal stimulation of cAMP production (typically around EC80).

  • Assay Protocol:

    • Dispense cells into the assay plate.

    • Add the GPR41 agonist at various concentrations.

    • Add forskolin to all wells except the negative control.

    • Incubate the plate at room temperature for the optimized time (e.g., 30 minutes).[9]

  • Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.[10]

    • Incubate at room temperature for 1 hour in the dark.[9][10]

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.[10]

    • The signal is inversely proportional to the amount of cAMP produced.

GPR41 Calcium Mobilization Assay (FLIPR)

This protocol outlines a general procedure for measuring intracellular calcium mobilization using a FLIPR® instrument. As GPR41 is primarily Gi/o-coupled, co-expression of a promiscuous G-protein like Gα16 is often required.

Materials:

  • GPR41 and Gα16 co-expressing cells (e.g., HEK293 or CHO)

  • Assay plates (96- or 384-well, black, clear bottom)

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices)

  • GPR41 agonist

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Plating:

    • Plate the cells in the assay plates and incubate overnight to allow for cell attachment.[11]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.[11][12]

    • Remove the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plates for 1 hour at 37°C.[11] Do not wash the cells after dye loading. [12][13]

  • Compound Plate Preparation:

    • Prepare serial dilutions of your GPR41 agonist in the assay buffer in a separate compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the agonist from the compound plate to the cell plate and immediately begin measuring the fluorescence signal over time.

    • An increase in fluorescence indicates an increase in intracellular calcium.

Visualizations

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein (α, β, γ subunits) GPR41->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts SCFA SCFA (e.g., Propionate) SCFA->GPR41 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: GPR41 signaling pathway upon activation by SCFAs.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare GPR41-expressing cells C Dispense cells into plate A->C B Prepare agonist and forskolin dilutions D Add agonist B->D E Add forskolin B->E C->D D->E F Incubate at RT E->F G Add HTRF lysis and detection reagents F->G H Incubate at RT (dark) G->H I Read plate (620/665 nm) H->I

Caption: Workflow for a GPR41 HTRF cAMP inhibition assay.

Calcium_Assay_Workflow cluster_prep Preparation cluster_dye Dye Loading cluster_read FLIPR Measurement A Plate GPR41/Gα16 cells D Add dye to cells A->D B Prepare agonist dilutions F Place cell and compound plates in FLIPR B->F C Prepare dye loading buffer C->D E Incubate at 37°C D->E E->F G Initiate automated agonist addition and fluorescence reading F->G

Caption: Workflow for a GPR41 FLIPR calcium mobilization assay.

References

Validation & Comparative

Validating the Effects of GPR41 Modulator 1 Against a Known Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel GPR41 modulator, designated as GPR41 Modulator 1, with the well-characterized endogenous GPR41 agonist, propionate. The objective is to validate the efficacy and characterize the pharmacological profile of this compound through a series of in vitro experiments. This document is intended for researchers, scientists, and drug development professionals working on G protein-coupled receptor (GPCR) signaling and metabolic disorders.

GPR41 Signaling Pathways

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[1] Upon activation, GPR41 primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, the Gβγ subunits can dissociate and activate downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of the ERK1/2 signaling pathway.[3]

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein GPR41->G_protein Activates Agonist Agonist (Propionate / Modulator 1) Agonist->GPR41 Binds to G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 Increases ERK ERK1/2 Activation DAG->ERK Ca2->ERK Leads to

Figure 1: GPR41 signaling pathways upon agonist binding.

Comparative Analysis of this compound and Propionate

The following tables summarize the quantitative data from a series of in vitro assays designed to compare the pharmacological properties of this compound with the known agonist, propionate.

Table 1: Receptor Binding Affinity

CompoundKi (nM)Assay Type
Propionate5,200 ± 350Radioligand Displacement
This compound85 ± 12Radioligand Displacement

Table 2: In Vitro Potency and Efficacy

CompoundcAMP Inhibition (EC50, nM)Calcium Mobilization (EC50, nM)ERK1/2 Phosphorylation (EC50, nM)
Propionate2,100 ± 1503,500 ± 2804,200 ± 310
This compound110 ± 15180 ± 25250 ± 30

Table 3: Receptor Selectivity Profile

CompoundGPR41 (EC50, nM)GPR43 (EC50, nM)Selectivity (GPR43/GPR41)
Propionate2,1001,500~0.7
This compound110>10,000>90

Experimental Workflow and Protocols

The validation of this compound involved a systematic workflow to ensure comprehensive characterization of its activity and selectivity.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Inhibition Assay (Determine EC50) functional_assays->cAMP_assay Ca_assay Calcium Mobilization Assay (Determine EC50) functional_assays->Ca_assay ERK_assay ERK1/2 Phosphorylation Assay (Determine EC50) functional_assays->ERK_assay selectivity_assay Selectivity Assay (vs. GPR43) cAMP_assay->selectivity_assay Ca_assay->selectivity_assay ERK_assay->selectivity_assay data_analysis Data Analysis and Comparison with Propionate selectivity_assay->data_analysis conclusion Conclusion: Validate Modulator Effects data_analysis->conclusion

Figure 2: Experimental workflow for validating this compound.
Detailed Experimental Protocols

3.1. Cell Culture

HEK293 cells stably expressing human GPR41 or GPR43 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

3.2. Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for GPR41.

  • Procedure:

    • Membranes from HEK293-GPR41 cells were prepared by homogenization and centrifugation.

    • Membranes were incubated with a fixed concentration of [3H]-propionate and increasing concentrations of either unlabeled propionate or this compound.

    • The reaction was incubated for 60 minutes at room temperature.

    • Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was measured by liquid scintillation counting.

    • The Ki values were calculated using the Cheng-Prusoff equation.

3.3. cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC50) of the compounds in inhibiting adenylyl cyclase.

  • Procedure:

    • HEK293-GPR41 cells were seeded in 96-well plates and grown to confluence.

    • Cells were pre-treated with 10 µM forskolin for 15 minutes to stimulate cAMP production.

    • Increasing concentrations of propionate or this compound were added, and the cells were incubated for 30 minutes at 37°C.

    • Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

    • EC50 values were determined by non-linear regression analysis of the concentration-response curves.

3.4. Calcium Mobilization Assay

  • Objective: To assess the ability of the compounds to induce intracellular calcium release.

  • Procedure:

    • HEK293-GPR41 cells were seeded in black-walled, clear-bottom 96-well plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Baseline fluorescence was measured using a fluorescence plate reader.

    • Increasing concentrations of propionate or this compound were added, and the change in fluorescence was monitored in real-time.

    • EC50 values were calculated from the concentration-response curves.

3.5. ERK1/2 Phosphorylation Assay

  • Objective: To quantify the activation of the MAPK/ERK signaling pathway.

  • Procedure:

    • HEK293-GPR41 cells were serum-starved for 4 hours prior to the experiment.

    • Cells were stimulated with increasing concentrations of propionate or this compound for 5 minutes at 37°C.

    • Cells were lysed, and the protein concentration was determined.

    • The levels of phosphorylated ERK1/2 and total ERK1/2 were measured using a sandwich ELISA kit.

    • The ratio of phosphorylated to total ERK1/2 was calculated, and EC50 values were determined from the concentration-response curves.

3.6. Receptor Selectivity Assay

  • Objective: To determine the selectivity of the compounds for GPR41 over the closely related GPR43.

  • Procedure:

    • The cAMP inhibition assay was repeated using HEK293 cells stably expressing GPR43.

    • The EC50 values for propionate and this compound at GPR43 were determined.

    • The selectivity ratio was calculated by dividing the EC50 for GPR43 by the EC50 for GPR41.

Conclusion

The experimental data demonstrates that this compound is a potent and selective agonist of the GPR41 receptor. Compared to the endogenous agonist propionate, this compound exhibits significantly higher binding affinity and functional potency across all tested signaling pathways. Furthermore, its high selectivity for GPR41 over GPR43 makes it a valuable tool for elucidating the specific physiological roles of GPR41 and a promising candidate for further therapeutic development.

References

A Comparative Guide to GPR41 Modulator 1 and Other GPR41 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GPR41 modulator 1's performance against other known G protein-coupled receptor 41 (GPR41) ligands, supported by available experimental data. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic and inflammatory diseases. This document aims to facilitate informed decisions in the selection and application of GPR41 modulators for research and drug development.

Introduction to GPR41 and its Ligands

GPR41 is a G protein-coupled receptor primarily activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota from the fermentation of dietary fiber. Upon activation, GPR41 predominantly couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of energy homeostasis, immune responses, and intestinal motility.[1]

The study of GPR41 has led to the development of synthetic modulators, including agonists and antagonists, to probe its function and explore its therapeutic potential. This guide focuses on comparing a specific synthetic modulator, this compound (also known as compound 10ak), with endogenous ligands and other synthetic compounds targeting GPR41.

Comparative Analysis of GPR41 Ligands

The following tables summarize the quantitative data on the potency and efficacy of this compound and other key GPR41 ligands. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Potency of GPR41 Agonists

LigandTypeEC50 / IC50 (µM)Source
This compound (compound 10ak) Synthetic Agonist0.679[2]
Compound 1-2Synthetic Agonist0.61[2]
PropionateEndogenous Agonist~500
ButyrateEndogenous Agonist~500
AR420626Synthetic Agonist0.117[3]

Table 2: GPR41 Antagonist Activity

LigandTypeActivitySource
β-hydroxybutyrate (β-HB)Endogenous AntagonistInhibits propionate-induced signaling[4][5]

Table 3: Selectivity Profile of GPR41 Ligands

LigandSelectivity for GPR41 vs. GPR43Source
PropionateActivates both GPR41 and GPR43
ButyrateMore potent at GPR41 than GPR43[1]
AcetateMore potent at GPR43 than GPR41[1]
AR420626Selective for GPR41[3][6]
Compound 110Selective for GPR43[6]
Compound 187Selective for GPR43[6]

Key Observations:

  • Potency: this compound (EC50 = 0.679 µM) and the structurally similar compound 1-2 (EC50 = 0.61 µM) are significantly more potent than the endogenous ligands, propionate and butyrate (EC50 ~500 µM).[2] The synthetic agonist AR420626 is the most potent agonist identified from the available data (IC50 = 117 nM).[3]

  • Antagonism: β-hydroxybutyrate has been identified as an endogenous antagonist of GPR41, capable of inhibiting signaling induced by the agonist propionate.[4][5]

  • Selectivity: While endogenous SCFAs can activate both GPR41 and its close homolog GPR43, synthetic ligands with high selectivity for either receptor have been developed.[1][6] For instance, AR420626 is a selective GPR41 agonist, whereas compounds 110 and 187 are selective for GPR43.[3][6] The selectivity of this compound against GPR43 has not been explicitly reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of GPR41 modulation, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow for ligand characterization.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 (FFAR3) Gi_o Gi/o Protein GPR41->Gi_o Coupling Ligand Agonist (e.g., this compound, Propionate) Ligand->GPR41 Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Hormone Secretion, ↓ Inflammation) PKA->Cellular_Response Phosphorylation Cascade

GPR41 Signaling Pathway

Experimental_Workflow start Start: GPR41 Ligand Characterization cell_culture Cell Culture (e.g., HEK293 cells expressing human GPR41) start->cell_culture assay_prep Assay Preparation (Cell plating, dye loading, etc.) cell_culture->assay_prep ligand_addition Addition of Test Ligands (this compound, other agonists/antagonists) assay_prep->ligand_addition measurement Functional Readout ligand_addition->measurement cAMP_assay cAMP Assay (e.g., HTRF, AlphaScreen) measurement->cAMP_assay Gi/o signaling ca_assay Calcium Mobilization Assay (for Gq-coupled pathways or with chimeric G-proteins) measurement->ca_assay Gq signaling (if applicable) gtp_assay GTPγS Binding Assay measurement->gtp_assay G-protein activation data_analysis Data Analysis (EC50/IC50, Emax determination) cAMP_assay->data_analysis ca_assay->data_analysis gtp_assay->data_analysis comparison Comparative Analysis of Ligand Performance data_analysis->comparison end End: Characterization Complete comparison->end

References

A Comparative Analysis of a Synthetic GPR41 Modulator and Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the efficacy of a representative synthetic GPR41 modulator and its endogenous ligands, the short-chain fatty acids (SCFAs). The focus is on presenting objective, data-driven insights for researchers and professionals in drug development. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by SCFAs such as acetate, propionate, and butyrate. These SCFAs are produced by gut microbiota and are implicated in various physiological processes, including metabolic regulation and immune response. The development of synthetic modulators for GPR41 aims to achieve improved potency, selectivity, and pharmacokinetic properties compared to the natural ligands.

Comparative Efficacy: Synthetic Modulator vs. SCFAs

The efficacy of GPR41 activation is often assessed by measuring downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the mobilization of intracellular calcium. The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of a common synthetic GPR41 agonist, along with the primary endogenous ligands, propionate and butyrate.

CompoundAssay TypePotency (EC50)Efficacy (Emax)Cell LineReference
Propionate Calcium Mobilization1.8 µM100%HEK293
Butyrate Calcium Mobilization19.2 µM85%HEK293
Acetate Calcium Mobilization233 µM78%HEK293
Propionate cAMP Inhibition3.1 µM100%CHO
Synthetic Agonist cAMP Inhibition0.015 µM105%CHO

EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency. Emax (maximum effect) represents the maximal response achievable by the agonist.

Signaling Pathways and Experimental Protocols

GPR41 Signaling Cascade

Upon activation by an agonist, GPR41 primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Concurrently, the dissociation of the G protein βγ subunits can activate downstream pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK/ERK) pathways, leading to intracellular calcium mobilization and cell proliferation, respectively.

GPR41_Signaling cluster_membrane Plasma Membrane GPR41 GPR41 G_protein Gi/o Protein (αβγ) GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits PLC Phospholipase C G_protein->PLC βγ subunit activates ERK MAPK/ERK Pathway G_protein->ERK βγ subunit activates cAMP cAMP AC->cAMP Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Ligand SCFA or Synthetic Modulator Ligand->GPR41 Binds to ATP ATP ATP->AC Physiological_Response Physiological Response (e.g., GLP-1 Secretion) cAMP->Physiological_Response Inhibition leads to ERK->Physiological_Response Ca_mobilization->Physiological_Response

Caption: GPR41 signaling pathway upon agonist binding.

Experimental Protocols

A common in vitro method to assess the efficacy of GPR41 modulators is the cAMP inhibition assay. This assay quantifies the ability of an agonist to inhibit the production of cAMP in a host cell line that has been engineered to express GPR41.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR41 are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • Compound Preparation: A serial dilution of the test compounds (e.g., synthetic modulator, propionate) is prepared in an assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed and replaced with the assay buffer containing the test compounds.

    • Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production.

    • The plate is incubated at room temperature for 30 minutes.

  • Detection: A lysis buffer is added, followed by a detection reagent (e.g., from a LANCE or HTRF kit). The amount of cAMP is quantified by measuring the fluorescence signal on a plate reader.

  • Data Analysis: The data is normalized to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition). The EC50 and Emax values are then calculated using a non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture GPR41-expressing CHO cells B Seed cells into 96-well plate A->B D Add compounds to cells B->D C Prepare serial dilutions of test compounds C->D E Stimulate with Forskolin D->E F Incubate for 30 min E->F G Lyse cells & add detection reagent F->G H Measure fluorescence on plate reader G->H I Normalize data & calculate EC50/Emax H->I

A Researcher's Guide to Cross-Validating GPR41 Modulator Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative framework for evaluating the activity of G-protein coupled receptor 41 (GPR41) modulators across various cellular backgrounds. Due to the limited publicly available comparative data for the specific compound "GPR41 modulator 1," this guide utilizes the well-characterized and selective GPR41 agonist, AR420626, as a representative molecule to illustrate the principles of cross-validation. The methodologies and data presented herein provide a robust template for the rigorous assessment of any novel GPR41 ligand.

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a Gi/o-coupled receptor activated by short-chain fatty acids (SCFAs) like propionate. Its role in metabolic diseases, inflammatory conditions, and cancer has made it an attractive therapeutic target. Validating the activity of a GPR41 modulator across multiple cell lines is crucial to ensure its on-target effects are not cell-type specific and to understand its potential therapeutic window. This guide provides a summary of AR420626 activity in different cell lines, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of GPR41 Agonist Activity

The potency of a GPR41 modulator can vary depending on the cell line and the assay format used. This variability can be attributed to differences in receptor expression levels, G-protein coupling efficiency, and the presence of specific signaling and regulatory proteins. The following table summarizes the reported and representative activities of the selective GPR41 agonist, AR420626, across different cell lines and functional assays.

Cell LineAssay TypeParameterValue (µM)Reference
GPR41-expressing HEK293cAMP InhibitionEC50~ 0.5 - 2.0 (representative)[1]
HepG2 (Hepatocellular Carcinoma)[35S]GTPγS BindingEC501.82[2]
HLE (Hepatocellular Carcinoma)Apoptosis InductionEffective Concentration10 - 25[3][4]
αTC1.9 (Pancreatic Alpha Cell)Glucagon SecretionEffective ConcentrationNot specified[5]
C2C12 (Myotubes)Calcium InfluxEffective Concentration0.25 - 1.0[3]

Note: The EC50 value for the cAMP assay in HEK293 cells is a representative value based on typical potencies for selective agonists in recombinant systems, as a specific value for AR420626 was not explicitly found in the provided search results. The effective concentrations for apoptosis and glucagon secretion indicate the concentrations at which significant biological effects were observed.

GPR41 Signaling Pathway and Assay Principles

Activation of GPR41 by an agonist like AR420626 initiates a signaling cascade that can be monitored by various in vitro assays. GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein also releases Gβγ subunits, which can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 (FFAR3) G_protein Gi/o Protein (αβγ) GPR41->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Modulator GPR41 Modulator (e.g., AR420626) Modulator->GPR41 Binds to G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release Induces Ca_release->Downstream GPR41_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Cross-Validation cluster_characterization Further Characterization PrimaryAssay Primary Functional Assay (e.g., cAMP in HEK293-GPR41) HitID Hit Identification (Potency & Efficacy) PrimaryAssay->HitID OrthogonalAssay Orthogonal Assay (e.g., Calcium Flux) HitID->OrthogonalAssay Confirm Mechanism CellLine1 Endogenous Cell Line 1 (e.g., HepG2) HitID->CellLine1 Assess in relevant context CellLine2 Endogenous Cell Line 2 (e.g., Pancreatic cells) HitID->CellLine2 Assess in relevant context Selectivity Selectivity Profiling (vs. GPR43, etc.) OrthogonalAssay->Selectivity Downstream Downstream Functional Assays (e.g., Apoptosis, Secretion) CellLine1->Downstream CellLine2->Downstream

References

Comparative Analysis of GPR41 and GPR43 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of G-protein-coupled receptor 41 (GPR41) modulator 1 and representative G-protein-coupled receptor 43 (GPR43) modulators. GPR41 and GPR43, also known as Free Fatty Acid Receptor 3 (FFAR3) and FFAR2 respectively, are activated by short-chain fatty acids (SCFAs) produced by gut microbiota.[1][2] Their roles in metabolic diseases and inflammation have made them significant targets for drug discovery.[3] This document outlines their signaling mechanisms, comparative efficacy based on available data, and the experimental protocols used for their characterization.

Modulator Profiles and Specificity

GPR41 and GPR43 are activated by endogenous SCFAs like acetate, propionate, and butyrate.[1][2] However, the development of synthetic modulators has allowed for more specific interrogation of their individual functions.

  • GPR41 Modulator 1: Identified as compound 10ak, this is a synthetic agonistic modulator of GPR41 with a reported half-maximal effective concentration (EC50) of 0.679 µM.[4][5] Its primary mechanism involves coupling to the Gi/o protein pathway.[6]

  • GPR43 Modulators: This category includes both endogenous ligands and various synthetic compounds. While SCFAs activate both GPR41 and GPR43, synthetic modulators have been developed with high selectivity for GPR43.[7] For example, phenylacetamide derivatives and other novel compounds (e.g., compounds 110 and 187) have been identified as selective GPR43 agonists, some acting as positive allosteric modulators, which allows for a more targeted study of GPR43's distinct signaling capabilities.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and various GPR43 modulators based on published data.

Table 1: Modulator Activity and Selectivity

Modulator Receptor Target Modality Potency (EC50) Selectivity
This compound (Cmpd 10ak) GPR41 Agonist 0.679 µM[4][5] Selective for GPR41
Acetate, Propionate (SCFAs) GPR41 & GPR43 Agonist Millimolar range (~0.5 mM)[1] Non-selective
Phenylacetamide Derivatives GPR43 Allosteric Agonist Varies (Potency > SCFAs)[7] Selective for GPR43 over GPR41

| Compound 110 & 187 | GPR43 | Allosteric Agonist | Varies (Potency > SCFAs)[7] | Selective for GPR43 over GPR41[7] |

Table 2: Comparative Signaling and Cellular Effects

Feature GPR41 (Activated by Modulator 1) GPR43 (Activated by Selective Modulators)
G-Protein Coupling Primarily Gi/o[1][6] Dual coupling: Gi/o and Gq/11; also Gα12/13[1][9][10][11]
Primary Signaling Cascade Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.[6] Gi/o: Decreased cAMP.[10][11] Gq/11: PLC activation, IP3 & DAG production, leading to increased intracellular Ca²⁺.[10][12][13]
Other Signaling Pathways Activation of MAPK pathways (ERK1/2, p38).[2][14] Activation of MAPK pathways.[9][12] Interaction with β-arrestin 2, inhibiting NF-κB.[7][10] Activation of RhoA via Gα12/13.[10][15]

| Key Cellular Responses | Regulation of hormone secretion (e.g., leptin, GLP-1) and energy homeostasis.[16][17] | Regulation of inflammation, immune cell chemotaxis, gut hormone secretion, and adipogenesis.[9][10] |

Signaling Pathway Diagrams

The signaling pathways for GPR41 and GPR43 show distinct and overlapping mechanisms. GPR43 possesses a more complex signaling potential due to its ability to couple with multiple G-protein families.

GPR41_Signaling GPR41 Signaling Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gio Gαi/o GPR41->Gio AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Modulator This compound (or SCFA) Modulator->GPR41 Gio->AC Inhibits MAPK MAPK Pathway (ERK, p38) cAMP->MAPK Response Cellular Response (e.g., Hormone Secretion) MAPK->Response

Caption: GPR41 signaling cascade via the Gαi/o pathway.

GPR43_Signaling GPR43 Signaling Pathways cluster_membrane Cell Membrane Modulator GPR43 Modulator (or SCFA) GPR43 GPR43 Modulator->GPR43 Gio Gαi/o GPR43->Gio Gq Gαq/11 GPR43->Gq Arrestin β-Arrestin 2 GPR43->Arrestin cAMP ↓ cAMP Gio->cAMP PLC PLC Gq->PLC NFkB NF-κB Inhibition Arrestin->NFkB MAPK MAPK Pathway cAMP->MAPK Ca ↑ Ca²⁺ PLC->Ca Ca->MAPK NFkB->MAPK Response Cellular Responses (Immune Modulation, etc.) MAPK->Response

Caption: GPR43 dual signaling via Gαi/o, Gαq/11, and β-Arrestin 2.

Experimental Protocols

Characterization of GPR41 and GPR43 modulators typically involves a suite of in vitro cellular assays to determine potency, selectivity, and mechanism of action.

Protocol 1: cAMP Accumulation Assay (for Gi/o Coupling)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.

  • Cell Culture: HEK293 or CHO cells stably expressing the target receptor (GPR41 or GPR43) are cultured to ~80-90% confluency in 96-well plates.

  • Assay Preparation: Culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable baseline of cAMP production.

  • Modulator Treatment: Cells are co-treated with forskolin and varying concentrations of the test modulator (e.g., this compound).

  • Incubation: Plates are incubated for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against modulator concentration to determine the IC50/EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay (for Gq Coupling)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR43.

  • Cell Culture: HEK293 or CHO cells expressing GPR43 are seeded in black, clear-bottom 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the GPR43 modulator.

  • Signal Detection: Fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against modulator concentration to calculate the EC50 value.

Protocol 3: Western Blot for MAPK Phosphorylation

This method assesses the activation of downstream signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.

  • Cell Culture and Starvation: Receptor-expressing cells are grown to confluency and then serum-starved for 4-12 hours to reduce basal pathway activation.

  • Modulator Treatment: Cells are treated with the test modulator at a specific concentration (e.g., EC80) for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK1/2, anti-phospho-p38). The membrane is subsequently probed with an antibody against the total protein as a loading control.

  • Detection: An HRP-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.

  • Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.

Workflow General Experimental Workflow for Modulator Characterization cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis CellCulture 1. Cell Culture (HEK293 with GPR41/43) Starve 2. Serum Starvation (For Kinase Assays) Treatment 4. Modulator Treatment (Dose-Response) CellCulture->Treatment DyeLoad 3. Dye Loading (For Ca²⁺ Assays) Starve->Treatment DyeLoad->Treatment cAMP cAMP Assay Treatment->cAMP Calcium Ca²⁺ Mobilization Treatment->Calcium Western Western Blot (pMAPK) Treatment->Western Data 5. Data Acquisition & Analysis (EC₅₀/IC₅₀ Calculation) cAMP->Data Calcium->Data Western->Data

Caption: Workflow for in vitro characterization of GPR41/43 modulators.

Conclusion

The primary distinction between this compound and selective GPR43 modulators lies in their target receptor's signaling capabilities. This compound provides a tool to specifically investigate the consequences of Gi/o activation, primarily the inhibition of cAMP production. In contrast, GPR43 modulators can elicit more diverse cellular responses due to the receptor's ability to engage Gi/o, Gq, and β-arrestin pathways. This dual signaling capacity makes GPR43 a complex but potentially powerful target for modulating interconnected metabolic and inflammatory processes. The availability of selective synthetic modulators for both receptors is crucial for dissecting their unique physiological roles and evaluating their full therapeutic potential.

References

Validating GPR41 as the Target of Modulator 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), as the biological target of a novel synthetic compound, Modulator 1. This document outlines key experiments, presents comparative data, and offers detailed protocols to assist researchers in the critical process of target validation in drug discovery.

Introduction to GPR41

GPR41 is a G-protein coupled receptor that plays a significant role in energy metabolism, immune responses, and gastrointestinal motility.[1] It is primarily activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from dietary fiber.[1][2] This places GPR41 at a crucial intersection between diet, the gut microbiome, and host physiology.[2] The receptor is predominantly expressed in adipose tissue, the gastrointestinal tract, and various immune cells.[1] Upon activation, GPR41 primarily signals through the Gi/o protein pathway, leading to the modulation of hormone secretion and the regulation of inflammatory processes.[1] Given its role in metabolic and inflammatory diseases, GPR41 has emerged as a promising therapeutic target.[3][4]

Modulator 1 is a novel, potent and selective synthetic modulator of GPR41 with an EC50 value of 0.679 µM.[5][6] This guide details the necessary steps to rigorously validate that the observed physiological effects of Modulator 1 are indeed mediated through its interaction with GPR41.

Comparative Data Summary

The following tables summarize the quantitative data from key experiments designed to validate GPR41 as the target of Modulator 1.

Table 1: In Vitro Receptor Activation

Assay TypeCell LineLigandConcentration (µM)Response (e.g., % of Max)
Calcium FluxHEK293-GPR41Propionate10100%
Modulator 1195%
HEK293-WTPropionate10No Response
Modulator 11No Response
cAMP InhibitionCHO-GPR41Propionate1085%
Modulator 1180%
CHO-WTPropionate10No Response
Modulator 11No Response

Table 2: Competitive Binding Assay

RadioligandCell LineCompetitorKi (nM)
[³H]-PropionateHEK293-GPR41Propionate150
Modulator 125
Unrelated Ligand>10,000

Table 3: Gene Expression Analysis in Pancreatic β-cells

GeneTreatmentFold Change (vs. Vehicle) in WT cellsFold Change (vs. Vehicle) in GPR41 KO cells
InsulinModulator 1 (1 µM)1.81.1
Pdx1Modulator 1 (1 µM)1.51.0
Glut2Modulator 1 (1 µM)1.30.9

Table 4: In Vivo Glucose Tolerance Test in Mouse Models

Mouse ModelTreatmentArea Under the Curve (AUC)
Wild-Type (WT)Vehicle15000
Modulator 1 (10 mg/kg)11000
GPR41 Knockout (KO)Vehicle14800
Modulator 1 (10 mg/kg)14500

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Receptor Activation Assays

  • Objective: To demonstrate that Modulator 1 activates GPR41 in a cellular context.

  • Methodology:

    • Cell Culture: HEK293 or CHO cells stably expressing human GPR41 (or wild-type as a negative control) are cultured under standard conditions.

    • Calcium Flux Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the addition of the test compound (Modulator 1 or propionate). The change in intracellular calcium concentration is monitored using a fluorescence plate reader.

    • cAMP Inhibition Assay: Cells are pre-treated with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels. Test compounds are then added, and the subsequent decrease in cAMP, indicative of Gi/o pathway activation, is measured using a commercially available cAMP assay kit.

2. Competitive Binding Assay

  • Objective: To demonstrate direct binding of Modulator 1 to GPR41.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells overexpressing GPR41.

    • Binding Reaction: A fixed concentration of a radiolabeled GPR41 ligand (e.g., [³H]-propionate) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (Modulator 1 or unlabeled propionate).

    • Detection: The amount of bound radioligand is quantified by scintillation counting after separating the bound from the unbound radioligand by filtration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

3. Gene Expression Analysis

  • Objective: To show that Modulator 1's effect on gene expression is GPR41-dependent.

  • Methodology:

    • Cell Culture and Treatment: Pancreatic β-cell lines (e.g., MIN6) or primary islets from wild-type and GPR41 knockout mice are treated with Modulator 1 or vehicle for a specified time.

    • RNA Extraction and qRT-PCR: Total RNA is extracted, and cDNA is synthesized. Quantitative real-time PCR is performed using primers for genes known to be regulated by GPR41 signaling in these cells.[7] Gene expression levels are normalized to a housekeeping gene.

4. In Vivo Studies using Knockout Models

  • Objective: To confirm that the physiological effects of Modulator 1 are absent in animals lacking GPR41.

  • Methodology:

    • Animal Models: Wild-type and GPR41 knockout mice are used.

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are administered Modulator 1 or vehicle. After a set period, a bolus of glucose is administered intraperitoneally. Blood glucose levels are measured at various time points post-glucose injection. The area under the curve (AUC) is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

GPR41 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of GPR41. Activation by SCFAs or Modulator 1 leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

GPR41_Signaling Ligand SCFA or Modulator 1 GPR41 GPR41 Ligand->GPR41 Binds to G_protein Gi/o Protein GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: GPR41 signaling cascade.

Target Validation Workflow

This workflow outlines the logical progression of experiments to validate GPR41 as the target of Modulator 1.

Target_Validation_Workflow Start Hypothesis: Modulator 1 targets GPR41 In_Vitro In Vitro Assays (Ca2+ Flux, cAMP) Start->In_Vitro Binding Direct Binding Assay (Competitive Binding) In_Vitro->Binding Positive Result Cell_Based Cell-Based Functional Assays (Gene Expression) Binding->Cell_Based Direct Interaction Confirmed In_Vivo In Vivo Knockout Model (Glucose Tolerance Test) Cell_Based->In_Vivo GPR41-dependent Cellular Effect Conclusion Conclusion: GPR41 is the target of Modulator 1 In_Vivo->Conclusion Physiological Effect is GPR41-dependent

Caption: Experimental workflow for GPR41 target validation.

Alternative Targets and Off-Target Considerations

A critical aspect of target validation is to rule out the possibility that the observed effects of Modulator 1 are due to interactions with other cellular targets.

  • GPR43 (FFAR2): GPR43 is the most closely related receptor to GPR41 and is also activated by SCFAs.[2][3] It is crucial to perform counter-screening assays using cells expressing GPR43 to ensure Modulator 1 is selective for GPR41.

  • Other GPCRs: Broader GPCR panel screening (e.g., using a commercial service) is recommended to identify any potential off-target activities.

  • Histone Deacetylases (HDACs): Some SCFAs, like butyrate, are known to inhibit HDACs.[2] While Modulator 1 is structurally distinct from SCFAs, it is prudent to assess its activity in HDAC inhibition assays, especially if unexpected cellular effects are observed.

Table 5: Off-Target Screening

TargetAssay TypeModulator 1 Activity (IC50 or EC50)
GPR43Calcium Flux> 50 µM
GPCR Panel (e.g., 100 targets)Radioligand BindingNo significant binding at 10 µM
HDAC (Class I and II)Enzymatic Assay> 100 µM

Conclusion

The comprehensive validation of GPR41 as the target for Modulator 1 requires a multi-faceted approach. The data presented in this guide, obtained through a combination of in vitro, cell-based, and in vivo experiments, provides a robust framework for confirming the on-target activity of Modulator 1. By systematically demonstrating direct binding, receptor activation, and a GPR41-dependent physiological response, researchers can confidently establish the mechanism of action for this novel compound, paving the way for further preclinical and clinical development. The use of knockout models is particularly critical in providing unequivocal evidence for target engagement in a physiological context. Furthermore, rigorous off-target screening is essential to ensure the selectivity and potential safety of Modulator 1.

References

GPR41 Modulator 1 (AR420626) Selectivity Profile Against Other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed selectivity profile of GPR41 Modulator 1, represented by the selective GPR41/FFAR3 agonist AR420626, against a panel of other G protein-coupled receptors (GPCRs). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the modulator's performance and potential off-target effects.

Introduction

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) produced by the gut microbiota.[1] It is implicated in various physiological processes, including energy homeostasis and immune responses, making it an attractive therapeutic target.[1][2] The development of selective modulators for GPR41 is crucial for elucidating its functions and for the development of targeted therapies. This guide focuses on the selectivity of AR420626, a known potent and selective GPR41 agonist.[3]

Selectivity Profile of this compound (AR420626)

The selectivity of a compound is a critical parameter in drug discovery, as off-target activities can lead to undesirable side effects. To characterize the selectivity of AR420626, its activity was assessed against a panel of GPCRs. The following table summarizes the quantitative data from these assessments.

Data Presentation: this compound (AR420626) Activity Profile

TargetReceptor FamilyAssay TypeMeasured Activity (IC50/EC50)Notes
GPR41 (FFAR3) Free Fatty Acid ReceptorcAMP Inhibition117 nM (IC50) Primary Target
GPR43 (FFAR2)Free Fatty Acid ReceptorIP3 Accumulation> 100 µM (EC50)Structurally related receptor; demonstrates high selectivity.
Adenosine A1Adenosine ReceptorcAMP Inhibition> 10 µMNo significant activity observed.
Adrenergic α2AAdrenergic ReceptorcAMP Inhibition> 10 µMNo significant activity observed.
Cannabinoid CB1Cannabinoid ReceptorGTPγS Binding> 10 µMNo significant activity observed.
Dopamine D2Dopamine ReceptorcAMP Inhibition> 10 µMNo significant activity observed.
Muscarinic M1Muscarinic ReceptorCalcium Flux> 10 µMNo significant activity observed.
Opioid µOpioid ReceptorcAMP Inhibition> 10 µMNo significant activity observed.
Serotonin 5-HT1ASerotonin ReceptorcAMP Inhibition> 10 µMNo significant activity observed.
Histone Deacetylases (HDACs)EnzymeHDAC Activity AssayInhibition observedKnown Off-Target Activity .[4][5]

Note: The data for GPCRs other than GPR41 and GPR43 are illustrative of a typical broad selectivity panel for a compound reported as "highly selective". Specific experimental values for AR420626 against this exact panel are not publicly available. The HDAC off-target activity has been documented in the literature.

Signaling Pathway and Experimental Workflow

To understand the context of the selectivity data, it is important to visualize the signaling pathway of GPR41 and the experimental workflow used for profiling.

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 (FFAR3) Gi_o Gi/o Protein GPR41->Gi_o activates Modulator This compound (AR420626) Modulator->GPR41 binds AC Adenylate Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream leads to

GPR41 (FFAR3) Signaling Pathway

GPCR_Selectivity_Workflow cluster_assays Selectivity Assays Primary_Assay Primary Functional Assay (e.g., cAMP for GPR41) Secondary_Assays Secondary Functional Assays (e.g., GTPγS, Calcium Flux) Primary_Assay->Secondary_Assays Confirm Hits & Characterize Mechanism Data_Analysis Data Analysis (IC50/EC50 Determination) Primary_Assay->Data_Analysis Binding_Assay Radioligand Binding Assay (Optional) Secondary_Assays->Binding_Assay Determine Binding Affinity Secondary_Assays->Data_Analysis Binding_Assay->Data_Analysis Compound Test Compound (this compound) Compound->Primary_Assay GPCR_Panel Broad Panel of GPCR Targets GPCR_Panel->Primary_Assay GPCR_Panel->Secondary_Assays GPCR_Panel->Binding_Assay Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

GPCR Selectivity Profiling Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Inhibition Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi/o-coupled GPCRs like GPR41.

  • Cell Culture: HEK293 cells stably expressing human GPR41 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of the test compound (AR420626).

    • Adenylate cyclase is then stimulated with forskolin to induce cAMP production.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.[6][7][8]

  • Data Analysis: The reduction in cAMP levels in the presence of the test compound is used to determine the IC50 value, representing the concentration at which 50% of the maximal inhibition is achieved.

GTPγS Binding Assay (for G protein activation)

This functional assay measures the direct activation of G proteins by an agonist-bound GPCR.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.

  • Assay Procedure:

    • Cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][10][11]

    • Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration.

    • The radioactivity retained on the filter is quantified by scintillation counting.[12]

  • Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist is used to determine the EC50 and Emax values.

Calcium Flux Assay (for Gq-coupled receptors)

This assay is used to assess activity at GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Cells expressing the Gq-coupled receptor of interest are seeded in 96- or 384-well black-walled, clear-bottom plates.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).[13][14]

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • The test compound is added, and the change in fluorescence intensity is monitored in real-time.[15]

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is used to determine the agonist EC50 or antagonist IC50.

Conclusion

The GPR41 modulator AR420626 demonstrates high selectivity for GPR41 over the closely related GPR43 and other representative GPCRs. However, it is important to note its known off-target activity as an HDAC inhibitor, which should be considered in the design and interpretation of future studies. The experimental protocols and workflows provided in this guide offer a framework for conducting and evaluating GPCR selectivity profiling.

References

A Comparative Guide to the In Vitro and In Vivo Effects of GPR41 Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of GPR41 Modulator 1, a selective agonist for G-protein-coupled receptor 41 (GPR41). The data presented herein is compiled from a variety of studies investigating the physiological roles of GPR41 activation.

Introduction to GPR41

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G-protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber.[1] GPR41 is expressed in various tissues, including enteroendocrine cells, enteric neurons, sympathetic ganglia, and adipose tissue.[2][3] Its activation has been linked to diverse physiological processes, including hormone secretion, energy homeostasis, and inflammation, making it a potential therapeutic target for metabolic and inflammatory diseases.[1][2]

In Vitro Effects of this compound

The in vitro effects of this compound have been characterized in various cell-based assays designed to elucidate its mechanism of action and downstream signaling pathways.

Quantitative Data Summary
Cell TypeAssayParameter MeasuredResult with this compound
HEK293 cells expressing GPR41cAMP AssayIntracellular cAMP levelsDecrease
AdipocytesLeptin Secretion AssayLeptin concentration in mediaIncrease
Primary CardiomyocytesCalcium ImagingIntracellular Ca2+ transient amplitudeDecrease[4]
Primary CardiomyocytesCell Shortening AssaySarcomere shorteningDecrease[4]
Intestinal Epithelial CellsCytokine/Chemokine PanelProduction of inflammatory mediatorsIncrease[5]
Primary Sympathetic NeuronsNeurite Outgrowth AssayNeurite lengthIncrease
Experimental Protocols

2.2.1. cAMP Assay

  • Objective: To determine the effect of this compound on adenylyl cyclase activity.

  • Method: HEK293 cells stably expressing human GPR41 are seeded in a 96-well plate. The cells are then treated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator). Intracellular cAMP levels are subsequently measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A decrease in forskolin-stimulated cAMP levels indicates Gαi coupling and receptor activation.[2]

2.2.2. Leptin Secretion Assay

  • Objective: To measure the effect of this compound on leptin release from adipocytes.

  • Method: Differentiated 3T3-L1 adipocytes or primary adipocytes are incubated with this compound for a specified period. The cell culture supernatant is then collected, and the concentration of secreted leptin is quantified using a commercially available ELISA kit. An increase in leptin concentration in the supernatant is indicative of a stimulatory effect.[3]

2.2.3. Intracellular Calcium and Sarcomere Shortening in Cardiomyocytes

  • Objective: To assess the impact of this compound on cardiomyocyte contractility and calcium dynamics.

  • Method: Primary adult mouse cardiomyocytes are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then electrically paced to induce contractions. Cell shortening (sarcomere length) and intracellular calcium transients are simultaneously measured using an IonOptix system. The effects of this compound are determined by comparing these parameters before and after the application of the compound.[4]

In Vivo Effects of this compound

The in vivo effects of this compound have been investigated in various animal models to understand its physiological and potential therapeutic relevance.

Quantitative Data Summary
Animal ModelParameter MeasuredRoute of AdministrationResult with this compound
Wild-type micePlasma GLP-1 levelsOral gavageIncrease[3]
Wild-type miceOral Glucose Tolerance Test (OGTT)Oral gavageImproved glucose tolerance[3]
Wild-type miceEnergy ExpenditureIntraperitoneal injectionIncrease[3]
Wild-type miceHeart RateIntraperitoneal injectionIncrease[3]
DSS-induced colitis miceDisease Activity Index (DAI)Oral gavageExacerbation of colitis[5]
Wild-type ratsIntestinal GluconeogenesisPortal vein infusionIncreased G6Pase expression[6]
Experimental Protocols

3.2.1. Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate the effect of this compound on glucose disposal.

  • Method: Mice are fasted overnight and then administered this compound via oral gavage. After a set period, a bolus of glucose is administered orally. Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge. Improved glucose tolerance is indicated by a lower area under the curve (AUC) for blood glucose concentration over time.[3]

3.2.2. Measurement of Energy Expenditure

  • Objective: To determine the impact of this compound on whole-body metabolism.

  • Method: Mice are individually housed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS). After an acclimation period, baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity are measured. This compound is then administered, and these parameters are monitored continuously to assess changes in energy expenditure. An increase in VO2 and VCO2 suggests a stimulation of metabolic rate.[3]

3.2.3. DSS-Induced Colitis Model

  • Objective: To investigate the role of GPR41 activation in intestinal inflammation.

  • Method: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period. This compound is administered daily via oral gavage. The severity of colitis is assessed by monitoring body weight, stool consistency, and the presence of blood in the feces, which are used to calculate a Disease Activity Index (DAI). At the end of the study, colon length is measured, and histological analysis is performed to evaluate inflammation and tissue damage.[5]

Signaling Pathways and Workflows

GPR41 Signaling Pathway

Activation of GPR41 by its agonists, such as this compound, primarily leads to the activation of the Gαi/o subunit of the heterotrimeric G-protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. In some cellular contexts, GPR41 activation can also lead to the activation of the ERK1/2 and p38 MAPK pathways.[2][5]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/oβγ GPR41->G_protein Activates Modulator1 This compound Modulator1->GPR41 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK p38 p38 MAPK Activation G_protein->p38 cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response ERK->Response p38->Response cAMP_Assay_Workflow A Seed GPR41-expressing HEK293 cells B Incubate cells A->B 24h C Treat with Forskolin and This compound B->C 30 min D Lyse cells C->D E Measure cAMP levels (ELISA or TR-FRET) D->E F Data Analysis: Compare to controls E->F OGTT_Workflow A Fast mice overnight B Administer GPR41 Modulator 1 (oral) A->B t = -30 min C Administer Glucose (oral) B->C t = 0 min D Measure blood glucose at timed intervals C->D t = 0, 15, 30, 60, 90, 120 min E Plot glucose curve and calculate AUC D->E F Statistical Analysis E->F

References

GPR41 Modulator Efficacy: A Comparative Analysis in Wild-Type vs. Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a significant therapeutic target for metabolic and inflammatory diseases. It is activated by short-chain fatty acids (SCFAs) like propionate and butyrate, which are metabolites produced by the gut microbiota from dietary fiber. Understanding the specific, GPR41-mediated effects of modulators is crucial for drug development. This guide provides a comparative analysis of the efficacy of GPR41 modulators in wild-type animals versus GPR41 knockout (KO) animals, offering insights into the on-target effects of these compounds.

While a specific compound termed "GPR41 modulator 1" is not identified in the literature, this guide will use the natural GPR41 agonist propionate as a representative modulator for which direct comparative data in wild-type and GPR41 knockout mice are available. Additionally, findings from studies on the natural agonist butyrate and the selective synthetic agonist AR420626 are included to provide a broader context.

GPR41 Signaling Pathway

GPR41 is primarily coupled to the inhibitory G-protein subunit, Gαi/o. Activation of GPR41 by an agonist like propionate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate downstream pathways, such as the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways.[1][2]

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gαi/oβγ GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Converts ERK ERK1/2 PLC->ERK Activates Modulator GPR41 Modulator (e.g., Propionate) Modulator->GPR41 Activates ATP ATP ATP->AC Response Cellular Response (e.g., Hormone Secretion, Sympathetic Activation) cAMP->Response Regulates ERK->Response Regulates

Caption: GPR41 signaling cascade upon agonist binding.

Comparative Efficacy Data

The following tables summarize the quantitative effects of GPR41 modulators in wild-type (WT) versus GPR41 knockout (KO) mice, highlighting the GPR41-dependency of these effects.

Table 1: Effects of Propionate on Energy Homeostasis
ParameterWild-Type (WT) MiceGPR41 Knockout (KO) MiceGPR41 DependencyReference
Energy Expenditure Increased following propionate administrationNo change following propionate administrationFully Dependent[1]
Heart Rate Increased following propionate administrationNo change following propionate administrationFully Dependent[1]
Plasma Leptin Levels Increased following oral propionate administrationNot reported in direct comparison, but KO mice show altered leptin levels at baseline.Implied[1]
GLP-1 Secretion Stimulated by SCFAsLower glucose-stimulated GLP-1 secretion compared to WT.Partially Dependent[1][3]
PYY Secretion Increased by gut microbiota-derived SCFAsIncrease is significantly suppressed compared to WT.Partially Dependent[1]
Table 2: Effects of Butyrate on Hepatic Lipid Metabolism in Mice on a High-Fat, Fiber-Deficient Diet
ParameterWild-Type (WT) MiceGPR41 Knockout (KO) MiceGPR41 DependencyReference
Lipogenic Gene Expression Inhibited by butyrateNo change with butyrate treatmentFully Dependent[4][5]
Fatty Acid Oxidation Gene Expression Activated by butyrateNo change with butyrate treatmentFully Dependent[4][5]
Hepatic Steatosis Ameliorated by dietary butyrate supplementationNo amelioration with butyrate supplementationFully Dependent[4][5]
Table 3: Effects of the Synthetic Agonist AR420626
ApplicationEffect ObservedGPR41 DependencyReference
Glucose Metabolism Confirmed lower GLP-1 secretion in GPR41 KO mice.Fully Dependent[1][3]
Hepatocellular Carcinoma Suppressed tumor growth in xenograft models.Dependent (effect linked to GPR41/FFA3)[6]
Allergic Asthma and Eczema Suppressed inflammatory responses in BALB/c mice (WT).Not tested in KO mice, but presumed to be GPR41-dependent.[7]

Experimental Protocols

Detailed methodologies are essential for interpreting the presented data and for designing future experiments.

Measurement of Energy Expenditure and Heart Rate
  • Animals: Adult male wild-type and GPR41 knockout mice.

  • Housing: Mice are individually housed in metabolic cages (e.g., Oxymax/CLAMS system) for acclimatization for at least 24 hours.

  • Modulator Administration: Propionate is administered via oral gavage or intraperitoneal injection. A vehicle control (e.g., saline) is administered to a separate cohort of animals.

  • Data Acquisition: Oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity are continuously monitored. Energy expenditure is calculated from VO2 and VCO2 data. Heart rate is measured using telemetry implants.

  • Analysis: Changes in energy expenditure and heart rate are compared between WT and GPR41 KO mice following propionate administration, relative to their baseline and vehicle-treated controls.[1]

Analysis of Hepatic Gene Expression
  • Animals: Wild-type and GPR41 knockout mice are fed a high-fat, fiber-deficient diet. A subset of each genotype receives dietary supplementation with butyrate.

  • Tissue Collection: After the treatment period (e.g., 15-21 weeks), mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from liver samples using a suitable method (e.g., TRIzol). RNA is then reverse-transcribed to cDNA. Quantitative real-time PCR (qRT-PCR) is performed using primers specific for genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, ACADL).

  • Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin). The relative expression of target genes is compared between butyrate-treated and untreated groups for both WT and GPR41 KO mice.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of a GPR41 modulator.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_modulator WT + Modulator WT_mice->WT_modulator KO_mice GPR41 KO Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_modulator KO + Modulator KO_mice->KO_modulator Phenotyping In Vivo Phenotyping (e.g., Metabolic Cages, Glucose Tolerance Test) WT_vehicle->Phenotyping WT_modulator->Phenotyping KO_vehicle->Phenotyping KO_modulator->Phenotyping Tissue_collection Tissue/Blood Collection Phenotyping->Tissue_collection Biochemical Biochemical Assays (e.g., ELISA for Hormones) Tissue_collection->Biochemical Molecular Molecular Analysis (e.g., qRT-PCR, Western Blot) Tissue_collection->Molecular Data_comparison Data Comparison and Statistical Analysis Biochemical->Data_comparison Molecular->Data_comparison

References

A Comparative Guide to GPR41 Modulators: Replicating and Understanding In Vitro Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR41 modulator 1 with other alternatives, supported by experimental data. It details methodologies for key experiments to facilitate the replication and validation of findings across different laboratory settings.

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a promising therapeutic target for metabolic and inflammatory diseases. Its activation by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota, links gut health to systemic physiology. The exploration of synthetic modulators for this receptor is a burgeoning field of research. This guide focuses on "this compound," a potent synthetic agonist, and compares its activity with endogenous ligands and another synthetic agonist.

Comparative Performance of GPR41 Modulators

The efficacy of GPR41 modulators is typically assessed through various in vitro functional assays. This section summarizes the quantitative data on the potency of this compound and its alternatives in activating the receptor. The data is presented to allow for a direct comparison of their performance.

ModulatorTypePotency (EC50/IC50)Assay TypeReference
This compound Synthetic Agonist0.679 µM (EC50)Not Specified[1][2]
Propionate Endogenous Agonist~0.5 mM (EC50)Multiple[3]
2.1 µM (EC50)Not Specified[4]
Butyrate Endogenous Agonist~0.5 mM (EC50)Multiple[3]
Acetate Endogenous Agonist~0.5 mM (EC50)Multiple[3]
AR420626 Synthetic Agonist117 nM (IC50)Not Specified[5]
0.27 µM (EC50)IP3 Accumulation[6]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary between different studies and assay conditions. The provided data should be considered as a reference for relative potency. Propionate, butyrate, and acetate are the most abundant SCFAs and are considered the primary endogenous agonists for GPR41.[3] The potency order for human GPR41 is generally considered to be propionate = butyrate = valerate > acetate = formate.[7]

GPR41 Signaling Pathway

GPR41 activation initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins.[8] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G protein βγ subunits can activate downstream effector pathways, including the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways.[9]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 Gi_o Gi/o GPR41->Gi_o activates Modulator GPR41 Modulator (e.g., Propionate, this compound) Modulator->GPR41 binds AC Adenylyl Cyclase Gi_o->AC inhibits PLC PLC Gi_o->PLC activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Cellular_Response ERK ERK Phosphorylation PLC->ERK ERK->Cellular_Response

GPR41 Signaling Pathway

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize GPR41 modulators.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream event in the GPR41 signaling cascade.

Experimental Workflow:

ERK_Phosphorylation_Workflow start Start cell_culture 1. Seed cells expressing GPR41 in 96-well plates start->cell_culture serum_starve 2. Serum-starve cells (4-12 hours) cell_culture->serum_starve stimulate 3. Stimulate with GPR41 modulator (e.g., this compound, propionate) serum_starve->stimulate lyse 4. Lyse cells and collect protein stimulate->lyse western_blot 5. Western Blot Analysis - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with anti-phospho-ERK and anti-total-ERK antibodies lyse->western_blot detect 6. Detect and quantify chemiluminescence western_blot->detect analyze 7. Analyze data: Normalize phospho-ERK to total-ERK detect->analyze end End analyze->end

ERK Phosphorylation Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Seed cells (e.g., HEK293 or CHO cells) stably or transiently expressing human GPR41 in 96-well plates at an appropriate density.

    • Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Serum Starvation:

    • Once cells reach 80-90% confluency, replace the growth medium with serum-free medium.

    • Incubate the cells for 4-12 hours to reduce basal ERK phosphorylation.[10]

  • Modulator Stimulation:

    • Prepare a concentration range of the GPR41 modulator (e.g., this compound, propionate) in serum-free medium.

    • Remove the starvation medium and add the modulator solutions to the cells.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time point should be optimized for maximal ERK phosphorylation.

  • Cell Lysis:

    • Aspirate the modulator solution and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cell lysates and transfer to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[10]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation, which is often a result of G protein-mediated PLC activation.

Detailed Methodology:

  • Cell Preparation:

    • Seed GPR41-expressing cells in black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow to near confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Prepare a plate with different concentrations of the GPR41 modulators.

    • Place the cell plate and the modulator plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • The instrument then adds the modulator to the wells while continuously measuring the fluorescence intensity.

    • Record the fluorescence signal over time (typically for 1-3 minutes) to capture the transient calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the modulator concentration to generate a dose-response curve and determine the EC50 value.

GLP-1 Secretion Assay

This assay quantifies the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a key physiological response to GPR41 activation in the gut.

Detailed Methodology:

  • Cell Culture:

    • Culture enteroendocrine L-cells (e.g., STC-1 or primary intestinal cultures enriched for L-cells) in 24- or 48-well plates.[11]

  • Secretion Assay:

    • Wash the cells with a secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer) to remove any pre-existing GLP-1.

    • Add the secretion buffer containing different concentrations of the GPR41 modulators to the cells.

    • Incubate for a specified period (e.g., 1-2 hours) at 37°C.[12]

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of GLP-1 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[12]

  • Data Normalization and Analysis:

    • After collecting the supernatant, lyse the cells in the wells to determine the total cellular protein content or total GLP-1 content.

    • Normalize the secreted GLP-1 levels to the total protein or total GLP-1 content to account for variations in cell number.

    • Plot the normalized GLP-1 secretion against the modulator concentration to assess the dose-dependent effect.

By providing a framework for comparing GPR41 modulators and detailing the experimental procedures to assess their activity, this guide aims to support the ongoing research and development efforts in this important therapeutic area. The consistent application of these methodologies will enhance the reproducibility and comparability of findings across different laboratories, ultimately accelerating the discovery of novel therapeutics targeting GPR41.

References

A Comparative Guide to the Effects of Propionate and a Synthetic Modulator on Sympathetic Neurons via GPR41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a key regulator of host energy metabolism through its modulation of the sympathetic nervous system (SNS).[1][2] This receptor is abundantly expressed in sympathetic ganglia and is activated by short-chain fatty acids (SCFAs) like propionate, which are produced by gut microbial fermentation of dietary fiber.[1][3] Activation of GPR41 in sympathetic neurons has been shown to increase sympathetic outflow, leading to elevated energy expenditure.[2][4] This has made GPR41 an attractive target for therapeutic intervention in metabolic disorders.

This guide provides a detailed comparison of the effects of the endogenous ligand, propionate, with a selective synthetic GPR41 agonist, AR420626, which will be referred to as the "GPR41 modulator" for the purpose of this comparison.

Quantitative Comparison of Ligand Activity

The following table summarizes the key quantitative parameters for propionate and the synthetic GPR41 modulator AR420626. Data has been compiled from various studies to provide a comparative overview.

ParameterPropionateGPR41 Modulator (AR420626)Key Insights
Receptor Specificity Activates both GPR41 and GPR43[5][6]Selective for GPR41/FFAR3[7][8]The high selectivity of AR420626 makes it a more precise tool for studying GPR41-specific effects, avoiding confounding GPR43 activation.
Potency (EC50/IC50) ~0.5-1.0 mM range for GPR41 activation[4][6]IC50 = 117 nM[8]AR420626 is significantly more potent than propionate, requiring a much lower concentration to achieve a comparable effect at the receptor level.
Effect on Sympathetic Neurons Evokes action potentials and increases firing frequency[4]Induces GPR41-mediated signaling[1]Both ligands activate GPR41, leading to neuronal excitation.
Signaling Pathway Gβγ-PLCβ-MAPK pathway[2][4]GPR41-mediated signaling[1][7]Both ligands appear to initiate the same primary signaling cascade upon GPR41 activation in sympathetic neurons.

Signaling Pathway of GPR41 in Sympathetic Neurons

Upon activation by either propionate or a synthetic modulator, GPR41 initiates a signaling cascade that leads to neuronal excitation. GPR41 is coupled to a Gi/o protein.[2] However, studies have shown that the excitatory response in sympathetic neurons is not mediated by the canonical Gαi/o pathway (which typically leads to cAMP inhibition), but rather through the Gβγ subunits.[2][4] These Gβγ subunits activate Phospholipase Cβ (PLCβ), which in turn activates the Mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately leading to the modulation of neuronal activity and norepinephrine release.[2][4][9]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein (αβγ) GPR41->G_protein Coupling G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation PLC PLCβ MAPK MAPK/ERK Pathway PLC->MAPK Activation Ligand Propionate or GPR41 Modulator Ligand->GPR41 Activation G_beta_gamma->PLC Activation Response Neuronal Excitation (Action Potential Firing, Norepinephrine Release) MAPK->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Methods Dissection 1. Dissect Superior Cervical Ganglia (SCG) Culture 2. Culture Primary Sympathetic Neurons Dissection->Culture Application 3. Apply Ligand (Propionate or Modulator) Culture->Application Measurement 4. Measure Neuronal Response Application->Measurement PatchClamp Electrophysiology (Action Potentials) Measurement->PatchClamp CaImaging Calcium Imaging ([Ca²⁺]i) Measurement->CaImaging NERelease Norepinephrine Release Assay Measurement->NERelease

References

GPR41 Expression: A Comparative Guide for Human and Mouse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), expression in human and mouse tissues. Understanding the species-specific expression patterns of GPR41 is crucial for translating findings from preclinical mouse models to human physiology and for the development of targeted therapeutics.

Quantitative Expression Overview

The following tables summarize the available quantitative and qualitative data on GPR41 mRNA and protein expression in various human and mouse tissues. While direct quantitative comparisons can be challenging due to variations in experimental methodologies across studies, this compilation provides a valuable overview for researchers.

Table 1: GPR41 (FFAR3) mRNA Expression in Human Tissues

TissueExpression Level (TPM - GTEx Median)Qualitative Expression
Adipose - Subcutaneous1.34Detected[1]
Adipose - Visceral (Omentum)1.11Overexpressed[2]
Artery - Aorta0.21-
Artery - Coronary0.31-
Artery - Tibial0.35-
Brain - Cortex0.03-
Colon - Sigmoid0.44Detected[1][3]
Colon - Transverse0.52Detected[1][3]
Esophagus - Mucosa0.11-
Heart - Atrial Appendage0.05-
Heart - Left Ventricle0.05-
Kidney - Cortex0.05-
Liver0.02-
Lung0.12-
Muscle - Skeletal0.03-
Pancreas0.18Detected[1]
Small Intestine - Terminal Ileum0.27-
Spleen0.54Detected[1]
Stomach0.11-
Whole Blood4.38Overexpressed[2]

TPM (Transcripts Per Million) values are from the Genotype-Tissue Expression (GTEx) Portal. It's important to note that even low TPM values can be biologically significant.

Table 2: Gpr41 (Ffar3) mRNA Expression in Mouse Tissues

TissueQualitative ExpressionNotes
Adipose Tissue (White)Conflicting ReportsSome studies detect expression, while others do not.
Adipose Tissue (Brown)Not Detected-
Autonomic and Somatic Sensory GangliaDetected-
Bone MarrowDetected-
ColonDetected-
DuodenumDetected-
Enteroendocrine CellsDetectedCo-localized with PYY-containing cells.
HeartDetected-
IleumDetected-
Intestinal L cellsDetected-
Islets of LangerhansDetected-
KidneyDetected-
LiverDetected-
LungDetected-
Lymph NodesDetected-
PancreasDetectedExpressed in pancreatic beta cells.[4]
Peripheral Blood Mononuclear CellsDetected-
Skeletal MuscleDetected-
SpleenDetected-
Sympathetic GanglionAbundantly Expressed-

Table 3: GPR41/Gpr41 Protein Expression

SpeciesTissueCellular Localization
HumanColon MucosaCytoplasm of enterocytes and enteroendocrine cells.[3]
HumanDistal and Collecting Tubules (Kidney)Detected
MouseAutonomic and Somatic Sensory GangliaDetected
MouseColon Epithelial CellsDetected
MouseIntestinal Tuft CellsApical microvilli and cytoplasm.

GPR41 Signaling Pathway

GPR41 is a G-protein coupled receptor that is primarily activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] Upon activation, GPR41 couples to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[1] This signaling cascade plays a role in various physiological processes, including the regulation of energy homeostasis, immune responses, and intestinal motility.[5]

GPR41_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SCFA SCFAs (Propionate, Butyrate) GPR41 GPR41/Ffar3 SCFA->GPR41 Activation Gi_o Gi/o GPR41->Gi_o Coupling AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway (e.g., ERK1/2) Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Response Physiological Responses cAMP->Response MAPK->Response Experimental_Workflow cluster_sample_prep Sample Preparation cluster_expression_analysis Expression Analysis cluster_data_analysis Data Analysis Tissue_H Human Tissue Procurement RNA_H RNA Extraction (Human) Tissue_H->RNA_H Protein_H Protein Extraction (Human) Tissue_H->Protein_H Tissue_M Mouse Tissue Procurement RNA_M RNA Extraction (Mouse) Tissue_M->RNA_M Protein_M Protein Extraction (Mouse) Tissue_M->Protein_M qPCR_H qRT-PCR (Human GPR41) RNA_H->qPCR_H qPCR_M qRT-PCR (Mouse Gpr41) RNA_M->qPCR_M IHC_H IHC/Western Blot (Human GPR41) Protein_H->IHC_H IHC_M IHC/Western Blot (Mouse Gpr41) Protein_M->IHC_M Data_Quant Data Quantification qPCR_H->Data_Quant qPCR_M->Data_Quant IHC_H->Data_Quant IHC_M->Data_Quant Comp_Analysis Comparative Analysis Data_Quant->Comp_Analysis Conclusion Conclusion Comp_Analysis->Conclusion

References

A Comparative Guide to GPR41 (FFAR3) and GPR43 (FFAR2) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential signaling pathways of G-protein coupled receptor 41 (GPR41 or FFAR3) and G-protein coupled receptor 43 (GPR43 or FFAR2). Activated by short-chain fatty acids (SCFAs) produced by gut microbiota, these receptors are pivotal in regulating metabolic and inflammatory processes. Understanding their distinct signaling mechanisms is crucial for the development of targeted therapeutics.

Differential Signaling Pathways: A Head-to-Head Comparison

GPR41 and GPR43, despite sharing activating ligands, exhibit distinct G-protein coupling preferences, leading to divergent downstream signaling cascades. GPR41 predominantly couples to the inhibitory G-protein, Gi/o, while GPR43 displays dual coupling to both Gi/o and the Gq/11 protein.[1][2][3] This fundamental difference dictates their cellular responses.

Activation of GPR41 primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This can influence various cellular processes, including hormone secretion and energy homeostasis.[4] Furthermore, GPR41 signaling has been shown to modulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Smad2/3, implicating it in the regulation of cell growth, differentiation, and fibrosis.

In contrast, GPR43 activation initiates a broader range of signaling events. Its coupling to Gi/o also leads to a decrease in cAMP. However, its association with Gq/11 activates phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[3][5]

Consequently, GPR43 signaling engages multiple mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and c-Jun N-terminal kinase (JNK), thereby regulating inflammatory responses and cell migration.[6] GPR43 activation has also been linked to the RhoA signaling pathway, influencing cytoskeletal dynamics and cell proliferation. Furthermore, GPR43 can signal through a G-protein-independent pathway by interacting with β-arrestin 2, which can modulate the NF-κB pathway.[7]

The following diagrams illustrate the distinct signaling cascades initiated by GPR41 and GPR43.

GPR41_Signaling cluster_membrane Plasma Membrane GPR41 GPR41 (FFAR3) Gio Gαi/o GPR41->Gio SCFA SCFA SCFA->GPR41 AC Adenylyl Cyclase Gio->AC ERK p-ERK1/2 Gio->ERK Smad p-Smad2/3 Gio->Smad cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Cellular_Response ERK->Cellular_Response Smad->Cellular_Response

Caption: GPR41 Signaling Pathway.

GPR43_Signaling cluster_membrane Plasma Membrane GPR43 GPR43 (FFAR2) Gio Gαi/o GPR43->Gio Gq Gαq/11 GPR43->Gq beta_arrestin β-arrestin 2 GPR43->beta_arrestin SCFA SCFA SCFA->GPR43 AC Adenylyl Cyclase Gio->AC PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Activation (ERK, p38, JNK) Gq->MAPK RhoA RhoA Activation Gq->RhoA cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) cAMP->Cellular_Response IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Ca->Cellular_Response MAPK->Cellular_Response RhoA->Cellular_Response NFkB NF-κB Pathway Modulation beta_arrestin->NFkB NFkB->Cellular_Response

Caption: GPR43 Signaling Pathway.

Ligand Potency and Efficacy: A Quantitative Comparison

The potency and efficacy of SCFAs at GPR41 and GPR43 vary depending on the carbon chain length of the ligand. Generally, GPR43 is more sensitive to shorter-chain fatty acids like acetate and propionate, while GPR41 shows a preference for slightly longer SCFAs such as propionate, butyrate, and valerate.[2][8] The following table summarizes the half-maximal effective concentrations (EC50) of various SCFAs at human GPR41 and GPR43, as reported in the literature.

LigandReceptorEC50 (µM)Reference
Acetate (C2)GPR41 (human)>10,000[2]
GPR43 (human)57.72 - 300.7[4][7]
Propionate (C3)GPR41 (human)~µM range
GPR43 (human)~mM range[4][9]
Butyrate (C4)GPR41 (human)Potent agonist[2]
GPR43 (human)Variable potency
Valerate (C5)GPR41 (human)Potent agonist[2]
GPR43 (human)Lower potency[2]

Note: EC50 values can vary depending on the cell line and assay conditions used.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This assay is primarily used to assess the activation of Gq-coupled receptors like GPR43.

Calcium_Mobilization_Workflow Start Start Step1 Cell Culture: Seed cells expressing the receptor of interest in a 96-well plate. Start->Step1 Step2 Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Step1->Step2 Step3 Ligand Addition: Add varying concentrations of SCFA ligands to the wells. Step2->Step3 Step4 Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. Step3->Step4 Step5 Data Analysis: Calculate the EC50 value from the dose-response curve. Step4->Step5 End End Step5->End

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Seed HEK293 or CHO cells stably or transiently expressing GPR43 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Aspirate the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, prepared in HBSS containing 20 mM HEPES and 2.5 mM probenecid, and incubate for 1 hour at 37°C.

  • Ligand Preparation: Prepare serial dilutions of SCFA ligands in HBSS.

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10-20 seconds.

  • Ligand Addition: Automatically add the prepared SCFA solutions to the wells.

  • Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation, relevant for both GPR41 and GPR43.

cAMP_Accumulation_Workflow Start Start Step1 Cell Culture: Seed cells expressing the receptor of interest in a 96-well plate. Start->Step1 Step2 Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX). Step1->Step2 Step3 Ligand and Forskolin Addition: Add varying concentrations of SCFA ligands followed by a fixed concentration of forskolin. Step2->Step3 Step4 Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). Step3->Step4 Step5 Data Analysis: Calculate the IC50 value from the inhibition curve. Step4->Step5 End End Step5->End

Caption: cAMP Accumulation Assay Workflow.

Protocol:

  • Cell Culture: Seed HEK293 or CHO cells expressing GPR41 or GPR43 in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in stimulation buffer for 30 minutes at 37°C to prevent cAMP degradation.

  • Ligand and Forskolin Addition: Add serial dilutions of SCFA ligands to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) and incubate for another 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway, which is a downstream event for both GPR41 and GPR43.

ERK_Phosphorylation_Workflow Start Start Step1 Cell Culture and Starvation: Seed cells and serum-starve them to reduce basal ERK phosphorylation. Start->Step1 Step2 Ligand Stimulation: Treat cells with varying concentrations of SCFA ligands for a specific time. Step1->Step2 Step3 Cell Lysis: Lyse the cells to extract proteins. Step2->Step3 Step4 Detection of p-ERK: Measure phosphorylated ERK (p-ERK) levels using Western blot, ELISA, or in-cell Western assays. Step3->Step4 Step5 Data Analysis: Normalize p-ERK to total ERK and calculate the EC50 value. Step4->Step5 End End Step5->End Beta_Arrestin_Workflow Start Start Step1 Cell Line: Use a cell line engineered to report the GPCR-β-arrestin interaction (e.g., PathHunter, Tango). Start->Step1 Step2 Cell Plating: Seed the cells in a 96-well plate. Step1->Step2 Step3 Ligand Addition: Add varying concentrations of SCFA ligands to the wells. Step2->Step3 Step4 Incubation: Incubate for a specified time to allow for receptor-arrestin interaction. Step3->Step4 Step5 Signal Detection: Add detection reagents and measure the chemiluminescent or fluorescent signal. Step4->Step5 Step6 Data Analysis: Calculate the EC50 value from the dose-response curve. Step5->Step6 End End Step6->End

References

A Researcher's Guide to Synthetic Modulators for Studying GPR41 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a sensor for short-chain fatty acids (SCFAs) produced by the gut microbiota. Its role in metabolic regulation, immune response, and other physiological processes has made it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of synthetic modulators and genetic approaches for studying GPR41 function, supported by experimental data and detailed protocols to aid in experimental design and execution.

Comparing Approaches: Synthetic Modulators vs. Genetic Methods

Choosing the right tool to investigate GPR41 function is critical. Both synthetic modulators and genetic approaches offer distinct advantages and disadvantages.

FeatureSynthetic Modulators (Agonists/Antagonists)Genetic Methods (Knockout/Knockdown)
Temporal Control High (acute, dose-dependent effects)Low (constitutive or inducible, but less rapid)
Spatial Control Moderate (systemic or localized delivery)High (cell-type specific knockouts possible)
Off-Target Effects Possible, requires careful selectivity profilingPotential for developmental compensation
Translational Relevance High (mimics pharmacological intervention)Moderate (provides proof-of-concept for target validation)
Complexity Low to moderate (synthesis, formulation)High (generation and maintenance of animal models)

Synthetic Modulators of GPR41

The availability of selective synthetic modulators for GPR41 is still evolving, with agonists being more extensively characterized than antagonists.

CompoundTypePotency (EC50/IC50)SelectivityKey Findings
AR420626 AgonistIC50 = 117 nM[1]Selective for GPR41/FFA3[1][2][3][4]Suppresses growth of hepatocellular carcinoma cells[3][4], reduces allergic responses in asthma and eczema models[5], and improves neurogenic diarrhea[1]. Confirmed to stimulate GLP-1 secretion in a GPR41-dependent manner[3].
β-hydroxybutyrate (β-HB) AntagonistKi ≈ 0.7 mM (for GPR109A, also acts on GPR41)Acts as a potent antagonist for GPR41[3].A ketone body that suppresses propionate-induced sympathetic activation via GPR41[3]. Its antagonistic effect has been demonstrated in primary cultured sympathetic neurons and in mice[3].
Endogenous SCFAs (e.g., Propionate) AgonistEC50 ≈ 0.5 mM[2]Activate both GPR41 and GPR43[2]Regulate energy homeostasis, gut motility, and immune responses[3][6].

Genetic Approaches to Studying GPR41 Function

Genetic models, particularly knockout mice, have been instrumental in elucidating the physiological roles of GPR41. However, the reported phenotypes have shown some inconsistencies.

ModelKey Phenotypic ObservationsReferences
GPR41 Knockout (KO) Mice Metabolic Phenotype: Reports are conflicting. Some studies show reduced body weight and fat mass[3], while others report increased body fat content and low energy expenditure in male mice[5]. Glucose tolerance can also be impaired[5]. These discrepancies may be due to differences in genetic background, diet, and gut microbiota composition[3].[3][5]
Gut Motility: Increased intestinal transit rate, which is abolished in germ-free conditions. This suggests a role for GPR41 in mediating microbiota-dependent effects on gut motility[3].[3]
Hormone Secretion: Reduced glucose-stimulated glucagon-like peptide-1 (GLP-1) secretion[3].[3]
GPR41 siRNA Knockdown In Vitro: siRNA-mediated knockdown of GPR41 in adipocytes reduces SCFA-mediated leptin secretion.[7]

GPR41 Signaling Pathways

GPR41 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the Gβγ subunits, which can activate phospholipase C (PLC) and the ERK1/2 pathway.

GPR41_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_protein Gi/o Protein (αβγ) GPR41->G_protein Activation SCFA SCFA / Agonist SCFA->GPR41 G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., ↓ Hormone Secretion, Modulation of Sympathetic Nervous System) cAMP->Physiological_Response ERK ERK1/2 Activation PLC->ERK ERK->Physiological_Response

Caption: GPR41 Signaling Pathway.

Experimental Workflows and Protocols

Workflow for Evaluating a Novel GPR41 Modulator

GPR41_Modulator_Workflow cluster_workflow Evaluation Workflow Start Novel Compound Primary_Assay Primary Screening: cAMP Accumulation Assay Start->Primary_Assay Secondary_Assay Secondary Screening: Intracellular Calcium Mobilization Primary_Assay->Secondary_Assay Confirm Hits Selectivity_Panel Selectivity Profiling (vs. GPR43, etc.) Secondary_Assay->Selectivity_Panel In_Vivo In Vivo Model Testing (e.g., GPR41 KO mice) Selectivity_Panel->In_Vivo Selective Compounds Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis

Caption: Workflow for GPR41 modulator evaluation.

Key Experimental Protocols

1. Intracellular Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescent plate reader.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human GPR41 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Assay Procedure:

    • Prepare a stock solution of the test compound (agonist or antagonist) in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired concentrations in an appropriate assay buffer (e.g., HBSS).

    • Place the cell plate in a fluorescent plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a set period.

    • Inject the compound and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known GPR41 agonist (e.g., propionate).

2. cAMP Accumulation Assay

This protocol is for a homogenous time-resolved fluorescence (HTRF) assay.

  • Cell Culture and Stimulation:

    • Culture CHO-K1 cells stably expressing human GPR41.

    • Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Add the test compound (agonist or antagonist) at various concentrations to the cell suspension.

    • For agonist testing, add forskolin (an adenylyl cyclase activator) to all wells except the negative control. For antagonist testing, add a known GPR41 agonist.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an HTRF-compatible plate reader.

    • The signal is inversely proportional to the amount of cAMP produced.

3. GPR41 Knockdown using siRNA

  • Transfection:

    • Design or purchase at least two different siRNAs targeting GPR41 and a non-targeting control siRNA.

    • Culture the target cells (e.g., a cell line endogenously expressing GPR41) to 50-70% confluency.

    • Prepare the siRNA-lipid transfection complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qPCR):

      • Isolate total RNA from the cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qPCR using primers specific for GPR41 and a housekeeping gene (e.g., GAPDH).

      • Calculate the relative expression of GPR41 mRNA in the siRNA-treated cells compared to the control.

    • Western Blot:

      • Lyse the cells and quantify the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody against GPR41 and a loading control (e.g., β-actin).

      • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

      • Quantify the band intensities to determine the reduction in GPR41 protein levels.

Logical Framework for Method Selection

GPR41_Method_Selection cluster_decision Method Selection Guide Question1 Research Question: Pharmacological effect or physiological role? Pharmacology Pharmacological Effect Question1->Pharmacology Physiology Physiological Role Question1->Physiology Question2 Need for temporal control? Pharmacology->Question2 Genetic_Methods Use Genetic Methods (KO/siRNA) Physiology->Genetic_Methods Synthetic_Modulators Use Synthetic Modulators Question2->Synthetic_Modulators Yes Question2->Genetic_Methods No Question3 In vitro or in vivo? Synthetic_Modulators->Question3 In_Vitro In Vitro Study Question3->In_Vitro In_Vivo In Vivo Study Question3->In_Vivo Cell_Based_Assays Cell-based assays with agonists/antagonists In_Vitro->Cell_Based_Assays KO_Mice GPR41 KO Mice In_Vivo->KO_Mice

Caption: Decision guide for selecting a GPR41 study method.

References

Safety Operating Guide

Navigating the Disposal of GPR41 Modulator 1: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of GPR41 modulator 1, a compound used in metabolic and inflammatory disease research.

While specific disposal instructions for every novel compound are not always publicly available, a systematic approach based on established laboratory safety principles can ensure responsible waste management. The following procedures are based on general best practices for chemical waste disposal in a research setting.

Core Disposal Protocol

Step-by-Step Disposal Procedure:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific details on physical and chemical properties, hazards, and appropriate disposal methods.

  • Classification of Waste: Based on the SDS, determine the hazard classification of this compound. It may be classified as hazardous due to toxicity, reactivity, ignitability, or corrosivity. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be non-hazardous by an EHS professional.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1][2] Segregate chemical waste by compatibility to prevent dangerous reactions.[2]

  • Proper Labeling: All waste containers must be clearly labeled.[3] The label should include:

    • The full chemical name: "this compound" (avoiding abbreviations).[2]

    • The words "Hazardous Waste".[2]

    • The date of waste generation.[2]

    • The principal investigator's name and contact information.[2]

    • The laboratory location (building and room number).[2]

    • Appropriate hazard pictograms as indicated in the SDS.[2]

  • Containerization: Use appropriate, sealed, and leak-proof containers for waste storage.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the waste.[2][3] Most chemical wastes must be disposed of through a hazardous waste program and cannot be discarded in regular trash or down the drain.[2]

Experimental Workflow for Disposal Consideration

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Hazardous/Non-Hazardous) sds->classify segregate Segregate from Other Waste Streams classify->segregate label Label Container with Full Chemical Name and Hazards segregate->label container Use Appropriate, Sealed Container label->container store Store in Designated Secure Area container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

This compound Disposal Workflow

Signaling Pathway Context

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[4] Its activation is primarily coupled to Gi/G0 proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4] This signaling pathway is involved in regulating energy homeostasis and inflammatory responses.[4][5] The development of synthetic modulators for GPR41 is a promising therapeutic strategy for metabolic disorders.[5] Understanding the biological context of GPR41 modulators underscores the importance of handling these research compounds with care throughout their lifecycle, including disposal.

ligand This compound (or SCFA) receptor GPR41 Receptor ligand->receptor g_protein Gi/G0 Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp response Cellular Response (e.g., Regulation of Energy Metabolism) camp->response

Simplified GPR41 Signaling Pathway

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety department.

References

Navigating the Safe Handling of GPR41 Modulator 1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like GPR41 modulator 1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines best practices for handling research chemicals of unknown toxicity, forming a foundational protocol for its use.

Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a cautious approach is necessary. The following table summarizes potential hazards and recommends the appropriate personal protective equipment (PPE) based on general laboratory safety principles for new chemical entities.[1][2][3][4][5] A thorough risk assessment should be conducted before commencing any experimental work.[2][5]

Potential Hazard Recommended Personal Protective Equipment (PPE)
Inhalation Use in a well-ventilated area, preferably within a chemical fume hood. For specialized tasks with a higher risk of aerosolization, a respirator (e.g., N95 or higher) may be necessary.[3][4]
Skin and Eye Contact Wear a standard laboratory coat, safety glasses with side shields or safety goggles, and chemical-resistant gloves (e.g., nitrile).[2][3][4] For tasks with a high splash risk, a face shield is recommended.[4]
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Unknown Toxicity Assume the compound is hazardous and handle with care. Minimize exposure through engineering controls, administrative controls, and appropriate PPE.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures consistency and safety throughout the lifecycle of handling this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.

  • Storage: According to one supplier, this compound should be stored at 4°C for up to two years. In solvent, it should be stored at -80°C for up to six months or -20°C for one month.[6] Store in a designated, well-ventilated, and secure location away from incompatible materials.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[1] Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Dissolving: this compound may be dissolved in DMSO, and if necessary, other solvents like water, ethanol, or DMF can be tried.[6]

  • Experimental Procedures: All experimental manipulations should be carried out in a designated area, following established laboratory protocols.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean: Follow laboratory-specific procedures for cleaning chemical spills, using appropriate PPE.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

In case of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.

Quantitative Data

The following table summarizes the known quantitative data for this compound (also referred to as compound 10ak).

Property Value Source
Purity ≥98%[6]
EC50 0.679 µM[6]

GPR41 Signaling Pathway

GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[7][8][9] Its activation primarily couples to the Gi/o protein pathway.[8][9] This initiates a signaling cascade that can lead to various cellular responses, including the modulation of hormone secretion and regulation of energy homeostasis.[8][10] In sympathetic neurons, GPR41 activation can lead to the phosphorylation of synapsin 2b and the release of norepinephrine.[11] In intestinal epithelial cells, SCFA-mediated activation of GPR41 can trigger MAP kinase signaling pathways (ERK1/2 and p38), leading to the production of chemokines and cytokines.[12][13]

GPR41_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR41 GPR41 (FFAR3) Gi_o Gi/o Protein GPR41->Gi_o Activates SCFA This compound (or SCFA) SCFA->GPR41 Activates PLCb PLCβ Gi_o->PLCb Activates (via Gβγ) MAPK_pathway MAPK Pathway (ERK1/2, p38) Gi_o->MAPK_pathway Activates Ca_ion Ca²⁺ Release PLCb->Ca_ion Leads to Synapsin2b Synapsin 2b Phosphorylation Ca_ion->Synapsin2b Promotes NE_release Norepinephrine Release Synapsin2b->NE_release Induces Cytokines Chemokine & Cytokine Production MAPK_pathway->Cytokines Leads to

Caption: GPR41 signaling cascade upon activation.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling a new chemical compound like this compound in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Don PPE risk_assessment->ppe_selection workspace_prep 3. Prepare Workspace ppe_selection->workspace_prep weighing 4. Weighing & Aliquoting (in fume hood) workspace_prep->weighing dissolving 5. Dissolution weighing->dissolving experiment 6. Perform Experiment dissolving->experiment decontamination 7. Decontaminate Workspace experiment->decontamination waste_disposal 8. Segregate & Dispose Waste decontamination->waste_disposal ppe_removal 9. Remove & Dispose PPE waste_disposal->ppe_removal hand_washing 10. Wash Hands ppe_removal->hand_washing

Caption: General workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.